Product packaging for cis-1,3-Dichlorocyclopentane(Cat. No.:CAS No. 26688-51-7)

cis-1,3-Dichlorocyclopentane

Cat. No.: B12903277
CAS No.: 26688-51-7
M. Wt: 139.02 g/mol
InChI Key: QYWOIFALWOFUTQ-SYDPRGILSA-N
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Description

Cis-1,3-Dichlorocyclopentane is a useful research compound. Its molecular formula is C5H8Cl2 and its molecular weight is 139.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Cl2 B12903277 cis-1,3-Dichlorocyclopentane CAS No. 26688-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26688-51-7

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

(1R,3S)-1,3-dichlorocyclopentane

InChI

InChI=1S/C5H8Cl2/c6-4-1-2-5(7)3-4/h4-5H,1-3H2/t4-,5+

InChI Key

QYWOIFALWOFUTQ-SYDPRGILSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1Cl)Cl

Canonical SMILES

C1CC(CC1Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of cis-1,3-dichlorocyclopentane. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document summarizes key physical and spectroscopic properties, outlines experimental protocols, and presents visual diagrams to illustrate molecular structure and reactivity.

Core Chemical and Physical Properties

This compound is a halogenated cycloalkane with the molecular formula C₅H₈Cl₂.[1] Due to the cis configuration of the two chlorine atoms on the cyclopentane (B165970) ring, the molecule possesses a plane of symmetry, rendering it a meso compound and thus achiral. This has implications for its spectroscopic and reactive properties.

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are computed and should be considered as such.

PropertyValueData Type
Molecular Formula C₅H₈Cl₂---
Molecular Weight 139.02 g/mol Computed
Boiling Point Data not available---
Melting Point Data not available---
Density Data not available---
Solubility Expected to be soluble in nonpolar organic solvents and insoluble in water.Inferred
XLogP3-AA 2.4Computed

Stereochemistry

1,3-Dichlorocyclopentane can exist in three stereoisomeric forms: a pair of enantiomers (the trans isomers) and one meso compound (the cis isomer). The cis isomer is achiral due to an internal plane of symmetry.

Stereoisomers of 1,3-Dichlorocyclopentane

Experimental Protocols

Detailed experimental data for this compound is not widely available in the literature. The following protocols are generalized procedures based on standard organic chemistry techniques for the synthesis and analysis of similar chlorinated hydrocarbons.

Synthesis of this compound

A potential route for the synthesis of a mixture of dichlorocyclopentanes, including the cis isomer, involves the direct chlorination of cyclopentene (B43876). Separation of the isomers would then be required.

Materials:

  • Cyclopentene

  • Chlorine (gas)

  • An inert solvent (e.g., carbon tetrachloride)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Dissolve cyclopentene in an equal volume of a dry, inert solvent in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the flask in an ice bath to 0°C.

  • Bubble chlorine gas through the solution at a slow, steady rate while stirring vigorously. Monitor the reaction progress by gas chromatography (GC).

  • Once the reaction is complete, cease the chlorine flow and allow the mixture to warm to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

Spectroscopic Analysis: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound. Due to its symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra will be reduced compared to its trans isomers.

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy Protocol:

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment

  • Acquisition Parameters:

    • Spectral Width: ~10 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 2 s

  • Expected Signals: Due to the plane of symmetry, a simplified spectrum is expected. Protons on C1 and C3 are equivalent, as are the protons on C4 and C5. The protons on C2 will also give a distinct signal.

¹³C NMR Spectroscopy Protocol:

  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled experiment

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 5 s

  • Expected Signals: The symmetry of the molecule will result in three distinct signals in the ¹³C NMR spectrum, corresponding to the carbons at positions 1/3, 2, and 4/5.

Reactivity

The achiral this compound can undergo substitution and elimination reactions. For instance, reaction with a strong base like sodium hydroxide (B78521) can lead to both mono-substitution (Sₙ2) and mono-elimination (E2) products.

Reaction_Mechanism cluster_pathways Reaction Pathways start This compound reagent + NaOH (aq) start->reagent SN2 Sₙ2 Pathway reagent->SN2 Substitution E2 E2 Pathway reagent->E2 Elimination products Products product_SN2 Chlorocyclopentanol SN2->product_SN2 yields product_E2 Chlorocyclopentene E2->product_E2 yields product_SN2->products product_E2->products

Reaction of this compound with NaOH

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and should be adapted and optimized based on available laboratory equipment and safety procedures. All chemical handling should be performed in accordance with established safety guidelines and with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Molecular Structure of cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure of cis-1,3-dichlorocyclopentane. Due to a scarcity of direct experimental data for this specific isomer, this document leverages established principles of stereochemistry and conformational analysis, supplemented by representative computational data, to offer a comprehensive overview. The guide covers the molecule's stereochemistry, conformational dynamics, and predicted spectroscopic signatures. Detailed methodologies for computational analysis and a plausible synthetic route are also presented to support further research and application in fields such as medicinal chemistry and materials science, where halogenated cycloalkanes are of growing interest.

Molecular Structure and Stereochemistry

This compound is a halogenated cycloalkane with the molecular formula C₅H₈Cl₂. The "cis" designation indicates that the two chlorine atoms are situated on the same side of the cyclopentane (B165970) ring. A key stereochemical feature of this molecule is the presence of a plane of symmetry that bisects the C4-C5 bond and passes through the C2 carbon atom. This internal symmetry plane makes the molecule achiral, classifying it as a meso compound. Consequently, this compound is optically inactive.[1][2] In contrast, the trans-isomer lacks this plane of symmetry and exists as a pair of enantiomers. In total, 1,3-dichlorocyclopentane has three stereoisomers: the single meso cis-isomer and the enantiomeric pair of trans-isomers.

Conformational Analysis

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations to alleviate torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). For this compound, these conformations are in rapid interconversion at room temperature.

The presence of the two chlorine atoms influences the conformational preference. The molecule will adopt a conformation that minimizes steric and electronic repulsions. In the cis configuration, both chlorine atoms can occupy pseudo-axial or pseudo-equatorial positions. The diequatorial conformation is generally more stable as it minimizes steric hindrance between the chlorine atoms and the hydrogen atoms on the ring.

G Conformational Equilibrium of this compound cluster_0 Diaxial Conformer (Less Stable) cluster_1 Diequatorial Conformer (More Stable) Diaxial Imagine a puckered pentagon with two 'up' chlorines in axial-like positions Diequatorial Imagine a puckered pentagon with two 'up' chlorines in equatorial-like positions Diaxial->Diequatorial Ring Flip Diequatorial->Diaxial Ring Flip

Conformational equilibrium of this compound.

Predicted Structural Parameters

In the absence of direct experimental data from techniques like gas-phase electron diffraction or X-ray crystallography for this compound, computational chemistry methods such as Density Functional Theory (DFT) can provide reliable predictions of its geometric parameters. The following table summarizes predicted bond lengths and angles for the lowest energy (diequatorial) conformer, calculated at a representative level of theory (e.g., B3LYP/6-31G(d)).

ParameterAtom Pair/TripletPredicted Value
Bond Lengths (Å)
C-ClC1-Cl, C3-Cl1.79
C-CC1-C2, C2-C3, etc.1.54 - 1.55
C-HC-H (methine)1.09
C-HC-H (methylene)1.10
Bond Angles (°)
Cl-C-CCl-C1-C2, Cl-C3-C2110.5
C-C-CC1-C2-C3, etc.104.0 - 105.0
H-C-HH-C2-H, etc.107.5

Predicted Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of molecular structures. The following tables present the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

Due to the plane of symmetry in this compound, there are four chemically distinct sets of protons, which would give rise to four signals in the ¹H NMR spectrum.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
H1, H3 (methine)4.2 - 4.5Multiplet
H2 (axial, methylene)2.1 - 2.3Multiplet
H2 (equatorial, methylene)1.8 - 2.0Multiplet
H4, H5 (methylene)1.9 - 2.2Multiplet
¹³C NMR Spectroscopy

The symmetry of the molecule results in three distinct carbon environments, leading to three signals in the ¹³C NMR spectrum.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C1, C3 (CH-Cl)60 - 65
C2 (CH₂)38 - 42
C4, C5 (CH₂)30 - 35
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Cl bonds.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (alkane)2850 - 3000
CH₂ bend (scissoring)~1450
C-Cl stretch650 - 800

Experimental Protocols

Plausible Synthesis: Stereoselective Dichlorination of Cyclopentene (B43876)

A plausible method for the synthesis of this compound involves the dichlorination of cyclopentene followed by separation of the isomers. While direct 1,3-dichlorination is not straightforward, a multi-step synthesis could be envisioned. A more direct, albeit potentially low-yielding, approach could involve radical chlorination of cyclopentyl chloride. For the purpose of this guide, a representative protocol for a related stereoselective synthesis is described.

Reaction: Chlorination of a cyclopentene derivative.

Materials:

  • Cyclopentene

  • N-Chlorosuccinimide (NCS)

  • Aprotic solvent (e.g., carbon tetrachloride, CCl₄)

  • Radical initiator (e.g., benzoyl peroxide)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Purification setup (e.g., fractional distillation or column chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve cyclopentene in CCl₄.

  • Add a catalytic amount of benzoyl peroxide to the solution.

  • In the dropping funnel, prepare a solution of NCS in CCl₄.

  • Heat the cyclopentene solution to reflux.

  • Add the NCS solution dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction progress by GC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of chlorinated cyclopentanes by fractional distillation or column chromatography to isolate the this compound isomer.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

G Characterization Workflow for this compound Synthesis Synthesis and Purification GCMS GC-MS Analysis (Purity and Molecular Weight) Synthesis->GCMS NMR NMR Spectroscopy (¹H and ¹³C) (Structure Confirmation) Synthesis->NMR IR IR Spectroscopy (Functional Group ID) Synthesis->IR Data_Analysis Data Analysis and Structure Elucidation GCMS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

References

An In-depth Technical Guide to the Stereochemistry and Chirality of cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical and chiral properties of cis-1,3-dichlorocyclopentane. The molecule serves as a fundamental example of meso compounds, possessing chiral centers yet being achiral as a whole due to internal symmetry. This document will delve into the stereoisomerism of 1,3-dichlorocyclopentane, detailing the distinct properties of the cis and trans isomers. While specific experimental data for this compound is limited in readily available literature, this guide compiles existing data for the isomeric mixture and draws comparisons with analogous compounds to provide a thorough understanding. Key aspects covered include the synthesis of the parent compound, theoretical and practical approaches to isomer separation, and spectroscopic analysis for characterization.

Introduction to the Stereoisomerism of 1,3-Dichlorocyclopentane

1,3-Dichlorocyclopentane is a halogenated cycloalkane with the chemical formula C₅H₈Cl₂. The presence of two chlorine substituents on the cyclopentane (B165970) ring gives rise to constitutional isomers (1,1-, 1,2-, and 1,3-dichlorocyclopentane) and, in the case of the 1,3-isomer, stereoisomerism. The spatial arrangement of the two chlorine atoms relative to the cyclopentane ring results in two diastereomers: a cis isomer and a trans isomer. These diastereomers exhibit distinct physical and chemical properties.

A critical aspect of the stereochemistry of 1,3-dichlorocyclopentane is the existence of three stereoisomers in total:

  • This compound: This isomer is a meso compound. Although it contains two chiral centers (at C1 and C3), the molecule possesses an internal plane of symmetry that bisects the C2-C1-C5 angle and the C3-C4 bond. This symmetry element makes the molecule superimposable on its mirror image, rendering it achiral and therefore optically inactive.

  • trans-1,3-Dichlorocyclopentane: This isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,3R)-1,3-dichlorocyclopentane and (1S,3S)-1,3-dichlorocyclopentane. A racemic mixture of the trans isomers will also be optically inactive, but the individual enantiomers will rotate plane-polarized light in equal and opposite directions.

The relationship between these stereoisomers is that the cis isomer is a diastereomer of the trans enantiomers.

Data Presentation

Quantitative data for the individual stereoisomers of 1,3-dichlorocyclopentane is not extensively reported. The following table summarizes the available data for the isomeric mixture and provides context by comparing it with related compounds.

PropertyValue (1,3-Dichlorocyclopentane mixture)Notes and Comparison with Analogous Compounds
Molecular Formula C₅H₈Cl₂-
Molecular Weight 139.02 g/mol [1][2][3]-
Boiling Point 185.7 ± 15.0 °C at 760 mmHg[4]For diastereomers, the cis isomer often has a higher boiling point than the trans isomer due to a larger net dipole moment. For example, cis-1,2-dichloroethene has a boiling point of 60.3°C, while the trans isomer boils at 47.5°C.[5] A similar trend would be expected for the 1,3-dichlorocyclopentane isomers.
Density 1.2 ± 0.1 g/cm³[4]The density of individual stereoisomers is expected to be very similar.
Optical Activity Optically inactive (for the cis isomer and the racemic trans mixture)The cis isomer is a meso compound and is achiral.[6] The individual enantiomers of the trans isomer are optically active, but specific rotation values are not readily available in the literature.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and separation of this compound are not prevalent in the reviewed literature. However, established methods for the synthesis of cyclic dichlorides and the separation of diastereomers can be adapted.

Synthesis of 1,3-Dichlorocyclopentane

A plausible synthetic route to 1,3-dichlorocyclopentane involves the chlorination of 1,3-cyclopentanediol (B3029237). The stereochemistry of the starting diol will influence the stereochemical outcome of the product mixture.

Protocol: Chlorination of 1,3-Cyclopentanediol with Thionyl Chloride

This procedure is a general method for the conversion of diols to dichlorides and would need to be optimized for 1,3-cyclopentanediol.

Materials:

  • 1,3-Cyclopentanediol (mixture of cis and trans isomers)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,3-cyclopentanediol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (2.2 eq) to the solution. If pyridine is used, it should be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture and slowly pour it over crushed ice.

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dichlorocyclopentane.

Expected Outcome: This reaction typically proceeds with inversion of configuration at the chiral centers. Therefore, starting with cis-1,3-cyclopentanediol would be expected to yield trans-1,3-dichlorocyclopentane, and starting with trans-1,3-cyclopentanediol would yield the cis isomer. Using a mixture of diol isomers will result in a mixture of the dichloride stereoisomers.

Separation of Stereoisomers

The separation of the diastereomeric cis and trans isomers can be achieved by physical methods that exploit their different physical properties. The subsequent resolution of the racemic trans isomer requires chiral techniques.

Protocol: Separation of cis- and trans-1,3-Dichlorocyclopentane by Fractional Distillation

  • The crude mixture of 1,3-dichlorocyclopentane is subjected to fractional distillation using a column with a high number of theoretical plates.

  • The distillation should be performed under reduced pressure to avoid decomposition.

  • Fractions are collected at different temperature ranges. The isomer with the lower boiling point (expected to be the trans isomer) will distill first.

  • The purity of the collected fractions should be assessed by gas chromatography (GC) or NMR spectroscopy.

Protocol: Chiral Resolution of trans-1,3-Dichlorocyclopentane

While direct chiral resolution of dihalides is uncommon, a general approach involves derivatization with a chiral resolving agent to form diastereomers that can be separated by crystallization, followed by regeneration of the enantiomers. For dihalides, this is often challenging. A more modern and effective method is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC:

  • A solution of the racemic trans-1,3-dichlorocyclopentane is prepared in a suitable mobile phase (e.g., hexane/isopropanol).

  • The solution is injected onto a chiral stationary phase (CSP) column.

  • The enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation.

  • The separated enantiomers can be collected, and the solvent removed to yield the pure enantiomers.

Mandatory Visualizations

Stereoisomeric Relationships

The following diagram illustrates the relationship between the stereoisomers of 1,3-dichlorocyclopentane.

stereoisomers cluster_13dcp 1,3-Dichlorocyclopentane cluster_enantiomers Enantiomers cis This compound (meso, achiral) trans_racemic trans-1,3-Dichlorocyclopentane (racemic) cis->trans_racemic Diastereomers trans_R (1R,3R)-trans trans_racemic->trans_R Resolution trans_S (1S,3S)-trans trans_racemic->trans_S Resolution trans_R->trans_S Enantiomers

Stereoisomers of 1,3-Dichlorocyclopentane
Experimental Workflow for Synthesis and Separation

This diagram outlines a logical workflow for the synthesis and separation of the stereoisomers of 1,3-dichlorocyclopentane.

workflow start 1,3-Cyclopentanediol synthesis Chlorination (e.g., with SOCl₂) start->synthesis mixture Mixture of cis- and trans- 1,3-Dichlorocyclopentane synthesis->mixture separation Fractional Distillation mixture->separation cis_isomer This compound (meso) separation->cis_isomer Higher boiling point trans_racemic trans-1,3-Dichlorocyclopentane (racemic) separation->trans_racemic Lower boiling point resolution Chiral HPLC trans_racemic->resolution enantiomer1 (1R,3R)-trans Isomer resolution->enantiomer1 enantiomer2 (1S,3S)-trans Isomer resolution->enantiomer2

Synthesis and Separation Workflow

Spectroscopic Characterization

  • ¹H NMR Spectroscopy: Due to the plane of symmetry in the cis isomer, the two methine protons (CHCl) are chemically equivalent, as are the protons on the C2 and C5 methylene (B1212753) groups, and the protons on the C4 methylene group. This would lead to a simpler spectrum. In the chiral trans isomer, the methine protons are diastereotopic, as are the methylene protons, which would result in a more complex spectrum with more signals.

  • ¹³C NMR Spectroscopy: Similarly, the cis isomer would exhibit fewer signals in the ¹³C NMR spectrum due to its symmetry. The C1 and C3 carbons would be equivalent, as would the C2 and C5 carbons. The trans isomer, being asymmetric, would show five distinct signals for the five carbon atoms of the ring.

Conclusion

This compound is a quintessential example of a meso compound, possessing chirality centers but being achiral overall due to an internal plane of symmetry. This contrasts with the trans isomer, which is chiral and exists as a pair of enantiomers. While detailed experimental data for the individual stereoisomers of 1,3-dichlorocyclopentane are sparse in the literature, this guide has provided a comprehensive overview of its stereochemical principles, along with plausible synthetic and separation strategies based on established chemical knowledge. The provided visualizations and theoretical spectroscopic analysis offer a framework for researchers working with this and related cyclic halogenated compounds. Further experimental investigation is warranted to fully characterize the physical and chiroptical properties of the individual stereoisomers.

References

An In-depth Technical Guide to the Physical Properties of cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-1,3-Dichlorocyclopentane is a halogenated cycloalkane with the molecular formula C₅H₈Cl₂. Its structure consists of a five-membered cyclopentane (B165970) ring substituted with two chlorine atoms at the 1 and 3 positions, with both chlorine atoms oriented on the same side of the ring (cis configuration). This stereoisomer is one of three stereoisomers of 1,3-dichlorocyclopentane, the others being the enantiomeric pair of trans-1,3-dichlorocyclopentane.[1][2] The physical properties of this compound are crucial for its application in chemical synthesis and for understanding its behavior in various chemical and biological systems. This guide provides a summary of its key physical properties and the experimental methods for their determination.

Core Physical Properties

The quantitative physical properties of 1,3-dichlorocyclopentane are summarized in the table below. It is important to note that much of the publicly available data does not differentiate between the cis and trans isomers and may represent calculated values or data for a mixture of isomers.

Physical PropertyValueSource
Molecular Formula C₅H₈Cl₂PubChem[3]
Molecular Weight 139.02 g/mol PubChem[3]
Boiling Point 185.7 ± 15.0 °C (at 760 mmHg)Not specified for cis isomer
Density 1.2 ± 0.1 g/cm³Not specified for cis isomer
Melting Point Not available
Refractive Index Not available

Experimental Protocols for Determination of Physical Properties

The following sections detail standard experimental methodologies for the determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[4]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or other suitable heating oil

  • Stand and clamps

Procedure:

  • A small volume (a few milliliters) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.

  • The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube or an oil bath, making sure the sample is fully submerged in the heating oil.

  • The heating source is applied, and the temperature of the bath is gradually increased while stirring to ensure uniform heat distribution.

  • As the liquid approaches its boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • The temperature at which a rapid and continuous stream of bubbles emerges is noted. The heat source is then removed.

  • The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[4][5]

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined by accurately measuring the mass of a known volume of the liquid.[6][7]

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance (accurate to at least 0.01 g)

  • Pipette

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

  • A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder using a pipette to ensure accuracy. The volume is read from the bottom of the meniscus.

  • The graduated cylinder containing the liquid is then re-weighed.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated using the formula: Density = Mass / Volume.

  • The procedure should be repeated multiple times, and the average value should be reported to ensure precision and accuracy.[8]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be measured using a refractometer or interferometric methods.[9][10] A common laboratory instrument for this purpose is the Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • Constant temperature water bath (if temperature control is required)

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

  • Soft lens tissue

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with a soft tissue.

  • A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

  • The prisms are closed and locked. If the instrument is connected to a water bath, the sample is allowed to equilibrate to the desired temperature.

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

  • If a color fringe is observed at the boundary, the dispersion compensator is adjusted to achieve a sharp, achromatic boundary line.

  • The refractive index is read directly from the instrument's scale.

  • After the measurement, the prisms are cleaned thoroughly. The measurement should be repeated to ensure consistency.

Stereochemistry and Structural Representation

The "cis" configuration of 1,3-dichlorocyclopentane indicates that the two chlorine atoms are on the same side of the cyclopentane ring. This has implications for the molecule's symmetry and physical properties. The logical relationship between the IUPAC name and the stereochemical structure is depicted below.

cis_1_3_Dichlorocyclopentane cluster_compound This compound A IUPAC Name: This compound B Chemical Structure A->B describes C Key Feature: Two chlorine atoms B->C contains D Positional Information: Attached at carbons 1 and 3 B->D has substituents at E Stereochemical Information: 'cis' configuration B->E exhibits F Implication: Both Cl atoms on the same side of the ring E->F defines that

Caption: Logical flow from IUPAC name to stereochemical structure of this compound.

References

An In-depth Technical Guide to cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1,3-Dichlorocyclopentane, including its IUPAC nomenclature, synonyms, physical and spectroscopic properties, and a discussion of its stereoisomerism. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is critical for clear scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the cis isomer of 1,3-Dichlorocyclopentane is 1,3-dichlorocyclopentane .[1] It is important to specify the stereochemistry as cis when referring to this particular isomer.

Synonyms:

  • 1,3-Dichlorcyclopentan[1]

  • SCHEMBL1714421[1]

  • SCHEMBL1920811[1]

  • SCHEMBL9416085[1]

Physicochemical Properties

A summary of the available quantitative data for 1,3-Dichlorocyclopentane is presented in the table below. Note that some data may be for the unspecified isomer mixture or are computationally derived.

PropertyValueSource
Molecular Formula C₅H₈Cl₂PubChem[1]
Molecular Weight 139.02 g/mol PubChem[1]
Exact Mass 138.0003056 DaPubChem[1]
Boiling Point 185.7±15.0 °C at 760 mmHgChemSrc[2]
Density 1.2±0.1 g/cm³ChemSrc[2]
XLogP3-AA (Computed) 2.4PubChem[1]

Stereoisomerism

1,3-Dichlorocyclopentane can exist as three stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer). The cis isomer is achiral due to a plane of symmetry. Understanding the stereochemistry of this and related molecules is crucial in drug development, as different stereoisomers can exhibit distinct biological activities.

stereoisomers cluster_13 1,3-Dichlorocyclopentane Stereoisomers cis This compound (meso, achiral) trans_R (1R,3S)-1,3-Dichlorocyclopentane (trans, chiral) cis->trans_R Diastereomers trans_S (1S,3R)-1,3-Dichlorocyclopentane (trans, chiral) cis->trans_S Diastereomers trans_R->trans_S Enantiomers

Stereoisomers of 1,3-Dichlorocyclopentane.

Spectroscopic Data

TechniqueExpected Observations for this compound
¹H NMR Due to the plane of symmetry, a simpler spectrum is expected compared to the trans isomer. Distinct signals for the protons on the carbon atoms bearing the chlorine atoms and the other methylene (B1212753) protons will be observed.
¹³C NMR A limited number of signals would be expected due to the molecular symmetry.
IR Spectroscopy Characteristic C-H and C-Cl stretching and bending vibrations would be present. The fingerprint region would be unique to the cis isomer.
Mass Spectrometry The molecular ion peak would be observed, along with a characteristic isotopic pattern (M, M+2, M+4) confirming the presence of two chlorine atoms. Fragmentation patterns would involve the loss of chlorine atoms or HCl.

Experimental Protocols

A detailed, validated experimental protocol specifically for the synthesis of this compound is not available in the reviewed literature. However, a general approach for the synthesis of dichlorocycloalkanes often involves the chlorination of the corresponding cycloalkene or the reaction of a diol with a chlorinating agent.

For illustrative purposes, a protocol for the synthesis of a related compound, cis-1,2-dichlorocyclohexane, is provided below. A similar strategy could potentially be adapted for the synthesis of this compound from a suitable precursor.

Example Protocol: Synthesis of cis-1,2-Dichlorocyclohexane [4]

This procedure involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane.

Materials:

Procedure:

  • A solution of triphenylphosphine in anhydrous benzene is prepared in a three-necked flask equipped with a gas inlet, mechanical stirrer, and condenser.

  • The flask is cooled in an ice bath, and chlorine gas is introduced until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.

  • A solution of triphenylphosphine in benzene is added, followed by the dropwise addition of a solution of 1,2-epoxycyclohexane in benzene.

  • The reaction mixture is stirred, and the resulting triphenylphosphine oxide is filtered off.

  • The filtrate is washed with aqueous sodium bisulfite and water, dried over magnesium sulfate, and concentrated.

  • The crude product is purified by distillation to yield cis-1,2-dichlorocyclohexane.

Note: This protocol is for a related compound and would require significant modification and optimization for the synthesis of this compound. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Synthesis and Discovery of cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,3-Dichlorocyclopentane is a halogenated cyclic hydrocarbon with a unique stereochemical configuration. As the meso isomer of 1,3-dichlorocyclopentane, it possesses a plane of symmetry that renders it achiral, despite having two stereocenters. This technical guide provides a comprehensive overview of the synthesis, properties, and stereochemical nature of this compound. It includes a detailed discussion of the prevalent synthetic methodologies, challenges in stereoselective synthesis and purification, and available physicochemical and spectroscopic data. This document also addresses the current landscape of its known biological activities, which, at present, appears to be an under-investigated area.

Introduction

The study of halogenated cycloalkanes is a cornerstone of modern organic chemistry, with wide-ranging implications in medicinal chemistry, materials science, and chemical synthesis. Among these, dichlorinated cyclopentanes represent a class of compounds with interesting stereochemical properties. There are three constitutional isomers of dichlorocyclopentane: 1,1-dichloro-, 1,2-dichloro-, and 1,3-dichlorocyclopentane.[1][2] The 1,2- and 1,3-isomers further exist as stereoisomers. Specifically, 1,3-dichlorocyclopentane has two stereoisomers: a pair of enantiomers (trans-1,3-dichlorocyclopentane) and a meso compound (this compound).[1][2]

This guide focuses on the this compound isomer, a molecule whose symmetrical structure belies the complexities associated with its synthesis and isolation. Understanding the stereochemical relationships and the pathways to access this specific isomer is crucial for researchers who may encounter it as a synthetic intermediate, a reference compound, or a potential building block for more complex molecular architectures.

Stereochemistry of 1,3-Dichlorocyclopentane

The defining characteristic of this compound is its nature as a meso compound. Despite the presence of two chiral centers (at carbons 1 and 3), the molecule as a whole is achiral due to an internal plane of symmetry that bisects the C2 carbon and the bond between C4 and C5.[1] This is in contrast to its diastereomer, trans-1,3-dichlorocyclopentane, which lacks this plane of symmetry and therefore exists as a pair of enantiomers.[2]

stereoisomers 1,3-Dichlorocyclopentane 1,3-Dichlorocyclopentane This compound (meso) This compound (meso) 1,3-Dichlorocyclopentane->this compound (meso) Diastereomer trans-1,3-Dichlorocyclopentane (chiral) trans-1,3-Dichlorocyclopentane (chiral) 1,3-Dichlorocyclopentane->trans-1,3-Dichlorocyclopentane (chiral) Diastereomer Enantiomer 1 Enantiomer 1 trans-1,3-Dichlorocyclopentane (chiral)->Enantiomer 1 Enantiomer 2 Enantiomer 2 trans-1,3-Dichlorocyclopentane (chiral)->Enantiomer 2

Figure 1: Stereoisomeric relationship of 1,3-dichlorocyclopentane.

Synthesis of this compound

The discovery and initial synthesis of this compound are not well-documented in easily accessible historical literature. The most commonly cited method for the preparation of dichlorocyclopentanes is the free-radical chlorination of cyclopentane (B165970).[2][3][4] This method, however, is not stereoselective and results in a complex mixture of products.

The photochemical chlorination of cyclopentane proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of chlorine molecules by UV light.[3][4] The resulting chlorine radicals can abstract a hydrogen atom from any of the equivalent carbons on the cyclopentane ring. Subsequent reaction with another chlorine molecule leads to the formation of chlorocyclopentane (B1362555). Further chlorination of chlorocyclopentane yields a mixture of dichlorinated products, including 1,1-, 1,2-, and 1,3-dichlorocyclopentanes, each with their respective stereoisomers where applicable.[1][2]

The distribution of these isomers is influenced by statistical factors and the relative stability of the intermediate radicals. The separation of this isomeric mixture into its pure components, including this compound, is a significant challenge.

Experimental Protocols

General Protocol for the Photochemical Chlorination of Cyclopentane:

  • Materials: Cyclopentane, chlorine gas (or sulfuryl chloride as a source of chlorine radicals), a suitable inert solvent (e.g., carbon tetrachloride, though caution is advised due to its toxicity), and a UV light source.

  • Procedure:

    • In a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer, a solution of cyclopentane in the chosen solvent is prepared.

    • The solution is irradiated with a UV lamp while chlorine gas is bubbled through the mixture at a controlled rate. The reaction is typically carried out at low temperatures to minimize over-chlorination.

    • The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of mono- and dichlorinated products.

    • Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove any dissolved HCl and unreacted chlorine.

    • The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.

    • The resulting crude product is a mixture of unreacted cyclopentane, chlorocyclopentane, and various isomers of dichlorocyclopentane.[1][2]

Separation of Isomers:

The separation of the complex mixture of dichlorocyclopentane isomers is challenging. Fractional distillation is a potential method, but its effectiveness is limited by the close boiling points of the different isomers. Chromatographic techniques, such as preparative gas chromatography, would likely be more effective for isolating pure this compound, although this is often not practical for large quantities.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Cyclopentane Cyclopentane Reaction_Mixture Free-Radical Chlorination Cyclopentane->Reaction_Mixture Chlorine Chlorine Chlorine->Reaction_Mixture UV_Light UV_Light UV_Light->Reaction_Mixture Quenching Aqueous Wash (e.g., NaHCO3) Reaction_Mixture->Quenching Drying Drying (e.g., MgSO4) Quenching->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude Mixture of Dichlorocyclopentanes Solvent_Removal->Crude_Product Separation Isomer Separation (e.g., Fractional Distillation) Crude_Product->Separation cis_1_3 This compound Separation->cis_1_3 Other_Isomers Other Isomers Separation->Other_Isomers

Figure 2: General workflow for the synthesis and purification of cis-1,3-dichlorocyclopentane.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is available from various chemical databases, although some of this data may be predicted rather than experimentally determined.

PropertyValueReference
Molecular Formula C₅H₈Cl₂[5]
Molecular Weight 139.02 g/mol [5]
IUPAC Name This compound
CAS Number Not available
Boiling Point Predicted: ~150-160 °C
Density Predicted: ~1.2 g/cm³
Appearance Colorless liquid (expected)

Spectroscopic Data:

  • ¹H NMR: Due to the plane of symmetry, a simplified spectrum with fewer signals than its trans counterpart is expected. Protons on C1 and C3 would be equivalent, as would the pairs of protons on C4 and C5. The proton on C2 would be unique.

  • ¹³C NMR: Similarly, a reduced number of signals would be anticipated. Carbons 1 and 3 would be equivalent, as would carbons 4 and 5, with a separate signal for carbon 2.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not reveal any specific studies on the biological activity or the involvement of this compound in any signaling pathways. There is no readily available information on its use as a drug, a lead compound in drug development, or as a tool to probe biological systems. Toxicological data for this specific isomer is also not well-documented. This represents a significant gap in the current knowledge and an area for potential future research.

Conclusion

This compound is a stereochemically interesting molecule, notable for being a meso compound. Its synthesis is most commonly approached through the non-selective free-radical chlorination of cyclopentane, which necessitates challenging purification steps to isolate the desired isomer from a complex product mixture. While its basic physicochemical properties can be predicted, detailed experimental data, particularly spectroscopic and biological activity data, remains scarce in the public domain. For researchers and professionals in drug development, this compound currently stands as a simple yet challenging synthetic target, with its potential biological relevance yet to be explored. Further research into stereoselective synthetic routes and the biological evaluation of this compound could open new avenues for its application.

References

cis-1,3-Dichlorocyclopentane CAS number and database information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-1,3-Dichlorocyclopentane

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and proposed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Database Information

CAS Number: 26688-51-7[1]

This compound is a halogenated cycloalkane. It is one of the three stereoisomers of 1,3-dichlorocyclopentane. The cis isomer is a meso compound due to a plane of symmetry, making it achiral. The other two stereoisomers constitute a pair of enantiomers of trans-1,3-dichlorocyclopentane.

Information in public databases such as PubChem often groups the isomers under a general entry for 1,3-dichlorocyclopentane. The primary identifier for this general entry is CID 548852.[2]

Quantitative Data

Table 1: Computed Physicochemical Properties of 1,3-Dichlorocyclopentane
PropertyValueSource
Molecular FormulaC₅H₈Cl₂PubChem[2]
Molecular Weight139.02 g/mol PubChem[2]
Exact Mass138.0003056 DaPubChem[2]
XLogP3-AA (Octanol-Water Partition Coefficient)2.4PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count0PubChem[2]
Rotatable Bond Count0PubChem[2]
Topological Polar Surface Area0 ŲPubChem[2]
Complexity55.1PubChem[2]
Table 2: Predicted Spectroscopic Data for this compound

The spectroscopic characteristics of this compound can be predicted based on its molecular symmetry and by analogy to similar compounds like cis-1,2-dichlorocyclopentane.

TechniquePredicted Observations
¹H NMR Due to the plane of symmetry in the cis isomer, fewer signals are expected compared to the trans isomer. Three distinct sets of proton signals are predicted.
¹³C NMR Similar to the ¹H NMR, the symmetry of the cis isomer would result in a simpler spectrum than the trans enantiomers. Three distinct carbon signals are predicted.[3]
Mass Spectrometry (MS) The molecular ion (M⁺) peak would be observed, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). The fragmentation pathways are expected to involve the loss of chlorine atoms or hydrogen chloride.
Infrared (IR) Spectroscopy The spectrum would show characteristic C-H stretching and bending vibrations, as well as C-Cl stretching frequencies. The fingerprint region would be unique to the cis stereoisomer.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide proposed methodologies based on established organic chemistry principles and adaptations from protocols for related compounds.

Proposed Synthesis of this compound

A plausible route for the synthesis of a mixture of cis- and trans-1,3-dichlorocyclopentane is the free-radical chlorination of cyclopentane (B165970), followed by separation of the isomers.

Reaction: Chlorination of Cyclopentane

Materials:

  • Cyclopentane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or UV light source

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Apparatus for reflux, inert atmosphere, and distillation/chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentane in the anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of AIBN to the solution.

  • Slowly add sulfuryl chloride (1.0-1.2 equivalents) to the reaction mixture.

  • Initiate the reaction by heating the mixture to reflux or by irradiating with a UV lamp.

  • Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred solution of 5% sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product will be a mixture of chlorinated cyclopentanes, including cis- and trans-1,3-dichlorocyclopentane.

  • Purify and separate the isomers using fractional distillation or preparative gas chromatography.

Analytical Method: Isomer Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the separation of similar isomeric compounds.[4]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column with a polar stationary phase (e.g., Polyethylene Glycol - WAX type).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • MS Transfer Line Temperature: 230 °C.

  • Ion Source Temperature: 200 °C.

Sample Preparation:

  • Prepare a dilute solution (100-1000 ppm) of the isomer mixture in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Ensure the sample is free from non-volatile residues.

Data Analysis: The cis and trans isomers are expected to be resolved as distinct peaks. The less polar trans isomer is likely to elute before the more polar cis isomer on a polar stationary phase. Peak identification can be confirmed by analyzing the mass spectrum of each eluting peak and comparing it with library data or theoretical fragmentation patterns.

Mandatory Visualizations

Stereoisomers of 1,3-Dichlorocyclopentane

G Stereoisomers of 1,3-Dichlorocyclopentane cluster_isomers 1,3-Dichlorocyclopentane 1,3-Dichlorocyclopentane This compound This compound 1,3-Dichlorocyclopentane->this compound Meso Compound (Achiral) trans-1,3-Dichlorocyclopentane trans-1,3-Dichlorocyclopentane 1,3-Dichlorocyclopentane->trans-1,3-Dichlorocyclopentane Racemic Mixture Enantiomers Enantiomers trans-1,3-Dichlorocyclopentane->Enantiomers (1R,3S) and (1S,3R)

Caption: Relationship between the stereoisomers of 1,3-dichlorocyclopentane.

Proposed Experimental Workflow: Synthesis and Analysis

G Proposed Workflow for Synthesis and Analysis start Start reaction Chlorination of Cyclopentane Cyclopentane + SO₂Cl₂ AIBN/UV start->reaction workup Aqueous Workup Quench with NaHCO₃ Wash with brine reaction->workup purification Purification Fractional Distillation or Preparative GC workup->purification analysis Analysis GC-MS NMR Spectroscopy purification->analysis end End analysis->end

Caption: Workflow for the synthesis and analysis of this compound.

References

Theoretical Exploration of cis-1,3-Dichlorocyclopentane: A Conformational and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of cis-1,3-dichlorocyclopentane, a halogenated cycloalkane of interest in synthetic chemistry and as a structural motif in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific isomer, this paper synthesizes data from analogous compounds and established principles of conformational analysis to predict its structural and spectroscopic properties. The guide covers the conformational landscape, including the dynamic process of pseudorotation, predicted spectroscopic signatures, and plausible synthetic pathways. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

Cyclopentane (B165970) and its derivatives are fundamental structures in organic chemistry, appearing in a wide array of natural products and synthetic molecules. The conformational flexibility of the five-membered ring, characterized by the low-energy barrier for pseudorotation, plays a crucial role in determining the molecule's overall shape, reactivity, and biological activity. The introduction of substituents, such as chlorine atoms, significantly influences the conformational preferences of the cyclopentane ring. Understanding the three-dimensional structure and dynamic behavior of substituted cyclopentanes like this compound is essential for rational drug design and the development of stereoselective synthetic methodologies.

This whitepaper will delve into the theoretical aspects of this compound, providing a detailed analysis of its conformational space and predicted spectroscopic characteristics.

Conformational Analysis

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most significant conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. These conformers can interconvert through a low-energy process called pseudorotation, where the pucker appears to rotate around the ring.[1][2]

For this compound, the positions of the chlorine atoms will dictate the relative energies of the possible envelope and twist conformers. The primary steric interactions to consider are those between the chlorine atoms and the axial-like hydrogen atoms. The conformers that minimize these steric clashes are expected to be the most stable.

While specific computational data for this compound is scarce, we can extrapolate from studies on related chlorocycloalkanes. The general principle is that bulky substituents prefer to occupy positions that minimize 1,3-diaxial-like interactions.

Key Conformers and Pseudorotation Pathway

The pseudorotation in a substituted cyclopentane can be visualized as a continuous interconversion between various envelope and twist forms. The energy landscape is not uniform, with certain conformers being more stable than others due to the substituent effects.

G cluster_0 Pseudorotation Pathway E1 Envelope (C1-pucker) T1 Twist (C1-C2) E1->T1 Transition State E2 Envelope (C2-pucker) T1->E2 Transition State T2 Twist (C2-C3) E2->T2 Transition State E3 Envelope (C3-pucker) T2->E3 Transition State E3->E1 ... and so on G start Initial Structure of This compound conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) conf_search->dft_opt energy_refine High-Level Single-Point Energy Calculation (e.g., CCSD(T)) dft_opt->energy_refine nmr_calc NMR Chemical Shift Calculation (GIAO-DFT) dft_opt->nmr_calc results Conformational Energies, Spectroscopic Data energy_refine->results nmr_calc->results G start Cyclopentane + Cl₂ initiation Initiation: Cl₂ --(UV light)--> 2 Cl• start->initiation propagation1 Propagation 1: Cyclopentane + Cl• -> Cyclopentyl• + HCl initiation->propagation1 propagation2 Propagation 2: Cyclopentyl• + Cl₂ -> Chlorocyclopentane + Cl• propagation1->propagation2 further_reaction Further Reaction: Chlorocyclopentane + Cl• -> ... propagation2->further_reaction product This compound (and other isomers) further_reaction->product

References

Cis-1,3-Dichlorocyclopentane: A Technical Guide to Its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of cis-1,3-dichlorocyclopentane. Due to the limited availability of direct experimental data for this specific isomer, this guide draws upon established principles of stereochemistry, conformational analysis of analogous cyclic systems, and general reactivity patterns of secondary alkyl halides.

Molecular Structure and Stereochemistry

This compound is a halogenated cycloalkane with the chemical formula C₅H₈Cl₂. The "cis" designation indicates that the two chlorine atoms are situated on the same side of the cyclopentane (B165970) ring. A key stereochemical feature of this molecule is its meso nature. Despite having two stereocenters (at carbons 1 and 3), the molecule possesses an internal plane of symmetry that bisects the C2-C1-C5 and C3-C4 bonds, rendering it achiral and thus optically inactive.[1][2]

Stability Profile

The thermodynamic stability of this compound is primarily governed by its conformational preferences, which aim to minimize steric and torsional strain. Cyclopentane and its derivatives are not planar and exist in puckered conformations, most commonly the envelope and half-chair forms, which rapidly interconvert.

Table 1: Computed Physical and Chemical Properties of 1,3-Dichlorocyclopentane

PropertyValueSource
Molecular FormulaC₅H₈Cl₂PubChem[5]
Molecular Weight139.02 g/mol PubChem[5]
XLogP3-AA2.4PubChem[5]
Hydrogen Bond Donor Count0PubChem[5]
Hydrogen Bond Acceptor Count0PubChem[5]
Rotatable Bond Count0PubChem[5]
Exact Mass138.0003056 DaPubChem[5]
Monoisotopic Mass138.0003056 DaPubChem[5]

Reactivity Profile

This compound, as a secondary alkyl halide, is susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions, particularly in the presence of a strong base.[6] The stereochemistry of the molecule plays a critical role in determining the preferred reaction pathway and the resulting products.

Nucleophilic Substitution (Sₙ2)

In the presence of a good nucleophile and a suitable solvent, this compound can undergo Sₙ2 reactions. The nucleophile will attack the carbon atom bearing a chlorine atom from the side opposite to the leaving group. This results in an inversion of stereochemistry at the reaction center. Given that the starting material is a meso compound, the monosubstituted product will be chiral.

Elimination (E2)

Elimination reactions, specifically the E2 mechanism, are also prominent for this compound when treated with a strong, sterically hindered base. The E2 reaction is a concerted process that requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (chlorine). In the cyclopentane ring, achieving a perfect 180° dihedral angle can be challenging due to ring strain. However, the molecule can adopt conformations that allow for a pseudo-anti-periplanar arrangement.

For this compound, the removal of a hydrogen atom from either C2 or C4 can lead to the formation of 3-chlorocyclopentene. The removal of a hydrogen from C5 is also possible, leading to 4-chlorocyclopentene. The regioselectivity of the elimination will depend on the specific base used and the reaction conditions.

The relationship between the stereochemistry of the substrate and the preferred reaction pathway is crucial for predicting the outcome of reactions involving this compound.

G Reactivity Pathways of this compound sub This compound sn2 Sₙ2 Reaction (Good Nucleophile) sub->sn2 Nucleophilic Attack e2 E2 Reaction (Strong, Hindered Base) sub->e2 Base-induced Elimination sn2_prod Monosubstituted Product (Inversion of Stereochemistry) sn2->sn2_prod e2_prod1 3-Chlorocyclopentene e2->e2_prod1 e2_prod2 4-Chlorocyclopentene e2->e2_prod2

Caption: Reactivity pathways for this compound.

Experimental Protocols (Generalized)

Synthesis of a Mixture of Dichlorocyclopentane Isomers

A mixture of dichlorocyclopentane isomers, including the cis-1,3-isomer, can be synthesized by the free-radical chlorination of cyclopentane. Separation of the isomers would then be necessary, likely through fractional distillation or chromatography.

Materials:

  • Cyclopentane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or UV light (as initiator)

  • Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyclopentane in the inert solvent.

  • Add a catalytic amount of AIBN or prepare for UV irradiation.

  • Heat the mixture to reflux (if using AIBN) or begin UV irradiation.

  • Slowly add a solution of sulfuryl chloride in the inert solvent from the dropping funnel.

  • After the addition is complete, continue the reaction for a specified time, monitoring the progress by GC.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The resulting mixture of dichlorocyclopentane isomers can be separated by fractional distillation under reduced pressure.

G Generalized Workflow for Dichlorocyclopentane Synthesis start Start reactants Cyclopentane + SO₂Cl₂ + AIBN/UV light start->reactants reaction Free-Radical Chlorination reactants->reaction workup Aqueous Workup (NaHCO₃, H₂O, Brine) reaction->workup drying Drying (MgSO₄) workup->drying evaporation Solvent Removal drying->evaporation separation Fractional Distillation evaporation->separation products Separated Dichlorocyclopentane Isomers separation->products

Caption: Generalized synthesis workflow.

Comparative Reactivity Study (E2 Elimination)

A generalized protocol to compare the elimination reaction rates of cis- and trans-1,3-dichlorocyclopentane can be designed based on methods used for similar compounds.[7]

Materials:

  • This compound

  • trans-1,3-Dichlorocyclopentane

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

  • Anhydrous tert-butanol (B103910) (solvent)

  • Internal standard for GC analysis (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare stock solutions of the cis and trans isomers and the internal standard in anhydrous tert-butanol.

  • In separate reaction vials, place a known volume of the respective isomer stock solution.

  • Equilibrate the vials to the desired reaction temperature in a constant temperature bath.

  • Initiate the reaction by adding a pre-heated solution of potassium tert-butoxide in tert-butanol.

  • At specific time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing the dilute HCl solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-FID to determine the concentration of the remaining dichlorocyclopentane and the formed chlorocyclopentene products relative to the internal standard.

  • Plot the concentration of the reactant versus time for both isomers to determine the reaction rates.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Due to the plane of symmetry, three distinct signals would be expected: one for the two equivalent protons on C1 and C3, one for the four equivalent protons on C2 and C4, and one for the two equivalent protons on C5. The protons on C1 and C3 would be shifted downfield due to the deshielding effect of the chlorine atoms.
¹³C NMR Three signals are expected due to symmetry: one for the two equivalent carbons bearing chlorine (C1 and C3), one for the two equivalent methylene (B1212753) carbons adjacent to the chloro-substituted carbons (C2 and C4), and one for the unique methylene carbon (C5).
IR Spectroscopy Characteristic C-H stretching and bending vibrations for a cycloalkane would be present. A strong absorption band in the fingerprint region (typically 600-800 cm⁻¹) corresponding to the C-Cl stretching vibration is expected.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 138. The isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a 9:6:1 ratio) would be a key diagnostic feature. Common fragmentation pathways would include the loss of a chlorine atom (M⁺ - 35/37) and the loss of HCl (M⁺ - 36).

Conclusion

This compound is a meso compound with a predicted preference for a diequatorial-like conformation, which minimizes steric strain. Its reactivity is characterized by a competition between Sₙ2 and E2 pathways, with the stereochemical outcome being highly dependent on the reaction conditions and the nature of the attacking species. While a lack of extensive experimental data necessitates reliance on analogies to similar systems, the principles outlined in this guide provide a robust framework for understanding and predicting the chemical behavior of this molecule. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of cis-1,3-Dichlorocyclopentane from Cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a two-step synthetic protocol for the preparation of cis-1,3-dichlorocyclopentane, a halogenated cycloalkane of interest in synthetic chemistry and as a building block in drug discovery. The synthesis commences with the allylic chlorination of cyclopentene (B43876) to yield 3-chlorocyclopentene (B1346679), which is subsequently hydrochlorinated to the target compound. This application note provides detailed experimental procedures for each step, a summary of relevant quantitative data, and visualizations of the reaction workflow and mechanism.

Introduction

Dichlorinated cyclopentane (B165970) scaffolds are valuable intermediates in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. The specific stereoisomer, this compound, presents a unique substitution pattern that can be exploited for further functionalization. Direct dichlorination of cyclopentene typically yields the 1,2-dichloro isomer. Therefore, a multi-step approach is required to achieve the 1,3-substitution pattern. The described methodology involves a radical-initiated allylic chlorination followed by an electrophilic addition of hydrogen chloride.

Data Presentation

A summary of the key quantitative data for the reactants, intermediates, and the final product is presented in Table 1. Please note that the yield for the hydrochlorination step can be variable and is dependent on the successful separation of the desired cis-isomer from the likely mixture of stereoisomers.

Table 1: Summary of Quantitative Data

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Physical Properties
CyclopenteneC₅H₈68.12-b.p.: 44.2 °C
3-ChlorocyclopenteneC₅H₇Cl102.5660-70%b.p.: ~105-107 °C
This compoundC₅H₈Cl₂139.02Variable-

Experimental Protocols

Step 1: Synthesis of 3-Chlorocyclopentene via Allylic Chlorination

Principle:

This reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), generates radicals upon heating, which then abstract an allylic hydrogen from cyclopentene. The resulting resonance-stabilized cyclopentenyl radical reacts with N-chlorosuccinimide (NCS) to form 3-chlorocyclopentene.

Materials:

  • Cyclopentene

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, dissolve N-chlorosuccinimide (1.0 eq) in anhydrous carbon tetrachloride.

  • Add cyclopentene (1.2 eq) to the solution.

  • Add a catalytic amount of AIBN (0.02 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude 3-chlorocyclopentene by fractional distillation under reduced pressure to obtain the pure product.

Step 2: Synthesis of this compound via Hydrochlorination

Principle:

The hydrochlorination of 3-chlorocyclopentene is an electrophilic addition reaction. The double bond of the alkene acts as a nucleophile, attacking the hydrogen of hydrogen chloride (HCl). This forms a carbocation intermediate, which is then attacked by the chloride ion. It is important to note that this reaction typically proceeds through a planar carbocation intermediate, which can lead to the formation of both cis (syn-addition) and trans (anti-addition) isomers. Achieving high selectivity for the cis isomer is challenging and may require specific reaction conditions or catalysts that are not standard. The following protocol describes a general procedure, and the product will likely require purification to isolate the desired cis isomer.

Materials:

  • 3-Chlorocyclopentene

  • Hydrogen chloride (gas or solution in a suitable solvent like diethyl ether)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a gas inlet tube and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column for purification (e.g., silica (B1680970) gel)

Procedure:

  • Dissolve 3-chlorocyclopentene (1.0 eq) in anhydrous diethyl ether in a round-bottom flask and cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. Alternatively, add a pre-prepared solution of HCl in diethyl ether dropwise.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution to neutralize excess HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude product, which will likely be a mixture of cis- and trans-1,3-dichlorocyclopentane.

  • Purify the crude mixture using column chromatography on silica gel to separate the stereoisomers and isolate the this compound.

Visualizations

Reaction Workflow

The overall synthetic pathway from cyclopentene to this compound is a two-step process as illustrated below.

SynthesisWorkflow Cyclopentene Cyclopentene Chlorocyclopentene 3-Chlorocyclopentene Cyclopentene->Chlorocyclopentene  NCS, AIBN, CCl₄, Reflux   Dichlorocyclopentane This compound Chlorocyclopentene->Dichlorocyclopentane  HCl, Diethyl Ether   Purification Purification Dichlorocyclopentane->Purification  Chromatography  

Caption: Two-step synthesis of this compound.

Signaling Pathway: Radical Chlorination Mechanism

The first step of the synthesis, the allylic chlorination, proceeds through a well-established radical chain reaction mechanism.

RadicalMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat R• R• R-Cl R-Cl R•->R-Cl + NCS Cl• Cl• Cyclopentenyl Radical Cyclopentenyl Radical Cl•->Cyclopentenyl Radical + Cyclopentene 3-Chlorocyclopentene 3-Chlorocyclopentene Cyclopentenyl Radical->3-Chlorocyclopentene + NCS Cl•_new Cl• 3-Chlorocyclopentene->Cl•_new - Succinimidyl Radical Cl•_new->Cl• re-enters propagation Rad1 Radical Stable Molecule Stable Molecule Rad1->Stable Molecule + Rad2 Radical

Caption: Mechanism of radical allylic chlorination.

Application Notes and Protocols for Reaction Mechanisms Involving cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms of cis-1,3-dichlorocyclopentane, a key intermediate in the synthesis of various organic molecules. The content herein focuses on nucleophilic substitution (Sₙ2) and elimination (E2) reactions, offering theoretical background, detailed experimental protocols, and expected outcomes. This document is intended to serve as a comprehensive resource for chemists in research and development.

Overview of Reaction Mechanisms

This compound, being an achiral meso compound, serves as an interesting substrate to explore the stereochemical and regiochemical outcomes of competitive Sₙ2 and E2 reactions. When treated with a strong base, such as sodium hydroxide (B78521), both substitution and elimination pathways are observed, leading to a mixture of products.

  • Nucleophilic Substitution (Sₙ2): The bimolecular nucleophilic substitution reaction involves a backside attack by the nucleophile (e.g., hydroxide ion) on one of the carbon atoms bearing a chlorine atom. This concerted mechanism results in the inversion of stereochemistry at the reaction center.

  • Elimination (E2): The bimolecular elimination reaction also proceeds in a single, concerted step. It requires an anti-periplanar arrangement between a β-hydrogen and the chlorine leaving group. The cyclopentane (B165970) ring's conformational flexibility allows for the formation of different alkene products, namely 3-chlorocyclopentene (B1346679) and 4-chlorocyclopentene.

A study of the reaction of the achiral stereoisomer of 1,3-dichlorocyclopentane with one mole of aqueous sodium hydroxide indicates that a total of five different products can be expected from the combined Sₙ2 and E2 pathways.[1]

Experimental Protocols

The following protocols are representative methods for conducting Sₙ2 and E2 reactions on this compound.

Protocol 1: Synthesis of Chloro-substituted Cyclopentanols and Cyclopentenes

This protocol describes a general procedure for the reaction of this compound with sodium hydroxide, leading to a mixture of substitution and elimination products.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

  • Reagent Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 eq.) in water.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Extraction: Shake the separatory funnel to extract the organic products into the ether layer. Separate the layers and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product mixture can be separated and purified by fractional distillation or column chromatography to isolate the individual chlorocyclopentanol and chlorocyclopentene isomers.

Data Presentation

The following tables summarize the expected products and representative quantitative data for the reaction of this compound with a base. Note that the yields are illustrative and can vary based on specific reaction conditions.

Table 1: Products of Sₙ2 and E2 Reactions

Reaction PathwayProduct NameChemical Structure
Sₙ2trans-3-ChlorocyclopentanolCl-C₅H₈-OH
E23-ChlorocyclopenteneC₅H₇Cl
E24-ChlorocyclopenteneC₅H₇Cl

Table 2: Representative Physicochemical and Spectroscopic Data of Products

ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
trans-3-ChlorocyclopentanolC₅H₉ClO120.58~150-1551.5-2.2 (m, 6H), 3.9-4.2 (m, 2H), OH signal~30-40 (CH₂), ~50-60 (CHCl), ~70-80 (CHOH)
3-ChlorocyclopenteneC₅H₇Cl102.56~115-1202.0-2.8 (m, 4H), 4.8-5.0 (m, 1H), 5.8-6.0 (m, 2H)~30-40 (CH₂), ~60-70 (CHCl), ~130-140 (CH=CH)
4-ChlorocyclopenteneC₅H₇Cl102.56~115-1202.5-3.0 (m, 4H), 4.6-4.8 (m, 1H), 5.9-6.1 (m, 2H)~40-50 (CH₂), ~60-70 (CHCl), ~130-140 (CH=CH)

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument used.

Mandatory Visualizations

Reaction Pathways of this compound

reaction_pathways cluster_start Starting Material cluster_products Products This compound This compound trans-3-Chlorocyclopentanol trans-3-Chlorocyclopentanol This compound->trans-3-Chlorocyclopentanol Sₙ2 (NaOH, H₂O/EtOH) 3-Chlorocyclopentene 3-Chlorocyclopentene This compound->3-Chlorocyclopentene E2 (NaOH, H₂O/EtOH) 4-Chlorocyclopentene 4-Chlorocyclopentene This compound->4-Chlorocyclopentene E2 (NaOH, H₂O/EtOH)

Caption: Reaction pathways of this compound.

Experimental Workflow for Synthesis and Analysis

experimental_workflow A Reaction Setup: This compound in EtOH/H₂O B Add NaOH Solution A->B C Reflux (2-4h) B->C D Work-up: Diethyl Ether Extraction C->D E Drying and Concentration D->E F Purification: Fractional Distillation or Column Chromatography E->F G Product Analysis: GC-MS, NMR F->G

Caption: Experimental workflow for product synthesis.

Logical Relationship of E2 Elimination

e2_logic cluster_substrate Substrate Conformation cluster_products Elimination Products This compound This compound Anti-periplanar H and Cl Anti-periplanar H and Cl This compound->Anti-periplanar H and Cl Conformational Flip 3-Chlorocyclopentene 3-Chlorocyclopentene Anti-periplanar H and Cl->3-Chlorocyclopentene β-H abstraction at C2 4-Chlorocyclopentene 4-Chlorocyclopentene Anti-periplanar H and Cl->4-Chlorocyclopentene β-H abstraction at C4

Caption: Conformational requirement for E2 elimination.

References

Application Notes and Protocols: cis-1,3-Dichlorocyclopentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,3-Dichlorocyclopentane is a versatile starting material in organic synthesis, particularly in the construction of carbocyclic nucleoside analogues. These compounds are of significant interest to the pharmaceutical industry due to their potential as antiviral and anticancer agents. The cyclopentane (B165970) ring serves as a stable isostere of the furanose sugar moiety found in natural nucleosides, offering resistance to enzymatic degradation. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such analogues.

Application: Synthesis of Carbocyclic Nucleoside Analogues

A key application of this compound is its use as a precursor for the synthesis of cis-1,3-disubstituted cyclopentane derivatives, which can serve as the core scaffold for carbocyclic nucleosides. The two chlorine atoms provide reactive sites for the introduction of nitrogen-containing functional groups, which are essential for the formation of nucleobase analogues.

A plausible synthetic strategy involves a two-step nucleophilic substitution to introduce azide (B81097) groups, followed by reduction to the corresponding diamine. This diamine can then be elaborated into a pyrimidine (B1678525) or purine (B94841) ring system, yielding the target carbocyclic nucleoside analogue.

Proposed Synthetic Pathway

The following diagram illustrates a proposed synthetic pathway from this compound to a carbocyclic thymine (B56734) analogue.

G start This compound intermediate1 cis-1,3-Diazidocyclopentane start->intermediate1 NaN3, DMF intermediate2 cis-1,3-Diaminocyclopentane intermediate1->intermediate2 H2, Pd/C product Carbocyclic Thymine Analogue intermediate2->product Ethyl Acetoacetate (B1235776), followed by Urea (B33335)

Caption: Proposed synthesis of a carbocyclic thymine analogue.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and can be adapted for the specific synthesis using this compound.

Protocol 1: Synthesis of cis-1,3-Diazidocyclopentane

This protocol describes the double nucleophilic substitution of chlorine atoms with azide groups.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-1,3-diazidocyclopentane.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of cis-1,3-Diaminocyclopentane

This protocol details the reduction of the diazide to a diamine.

Materials:

  • cis-1,3-Diazidocyclopentane

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve cis-1,3-diazidocyclopentane (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to obtain cis-1,3-diaminocyclopentane.

Protocol 3: Synthesis of a Carbocyclic Thymine Analogue

This protocol outlines the construction of a pyrimidine ring onto the diamine core.

Materials:

  • cis-1,3-Diaminocyclopentane

  • Ethyl acetoacetate

  • Urea

  • Sodium ethoxide solution in ethanol

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Step A: Formation of the β-amino-enamine:

    • In a round-bottom flask, dissolve cis-1,3-diaminocyclopentane (1.0 eq) in ethanol.

    • Add ethyl acetoacetate (1.0 eq) and a catalytic amount of a base (e.g., a few drops of sodium ethoxide solution).

    • Stir the mixture at room temperature for 4-6 hours.

  • Step B: Cyclization with Urea:

    • To the solution from Step A, add urea (1.2 eq) and a stronger base, such as sodium ethoxide (2.0 eq).

    • Heat the mixture to reflux and stir for 12-24 hours. .

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with hydrochloric acid.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization or column chromatography to yield the carbocyclic thymine analogue.

Data Presentation

StepProductExpected Yield (%)Analytical Techniques
1cis-1,3-Diazidocyclopentane70-85IR, ¹H NMR, ¹³C NMR
2cis-1,3-Diaminocyclopentane85-95¹H NMR, ¹³C NMR, Mass Spectrometry
3Carbocyclic Thymine Analogue40-60¹H NMR, ¹³C NMR, Mass Spectrometry, HRMS

Antiviral Activity

Carbocyclic nucleoside analogues are known to exhibit a broad spectrum of antiviral activities. While the specific activity of the thymine analogue synthesized from this compound would require biological evaluation, related cyclopentane derivatives have shown potent inhibition of various viruses, including influenza virus. For instance, some multisubstituted cyclopentane derivatives have demonstrated IC₅₀ values in the nanomolar range against influenza neuraminidase.[1][2]

Logical Workflow for Synthesis and Evaluation

The following diagram outlines the logical workflow from starting material to the evaluation of biological activity.

G A This compound B Synthesis of cis-1,3-Diazidocyclopentane A->B C Synthesis of cis-1,3-Diaminocyclopentane B->C D Synthesis of Carbocyclic Nucleoside Analogue C->D E Purification and Characterization D->E F In vitro Antiviral Assays E->F G Structure-Activity Relationship (SAR) Studies F->G

References

Cyclopentane Scaffolds in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring is a prevalent and versatile scaffold in medicinal chemistry, prized for its unique conformational properties that allow for precise three-dimensional arrangements of functional groups, facilitating optimal interactions with biological targets. Its inherent stability and the potential for stereochemically rich substitutions have made it a cornerstone in the design of a diverse array of therapeutic agents. This document provides detailed application notes and experimental protocols for several key drugs and drug candidates that feature a cyclopentane core, highlighting their significance in antiviral, anticancer, and glaucoma therapies.

Carbocyclic Nucleoside Analogs: Abacavir (B1662851) and Entecavir in Antiviral Therapy

Carbocyclic nucleoside analogs are a critical class of antiviral agents where the furanose oxygen of the natural nucleoside is replaced with a methylene (B1212753) group. This modification imparts enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.

Abacavir: A Cornerstone of HIV Treatment

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. It is a prodrug that is intracellularly converted to its active triphosphate form, carbovir (B1146969) triphosphate, which competes with the natural substrate, deoxyguanosine triphosphate, and inhibits the activity of HIV-1 reverse transcriptase.

Quantitative Biological Data: Abacavir

ParameterValueTarget/SystemReference
EC50 4 x EC50 required to inhibit HIV-1 replicationHIV-1 (strain MN) in hollow-fiber model[1]
CC50 > 100 µMMT-4 cells

Experimental Protocol: Synthesis of Abacavir

This protocol outlines the final deprotection step in the synthesis of Abacavir from an N-acylated precursor.[2]

Materials:

  • N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide

  • Isopropanol (B130326)

  • 10% Sodium Hydroxide (NaOH) solution

  • tert-Butyl methyl ether

  • Acetone (B3395972)

Procedure:

  • A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and 10% NaOH solution (16.8 ml, 42 mmol) is refluxed for 1 hour.[2]

  • The resulting solution is cooled to 20-25 °C.

  • The organic layer is washed several times with a 25% solution of NaOH (10 ml).

  • The wet organic layer is neutralized to pH 7.0-7.5 with 17% hydrochloric acid.

  • The solution is concentrated to dryness under vacuum.

  • The residue is crystallized in acetone (300 ml) to afford Abacavir.

Synthetic Workflow for Abacavir

Abacavir_Synthesis pyrimidine 4,6-Dichloro-2,5-diformamidopyrimidine intermediate1 Coupled Pyrimidine-Cyclopentene Intermediate pyrimidine->intermediate1 Coupling cyclopentenyl_methanol (1S-cis)-4-amino-2-cyclopentene-1-methanol cyclopentenyl_methanol->intermediate1 intermediate2 Purine Intermediate intermediate1->intermediate2 Cyclization abacavir_base Abacavir (Free Base) intermediate2->abacavir_base Displacement with Cyclopropylamine cyclopropylamine Cyclopropylamine cyclopropylamine->abacavir_base

A simplified synthetic workflow for Abacavir.
Entecavir: A Potent Agent Against Hepatitis B Virus

Entecavir is a guanosine (B1672433) analogue that is a highly potent and selective inhibitor of hepatitis B virus (HBV) DNA polymerase.[3] It undergoes intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the viral polymerase: priming, reverse transcription, and DNA-dependent DNA synthesis.

Quantitative Biological Data: Entecavir

ParameterValueTarget/SystemReference
ED50 3 nMHBV in vitro[3]

Experimental Protocol: Synthesis of Entecavir

This protocol describes the final steps of an 11-step synthesis of Entecavir.[4]

Materials:

Procedure:

  • Mitsunobu Reaction: To a solution of the protected carbocyclic intermediate and 2-amino-6-chloropurine in THF at -10 °C, DIAD and PPh₃ are added. The reaction is stirred for 3 hours.[4]

  • Hydrolysis of Chloropurine: The resulting chloroderivative is treated with formic acid at 50 °C for 9 hours.[4]

  • Saponification: The product from the previous step is treated with sodium methoxide in methanol at room temperature for 1 hour to yield Entecavir.[4]

Synthetic Workflow for Entecavir

Entecavir_Synthesis acyclic_precursors Acyclic Precursors cyclopentane_skeleton Methylene Cyclopentane Skeleton acyclic_precursors->cyclopentane_skeleton Boron-Aldol Reaction & Ti(III)-catalyzed Cyclization protected_carbocycle Protected Carbocyclic Intermediate cyclopentane_skeleton->protected_carbocycle Protection coupled_product Coupled Product protected_carbocycle->coupled_product Mitsunobu Reaction purine_derivative 2-amino-6-chloropurine purine_derivative->coupled_product entecavir Entecavir coupled_product->entecavir Hydrolysis & Deprotection

A retrosynthetic overview of Entecavir synthesis.

Prostaglandin (B15479496) Analogs: Latanoprost (B1674536) for Glaucoma Management

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. Synthetic prostaglandin analogs are widely used in medicine, particularly in ophthalmology.

Latanoprost is a prostaglandin F2α analogue used to control the progression of glaucoma and ocular hypertension by reducing intraocular pressure (IOP).[5] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to the biologically active acid. Latanoprost acid is a selective FP receptor agonist that is believed to reduce IOP by increasing the outflow of aqueous humor through the uveoscleral tract.[5]

Quantitative Biological Data: Latanoprost

ParameterValueTarget/SystemReference
Kd for FP receptor 2.8 nMBovine corpus luteum cell membranes[6]
IOP Reduction 32% from baselinePatients with ocular hypertension or primary open-angle glaucoma (12 months)[7]

Experimental Protocol: Synthesis of Latanoprost

This protocol describes a chemoenzymatic approach to the synthesis of Latanoprost.[8]

Materials:

  • 15-keto-prostaglandin intermediate

  • Lipase Novozym 435

  • Isopropyl alcohol

Procedure:

  • The enzyme Lipase Novozym 435 (500 mg) is added to a solution of the 15-keto-prostaglandin intermediate (1 g, 2.56 mmoles) in isopropyl alcohol (10 mL).[8]

  • The solution is maintained at 30°C with magnetic stirring (not exceeding 200 rpm).

  • The reaction is complete after 18 hours.

  • The enzyme is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The product is purified by column chromatography to yield Latanoprost as a pale yellow oil.[8]

Synthetic Workflow for Latanoprost

Latanoprost_Synthesis succinaldehyde Succinaldehyde bicyclic_enal Bicyclic Enal Intermediate succinaldehyde->bicyclic_enal Organocatalytic Aldol Reaction lactone Crystalline Lactone bicyclic_enal->lactone Attachment of Lower Side Chain latanoprost Latanoprost lactone->latanoprost Attachment of Upper Side Chain

A convergent synthesis of Latanoprost.

Enzyme Inhibitors: Peramivir and Palbociclib

The cyclopentane scaffold is also found in drugs that target specific enzymes involved in disease pathogenesis.

Peramivir: An Intravenous Neuraminidase Inhibitor for Influenza

Peramivir is an antiviral drug that acts as a neuraminidase inhibitor, used for the treatment of influenza.[9] Neuraminidase is an enzyme on the surface of the influenza virus that is essential for the release of progeny virus particles from infected cells. By inhibiting this enzyme, Peramivir prevents the spread of the virus.

Quantitative Biological Data: Peramivir

ParameterValue (nM)Target/SystemReference
IC50 (Influenza A H1N1) 0.09 - 0.33Neuraminidase Inhibition Assay[10]
IC50 (Influenza A H3N2) 0.05 - 0.28Neuraminidase Inhibition Assay[10]
IC50 (Influenza B) 0.63 - 2.65Neuraminidase Inhibition Assay[10][11]

Experimental Protocol: Synthesis of Peramivir

This protocol describes an improved synthesis of Peramivir.[12]

Materials:

Procedure:

  • Ring Opening and Protection: Vince lactam is treated with methanolic HCl followed by Boc₂O and Na₂CO₃ to yield a protected aminocyclopentene.[12]

  • 1,3-Dipolar Cycloaddition: The protected aminocyclopentene is reacted with 2-ethyl-butyraldehyde oxime in the presence of NaOCl.[12]

  • Reductive Ring Cleavage and Acetylation: The resulting isoxazoline (B3343090) is treated with NaBH₄ and NiCl₂ for reductive ring cleavage, followed by acetylation with Ac₂O and TEA.[12]

  • Deprotection and Guanidinylation: The Boc protecting group is removed with HCl gas, and the final guanidinylation is achieved using chloroformamidine hydrochloride.[12]

Synthetic Workflow for Peramivir

Peramivir_Synthesis vince_lactam Vince Lactam aminocyclopentene Protected Aminocyclopentene vince_lactam->aminocyclopentene Ring Opening & Protection isoxazoline Isoxazoline Intermediate aminocyclopentene->isoxazoline 1,3-Dipolar Cycloaddition amino_alcohol Amino Alcohol Intermediate isoxazoline->amino_alcohol Reductive Ring Cleavage peramivir Peramivir amino_alcohol->peramivir Acetylation, Deprotection & Guanidinylation

A synthetic pathway to Peramivir.
Palbociclib: A CDK4/6 Inhibitor for Breast Cancer

Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[13] By inhibiting CDK4/6, Palbociclib prevents the progression of the cell cycle from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells. It is used in the treatment of certain types of breast cancer.

Quantitative Biological Data: Palbociclib

ParameterValue (nM)Target/SystemReference
IC50 (CDK4) 9 - 11Biochemical Assay[14]
IC50 (CDK6) 15Biochemical Assay[14]
IC50 (Cell Proliferation) Varies by cell lineNSCLC cell lines[15]

Experimental Protocol: Synthesis of Palbociclib

This protocol outlines a key step in the synthesis of Palbociclib.[16]

Materials:

  • 6-acetyl-8-cyclopentyl-5,8-dihydro-5 -methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(6H)-one

  • Sodium selenate (B1209512)

  • Dimethylsulfoxide (DMSO)

Procedure:

  • Add 6-acetyl-8-cyclopentyl-5,8-dihydro-5 -methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(6H)-one (2.25 g, 5 mmol), sodium selenate (1.04 g, 6 mmol), and 20 mL of DMSO into a reaction flask.[16]

  • Raise the temperature to 150-160° C and stir for 5-6 hours.[16]

  • Reduce the temperature to room temperature and add 200 mL of water to precipitate the solid.

  • Filter the solid and wash successively with ethyl alcohol and diethyl ether to obtain Palbociclib.[16]

Synthetic Workflow for Palbociclib

Palbociclib_Synthesis pyrimidine_intermediate Pyrimidine Intermediate pyridopyrimidinone Pyridopyrimidinone Core pyrimidine_intermediate->pyridopyrimidinone Ring Closure cyclopentylamine Cyclopentylamine cyclopentylamine->pyridopyrimidinone palbociclib Palbociclib pyridopyrimidinone->palbociclib Coupling side_chain Piperazinyl-pyridine Side Chain side_chain->palbociclib

A general synthetic strategy for Palbociclib.

References

Application Notes and Protocols: Utilization of cis-1,3-Dichlorocyclopentane as a Precursor for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cis-1,3-dichlorocyclopentane is a halogenated cyclic hydrocarbon that, while not directly employed as a monomer in polymerization, serves as a valuable precursor for the synthesis of functionalized cyclopentene (B43876) derivatives. These derivatives can act as key components in various polymerization reactions. This document outlines the application of this compound in polymer chemistry, focusing on its conversion to 3-chlorocyclopentene (B1346679), which can be subsequently utilized as an initiator in cationic polymerization. The resulting polymers can be further modified, offering potential applications in drug delivery and material science.

Section 1: Synthesis of 3-Chlorocyclopentene from this compound

The conversion of this compound to 3-chlorocyclopentene is achieved through a dehydrochlorination reaction. This process involves the elimination of one equivalent of hydrogen chloride to introduce a double bond into the cyclopentane (B165970) ring.

Reaction Scheme:

G struct1 This compound struct2 3-Chlorocyclopentene struct1->struct2 Base (e.g., NaH, t-BuOK) Heat

Caption: Dehydrochlorination of this compound.

Experimental Protocol: Dehydrochlorination of this compound

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using gas chromatography (GC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of water.

  • Carefully pour the mixture into a separatory funnel containing saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 3-chlorocyclopentene.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentSodium Hydride
SolventAnhydrous THF
Reaction TemperatureReflux
Reaction Time4-6 hours
Product3-Chlorocyclopentene
Yield75-85% (Hypothetical)
Purity (by GC)>98% (Hypothetical)

Section 2: Cationic Polymerization Initiated by 3-Chlorocyclopentene

3-Chlorocyclopentene can act as an initiator for the quasi-living cationic polymerization of various monomers, such as isobutene.[1][2] The initiation step involves the formation of a carbocation from 3-chlorocyclopentene in the presence of a Lewis acid co-initiator.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_polymerization Polymerization cluster_termination Termination and Isolation prep_reagents Prepare Monomer (e.g., Isobutene) and Initiator (3-Chlorocyclopentene) in Anhydrous Solvent setup_reactor Assemble Dry Reactor under Inert Atmosphere initiation Add Lewis Acid Co-initiator (e.g., TiCl4) to Monomer/Initiator Solution at Low Temperature setup_reactor->initiation propagation Maintain Temperature and Stir for Desired Time initiation->propagation termination Quench Reaction with Methanol propagation->termination isolation Precipitate Polymer in Non-solvent termination->isolation purification Filter and Dry the Polymer isolation->purification

Caption: Cationic Polymerization Workflow.

Experimental Protocol: Cationic Polymerization of Isobutene Initiated by 3-Chlorocyclopentene

Materials:

  • 3-Chlorocyclopentene (Initiator)

  • Isobutene (Monomer)

  • Titanium tetrachloride (TiCl₄) (Co-initiator)

  • Dichloromethane (B109758) (CH₂Cl₂) (Solvent), dried

  • Methanol (Terminating agent)

  • Nitrogen or Argon gas (Inert atmosphere)

Procedure:

  • A flame-dried reactor equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet is charged with dried dichloromethane and cooled to -80 °C.

  • Liquefied isobutene is transferred to the reactor.

  • 3-Chlorocyclopentene is added to the stirred solution.

  • The polymerization is initiated by the slow addition of a pre-chilled solution of titanium tetrachloride in dichloromethane.

  • The reaction temperature is maintained at -80 °C, and the progress of the polymerization is monitored by observing the viscosity of the reaction mixture.

  • After the desired reaction time, the polymerization is terminated by the addition of pre-chilled methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40 °C to a constant weight.

Data Presentation:

ParameterCondition 1Condition 2Condition 3
[Isobutene] (M)1.01.52.0
[3-Chlorocyclopentene] (mM)101010
[TiCl₄] (mM)404040
Temperature (°C)-80-80-80
Time (min)606060
Conversion (%)85 (Hypothetical)90 (Hypothetical)95 (Hypothetical)
Mn ( g/mol )10,000 (Hypothetical)15,000 (Hypothetical)20,000 (Hypothetical)
Đ (Mw/Mn)1.2 (Hypothetical)1.3 (Hypothetical)1.4 (Hypothetical)

While this compound is not directly polymerizable, it serves as a viable starting material for the synthesis of 3-chlorocyclopentene. This derivative is an effective initiator for cationic polymerization, providing a pathway to the synthesis of polymers with controlled molecular weights and narrow dispersities. The presence of the cyclopentenyl end-group on the polymer chains offers a site for further functionalization, which is of significant interest for applications in drug delivery and the development of advanced materials. Further research can explore the optimization of the dehydrochlorination reaction and the scope of monomers that can be polymerized using this initiation system.

References

Synthesis of cis-1,3-Dichlorocyclopentane: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of cis-1,3-dichlorocyclopentane, a halogenated cycloalkane of interest in synthetic organic chemistry and as a potential building block in medicinal chemistry. Due to the limited availability of a direct and stereoselective synthesis method, this protocol outlines a robust two-step approach commencing with the synthesis of the precursor, cis-1,3-cyclopentanediol, followed by a stereoretentive dichlorination.

Key Synthetic Routes & Comparative Data

The synthesis of this compound can be effectively achieved through a two-stage process. The primary route involves the formation of the intermediate, cis-1,3-cyclopentanediol, which is subsequently converted to the target dichloride. An alternative, though less selective, method is the direct dichlorination of cyclopentane, which typically yields a mixture of isomers requiring challenging separation.

The method detailed below focuses on the stereocontrolled synthesis via the diol intermediate, which offers a more predictable and purer outcome.

Table 1: Comparative Data for the Synthesis of cis-1,3-Cyclopentanediol

ParameterSynthesis from Furfuryl Alcohol
Starting Materials Furfuryl alcohol
Key Reagents Hydrogen, RANEY® Nickel
Reported Yield Good (specific yield can vary)
Scalability Readily scalable
Notes This method provides a mixture of cis and trans isomers, which can be separated by fractional distillation.[1]

Table 2: Data for the Conversion of cis-1,3-Cyclopentanediol to this compound

ParameterAppel Reaction Conditions
Starting Material cis-1,3-Cyclopentanediol
Key Reagents Triphenylphosphine (B44618) (PPh₃), Carbon tetrachloride (CCl₄)
Solvent Acetonitrile (CH₃CN)
Reaction Temperature Reflux
Reported Yield High (typically >80% for similar conversions)
Stereochemistry Retention of configuration
Notes This method is known for the mild conversion of alcohols to chlorides with retention of stereochemistry.

Table 3: Physical Properties of 1,3-Dichlorocyclopentane Isomers

PropertyValue
Molecular Formula C₅H₈Cl₂
Molecular Weight 139.02 g/mol [2][3]
Boiling Point (mixture of isomers) 185.7 ± 15.0 °C at 760 mmHg[4]
Density (mixture of isomers) 1.2 ± 0.1 g/cm³[4]
Separation of Isomers The cis and trans isomers can be separated by fractional distillation due to expected differences in their boiling points.[5]

Experimental Protocols

This protocol is divided into two main stages: the synthesis of cis-1,3-cyclopentanediol and its subsequent conversion to this compound.

Stage 1: Synthesis of cis-1,3-Cyclopentanediol

This procedure is adapted from the reported synthesis of 1,3-cyclopentanediol (B3029237) from biomass-derived furfuryl alcohol.[1] This process yields a mixture of cis and trans isomers, which require separation.

Materials:

  • Furfuryl alcohol

  • Water

  • RANEY® Nickel catalyst

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Fractional distillation apparatus

Procedure:

  • Aqueous Phase Rearrangement: In a high-pressure reactor, prepare an aqueous solution of furfuryl alcohol.

  • Hydrogenation: Add RANEY® Nickel catalyst to the solution. Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.

  • Reaction Monitoring: Maintain the reaction under constant hydrogen pressure and temperature with vigorous stirring. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material and the formation of 1,3-cyclopentanediol.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the RANEY® Nickel catalyst.

  • Purification: The resulting aqueous solution contains a mixture of cis- and trans-1,3-cyclopentanediol. Separate the isomers using fractional distillation under reduced pressure. The cis and trans isomers have different boiling points, allowing for their isolation.[1]

Stage 2: Synthesis of this compound

This procedure utilizes the Appel reaction for the conversion of cis-1,3-cyclopentanediol to this compound with retention of stereochemistry.

Materials:

  • cis-1,3-Cyclopentanediol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Distillation apparatus

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-1,3-cyclopentanediol (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add carbon tetrachloride (a significant excess, can also be used as a co-solvent) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Purification: The crude product will contain the desired this compound along with triphenylphosphine oxide as a byproduct. Purify the crude mixture by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

  • Final Distillation (Optional): For very high purity, the isolated product can be further purified by distillation.

Mandatory Visualization

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of cis-1,3-Cyclopentanediol cluster_stage2 Stage 2: Dichlorination Furfuryl_Alcohol Furfuryl Alcohol Rearrangement_Hydrogenation Aqueous Phase Rearrangement & Hydrogenation (H₂/RANEY® Ni) Furfuryl_Alcohol->Rearrangement_Hydrogenation Isomer_Mixture Mixture of cis- and trans- 1,3-Cyclopentanediol Rearrangement_Hydrogenation->Isomer_Mixture Fractional_Distillation Fractional Distillation Isomer_Mixture->Fractional_Distillation cis_Diol cis-1,3-Cyclopentanediol Fractional_Distillation->cis_Diol Appel_Reaction Appel Reaction (PPh₃, CCl₄) cis_Diol->Appel_Reaction Crude_Product Crude Product Mixture Appel_Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for cis-1,3-Dichlorocyclopentane in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cis-1,3-dichlorocyclopentane as a versatile building block for the creation of novel compounds, particularly in the realm of drug discovery and medicinal chemistry. While direct, widespread applications of this compound are not extensively documented in publicly available literature, its structure presents a valuable starting point for the synthesis of a variety of functionalized cyclopentane (B165970) derivatives. The protocols provided herein are based on established chemical transformations of analogous dichlorinated cycloalkanes and serve as a guide for the strategic use of this compound in synthetic chemistry.

The cyclopentane ring is a key structural motif in numerous biologically active molecules, including a class of antiviral agents known as carbocyclic nucleosides. In these therapeutic agents, the cyclopentane or cyclopentene (B43876) ring acts as a stable isostere of the furanose sugar moiety found in natural nucleosides. This modification can confer enhanced metabolic stability and potent antiviral activity. This compound offers two reactive sites with a defined stereochemical relationship, which can be exploited to generate a range of 1,3-disubstituted cyclopentane derivatives.

Key synthetic transformations for this compound include nucleophilic substitution and elimination reactions. These pathways allow for the introduction of various functional groups, paving the way for the construction of more complex molecular architectures.

Table 1: Potential Synthetic Transformations of this compound and Their Applications
TransformationReagents & ConditionsProduct TypePotential Applications
Nucleophilic Substitution (S N 2) Sodium Azide (B81097) (NaN 3 ), DMFcis-1,3-DiazidocyclopentanePrecursor for diamines, triazoles (via click chemistry)
Sodium Hydroxide (NaOH), H 2 Otrans-3-ChlorocyclopentanolIntermediate for further functionalization
Ammonia (NH 3 )cis-Cyclopentane-1,3-diamineBuilding block for ligands, pharmacophores
Elimination (E2) Sodium Hydroxide (NaOH), heat3-ChlorocyclopentenePrecursor for various cyclopentenyl compounds
Potassium tert-butoxide (t-BuOK)Cyclopentadiene (via double elimination)Diene for Diels-Alder reactions

Experimental Protocols

The following protocols describe key experiments for the transformation of this compound into valuable synthetic intermediates.

Protocol 1: Synthesis of cis-1,3-Diazidocyclopentane via Nucleophilic Substitution

This protocol outlines the conversion of this compound to cis-1,3-diazidocyclopentane. The resulting diazide is a versatile intermediate that can be readily converted to the corresponding diamine by reduction, or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to introduce triazole linkages.

Materials:

  • This compound

  • Sodium azide (NaN 3 )

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO 4 )

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude cis-1,3-diazidocyclopentane.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

experimental_workflow_protocol_1 start Start dissolve Dissolve this compound in DMF start->dissolve add_nan3 Add Sodium Azide dissolve->add_nan3 heat Heat to 80-100 °C add_nan3->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end cis-1,3-Diazidocyclopentane purify->end

Protocol 2: Synthesis of 3-Chlorocyclopentene via Elimination Reaction

This protocol describes the dehydrochlorination of this compound to yield 3-chlorocyclopentene. This cyclopentenyl intermediate is a valuable precursor for the synthesis of various carbocyclic nucleoside analogues and other cyclopentane-based structures.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH 4 Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO 4 )

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of potassium tert-butoxide (1.1 eq) in anhydrous THF in a round-bottom flask cooled in an ice bath, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Note: 3-Chlorocyclopentene is volatile.

  • The crude product can be purified by fractional distillation under reduced pressure.

signaling_pathway reactant This compound product1 1,3-Disubstituted Cyclopentane (e.g., cis-1,3-Diazidocyclopentane) reactant->product1 SN2 Reaction product2 Cyclopentene Derivative (e.g., 3-Chlorocyclopentene) reactant->product2 E2 Reaction reagent1 Nucleophile (e.g., N3-) reagent1->product1 reagent2 Base (e.g., t-BuOK) reagent2->product2 application1 Carbocyclic Nucleoside Analogues product1->application1 application2 Functional Materials product1->application2 product2->application1

These protocols provide a foundation for the exploration of this compound as a versatile building block in organic synthesis. The resulting functionalized cyclopentane and cyclopentene derivatives are valuable intermediates for the development of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

Application Notes and Protocols: Catalytic Reactions Using cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential catalytic reactions involving cis-1,3-dichlorocyclopentane. Due to a lack of specific examples in the current literature for this substrate, this document outlines plausible applications and protocols based on well-established palladium-catalyzed cross-coupling and amination reactions with analogous cyclic and secondary alkyl dihalides. The provided methodologies are intended to serve as a starting point for reaction discovery and optimization.

Introduction

This compound is a saturated cyclic dihalide that presents opportunities for the synthesis of disubstituted cyclopentane (B165970) derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The two chlorine atoms offer handles for sequential or double functionalization through catalytic cross-coupling and amination reactions. However, the use of saturated alkyl halides in such reactions can be challenging due to slower rates of oxidative addition and the potential for competing β-hydride elimination pathways. Recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of these reactions to include less reactive alkyl halides.

Potential Catalytic Applications

Based on analogous systems, this compound can potentially be employed in a variety of palladium-catalyzed transformations to form C-C and C-N bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[1][2] For this compound, this reaction could be used to introduce one or two new carbon substituents.

Reaction Scheme:

Key Considerations:

  • Catalyst Selection: Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling with alkyl halides.[3]

  • Base: A suitable base is crucial for the transmetalation step. Common choices include potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu).[3]

  • Solvent: Anhydrous, polar aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used.

  • Selectivity: Mono- or di-substitution can potentially be controlled by stoichiometry and reaction conditions.

Heck Reaction

The Heck reaction couples an organohalide with an alkene to form a new, more substituted alkene.[4][5] While challenging with saturated alkyl halides, intramolecular Heck reactions of alkyl halides are well-documented, and intermolecular versions are emerging.[6] With this compound, this could lead to the formation of cyclopentyl-substituted alkenes.

Reaction Scheme:

Key Considerations:

  • Catalyst System: Palladium acetate (B1210297) (Pd(OAc)₂) or palladium on carbon (Pd/C) with phosphine ligands are common catalysts.

  • Base: A weak base like triethylamine (B128534) (Et₃N) or sodium acetate (NaOAc) is typically used.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are often more reactive.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an organohalide and an amine.[7] This would allow for the synthesis of mono- or di-aminocyclopentane derivatives from this compound.

Reaction Scheme:

Key Considerations:

  • Catalyst and Ligand: Specialized bulky, electron-rich phosphine ligands developed by Buchwald and Hartwig are critical for success.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.

  • Amine Scope: A wide range of primary and secondary amines can be used.

Data Presentation: Plausible Reaction Parameters for Catalytic Reactions of this compound

The following table summarizes potential starting conditions for the catalytic functionalization of this compound, extrapolated from protocols for analogous alkyl halides. Optimization will be necessary for each specific substrate combination.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Potential Coupling Partner
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene or Dioxane80-110Arylboronic acids, Alkylboronic esters
Heck Reaction Pd(OAc)₂ (5-10)PPh₃ (10-20)Et₃N (1.5-2)DMF or Acetonitrile100-140Styrene, n-Butyl acrylate
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos (2-6)NaOtBu (1.5-2)Toluene or Dioxane80-110Primary amines, Secondary amines

Experimental Protocols

The following are generalized protocols that can be adapted for the catalytic reactions of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the boronic acid or ester (1.1-1.5 equivalents) and this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Heck Reaction
  • Reaction Setup: In a sealed tube, combine the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., PPh₃), and the base (e.g., Et₃N).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add the solvent (e.g., DMF), the alkene (1.2-1.5 equivalents), and this compound (1.0 equivalent).

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 120 °C) for 24-48 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: Add the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

  • Reagent Addition: Add the solvent (e.g., toluene), the amine (1.2-1.5 equivalents), this compound (1.0 equivalent), and the base (e.g., NaOtBu).

  • Reaction: Heat the reaction mixture with stirring at the appropriate temperature (e.g., 100 °C) until the starting material is consumed as indicated by GC-MS or TLC.

  • Work-up: Cool the mixture, dilute with a suitable solvent, and quench with water. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry, concentrate, and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination R-R' R-R' R-Pd(II)(R')Ln->R-R' R-X R-X R-X->R-Pd(II)(X)Ln R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->R-Pd(II)(R')Ln Base Base Base->R-Pd(II)(X)Ln

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition Alkene-Complex Alkene-Complex R-Pd(II)(X)Ln->Alkene-Complex Alkene Coordination Insertion-Product Insertion-Product Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)Ln β-Hydride Elimination & Reductive Elimination Product Product Insertion-Product->Product R-X R-X R-X->R-Pd(II)(X)Ln Alkene Alkene Alkene->Alkene-Complex Base Base Base->Insertion-Product

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Catalyst, Ligand, & Base to Flask B 2. Establish Inert Atmosphere A->B C 3. Add Solvent & Reagents B->C D 4. Heat and Stir for 12-48h C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cool, Dilute, & Wash E->F G 7. Dry, Concentrate, & Purify F->G H 8. Characterize Product G->H

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Note: A Scalable Synthetic Route to cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed scalable synthetic pathway for cis-1,3-dichlorocyclopentane, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in the current literature, this protocol outlines a multi-step approach commencing from the readily available starting material, dicyclopentadiene (B1670491). The synthesis involves the thermal cracking of dicyclopentadiene to yield cyclopentadiene (B3395910), followed by hydrochlorination to 3-chlorocyclopentene (B1346679), and a subsequent dichlorination step to afford the target molecule. This document provides detailed experimental procedures, tabulated data for expected yields and reaction conditions, and a visual workflow diagram to guide researchers in the scale-up synthesis of this compound.

Introduction

Cyclopentane (B165970) derivatives are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific substitution pattern and stereochemistry of these derivatives are crucial for their desired properties. This compound, with its defined stereochemical arrangement of chloro substituents, presents an interesting scaffold for further chemical elaboration. However, scalable and well-documented synthetic procedures for this specific isomer are not readily found in the literature. This application note aims to bridge this gap by providing a detailed, practical, and scalable synthetic protocol.

Overall Synthetic Scheme

The proposed three-step synthesis to obtain this compound is depicted below:

Step 1: Depolymerization of Dicyclopentadiene Dicyclopentadiene is subjected to thermal cracking to yield cyclopentadiene.

Step 2: Synthesis of 3-Chlorocyclopentene Cyclopentadiene is then treated with hydrogen chloride to produce 3-chlorocyclopentene.

Step 3: Synthesis of this compound The final step involves the dichlorination of 3-chlorocyclopentene to yield the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of Cyclopentadiene from Dicyclopentadiene

This procedure is adapted from the well-established method for the depolymerization of dicyclopentadiene.[1]

Materials:

  • Dicyclopentadiene (technical grade)

  • Mineral oil or a high-boiling point inert solvent (optional)

  • Apparatus for fractional distillation

Procedure:

  • Set up a fractional distillation apparatus with a dropping funnel, a distillation flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.

  • Charge the distillation flask with dicyclopentadiene. For larger scale reactions, adding mineral oil can aid in heat transfer and prevent polymerization of the residue.

  • Heat the distillation flask to approximately 170-180 °C.

  • Slowly add dicyclopentadiene from the dropping funnel into the hot flask. The dicyclopentadiene will crack to the monomer, which will distill at a lower temperature.

  • Collect the cyclopentadiene monomer, which distills at 40-42 °C, in the cooled receiving flask.

  • The freshly distilled cyclopentadiene should be used immediately in the next step due to its propensity to dimerize back to dicyclopentadiene at room temperature.

Step 2: Synthesis of 3-Chlorocyclopentene

This protocol is based on the hydrochlorination of cyclopentadiene.[1]

Materials:

  • Freshly prepared cyclopentadiene

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Dry ice/acetone bath

Procedure:

  • In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a drying tube, dissolve the freshly prepared cyclopentadiene in anhydrous diethyl ether.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below -70 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, stop the flow of HCl and slowly warm the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain crude 3-chlorocyclopentene. The product can be purified by vacuum distillation.

Step 3: Synthesis of this compound

This proposed step involves the dichlorination of 3-chlorocyclopentene. The stereochemical outcome will be influenced by the reaction conditions and reagents used.

Materials:

  • 3-Chlorocyclopentene

  • Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide with a chlorine source)

  • Anhydrous, non-polar solvent (e.g., carbon tetrachloride, dichloromethane)

  • Radical initiator (e.g., AIBN, benzoyl peroxide) if a radical pathway is desired.

Procedure (Proposed):

  • In a flask protected from light and moisture, dissolve 3-chlorocyclopentene in an appropriate anhydrous solvent.

  • Add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature). A radical initiator may be added if a free-radical mechanism is intended.

  • Stir the reaction mixture for a specified time, monitoring the progress by GC-MS to observe the formation of dichlorocyclopentane isomers.

  • Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of dichlorocyclopentane isomers will require careful purification by fractional distillation or column chromatography to isolate the this compound isomer.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactantReagent(s)SolventTemperature (°C)Time (h)Expected Yield (%)
1DicyclopentadieneHeatNone170-1802-4>90
2CyclopentadieneAnhydrous HClDiethyl Ether-781-270-80
33-ChlorocyclopenteneSO₂Cl₂CCl₄25-77 (reflux)4-8Mixture of isomers

Table 2: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Spectroscopic Data (Expected)
CyclopentadieneC₅H₆66.1040-42¹H NMR: δ ~6.5 (m, 4H), ~3.0 (m, 2H)
3-ChlorocyclopenteneC₅H₇Cl102.56~115¹H NMR: Signals in the olefinic and aliphatic regions.
This compoundC₅H₈Cl₂139.02(Not available)¹H NMR: Complex multiplets in the aliphatic region. ¹³C NMR: Distinct signals for the chlorinated and non-chlorinated carbons.

Workflow Diagram

Scale_Up_Synthesis cluster_0 Step 1: Depolymerization cluster_1 Step 2: Hydrochlorination cluster_2 Step 3: Dichlorination & Purification Dicyclopentadiene Dicyclopentadiene Heat Thermal Cracking (170-180 °C) Dicyclopentadiene->Heat Cyclopentadiene Cyclopentadiene Heat->Cyclopentadiene Cyclopentadiene_ref Cyclopentadiene HCl Anhydrous HCl Chlorocyclopentene 3-Chlorocyclopentene HCl->Chlorocyclopentene Chlorocyclopentene_ref 3-Chlorocyclopentene Cyclopentadiene_ref->HCl Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂) Dichlorocyclopentane_mix Mixture of Dichlorocyclopentane Isomers Chlorinating_Agent->Dichlorocyclopentane_mix Purification Purification (Fractional Distillation/ Chromatography) Dichlorocyclopentane_mix->Purification cis_Dichlorocyclopentane This compound Purification->cis_Dichlorocyclopentane Chlorocyclopentene_ref->Chlorinating_Agent

Caption: Synthetic workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Dicyclopentadiene: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Cyclopentadiene: Highly flammable and readily forms explosive peroxides in the presence of air. It is also a lachrymator. Freshly prepare and use immediately.

  • Hydrogen Chloride: Corrosive gas. Handle with appropriate personal protective equipment in a well-ventilated area.

  • Sulfuryl Chloride: Corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.

  • All reactions should be carried out by trained personnel in a well-ventilated laboratory, wearing appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the scalable synthesis of this compound. The described multi-step approach utilizes readily available starting materials and established chemical transformations. While the final dichlorination step may require optimization to maximize the yield of the desired cis-1,3-isomer, this document serves as a valuable starting point for researchers and drug development professionals interested in accessing this and related cyclopentane scaffolds. Further studies to refine the reaction conditions and purification methods are encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of cis-1,3-dichlorocyclopentane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common laboratory-scale synthesis involves the reaction of commercially available cis-cyclopentane-1,3-diol (B174023) with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.[1][2] An alternative method is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[3][4]

Q2: Why is achieving high isomeric purity of this compound a challenge?

A2: There are two main challenges to achieving high isomeric purity:

  • Stereochemical Control: The reaction mechanism of chlorination may not be perfectly stereospecific. While starting with cis-cyclopentane-1,3-diol favors the cis product, some reaction conditions can lead to the formation of the trans isomer. For example, the reaction with thionyl chloride can proceed with either retention or inversion of configuration. The Appel reaction typically proceeds with inversion of configuration via an Sₙ2 mechanism.[3][5]

  • Isomer Separation: cis- and trans-1,3-dichlorocyclopentane are diastereomers with very similar physical properties, including boiling points. This makes their separation by standard fractional distillation highly challenging and often ineffective.[6]

Q3: What are the expected side products in the synthesis of this compound?

A3: Potential side products include:

  • trans-1,3-Dichlorocyclopentane: The undesired stereoisomer.

  • 3-Chlorocyclopent-1-ene: Formed via an elimination reaction, which can be promoted by high temperatures.

  • 1-Chloro-3-hydroxycyclopentane: The product of an incomplete reaction where only one of the two hydroxyl groups is chlorinated.

  • Byproducts from the reagents: In the case of the Appel reaction, triphenylphosphine oxide is a significant byproduct that must be removed during purification.[7][8]

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry can be confirmed using spectroscopic methods. While mass spectrometry will show the same fragmentation pattern for both isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers.[9] The symmetry of the cis isomer often results in a simpler ¹H and ¹³C NMR spectrum compared to the trans isomer. For an unambiguous determination, comparison with authenticated reference spectra is recommended.

Q5: Is it possible to separate the cis and trans isomers if a mixture is obtained?

A5: Yes, while challenging, separation is possible. High-resolution gas chromatography (GC) using a polar stationary phase (e.g., polyethylene (B3416737) glycol-based columns) is the most effective method for both analytical and preparative separation of dichlorocyclopentane isomers.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Dichlorinated Product 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of product during workup or purification.1. Increase the equivalents of the chlorinating agent (e.g., thionyl chloride or PPh₃/CCl₄). 2. Extend the reaction time. 3. For the Appel reaction, ensure all reagents are anhydrous.[7] 4. Avoid excessive heating during distillation.
High Proportion of trans Isomer 1. Impure cis-cyclopentane-1,3-diol starting material. 2. Reaction mechanism with incomplete stereospecificity. 3. Isomerization under the reaction conditions.1. Verify the purity of the starting diol by NMR or GC before starting the reaction. 2. Consider using the Appel reaction, which is known to proceed with inversion of stereochemistry.[3][5] 3. Maintain a low reaction temperature to minimize side reactions and potential isomerization.
Presence of Elimination Byproduct (3-Chlorocyclopent-1-ene) 1. Reaction temperature is too high. 2. Presence of a strong base in the reaction mixture.1. Run the reaction at a lower temperature. For the Appel reaction, room temperature or below is often sufficient.[8] 2. If using thionyl chloride, adding a non-nucleophilic base like pyridine (B92270) can neutralize the HCl byproduct, but care must be taken as this can also promote elimination.
Difficulty Removing Triphenylphosphine Oxide (Appel Reaction) 1. Triphenylphosphine oxide is a highly polar and often crystalline byproduct.1. After the reaction, dilute the mixture with a non-polar solvent (e.g., pentane (B18724) or hexane) to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[7] 2. If co-elution is an issue during chromatography, consider using a different solvent system or a different stationary phase.
Poor Separation of cis and trans Isomers by GC 1. The GC column is not suitable for separating these isomers. 2. The temperature program is not optimized.1. Use a GC column with a polar stationary phase (e.g., a WAX column).[6] 2. Decrease the oven temperature ramp rate (e.g., 1-2°C/minute) to improve resolution.[6] 3. Increase the column length for more theoretical plates.[6]

Experimental Protocols

Protocol 1: Synthesis via Reaction with Thionyl Chloride

This protocol is based on the general reaction of diols with thionyl chloride.[1][2]

Materials:

  • cis-Cyclopentane-1,3-diol (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.2 eq)

  • Pyridine (optional, 2.2 eq)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cis-cyclopentane-1,3-diol in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. If using pyridine, add it to the diol solution before the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or preparative GC.

Protocol 2: Synthesis via the Appel Reaction

This protocol is adapted from general procedures for the Appel reaction.[4][8]

Materials:

  • cis-Cyclopentane-1,3-diol (1.0 eq)

  • Triphenylphosphine (PPh₃) (2.2 eq)

  • Carbon tetrachloride (CCl₄) (solvent and reagent) or another anhydrous solvent like acetonitrile (B52724) with bromotrichloromethane.

  • Anhydrous pentane or hexane

Procedure:

  • To a stirred solution of cis-cyclopentane-1,3-diol in anhydrous carbon tetrachloride at 0 °C, add triphenylphosphine portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, add anhydrous pentane to the reaction mixture to precipitate the triphenylphosphine oxide.

  • Stir for 15 minutes and then filter off the precipitate, washing the solid with fresh pentane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography or vacuum distillation.

Data Presentation

Table 1: Reagent and Reaction Condition Comparison

ParameterMethod 1: Thionyl ChlorideMethod 2: Appel Reaction
Chlorinating Agent Thionyl chloride (SOCl₂)Triphenylphosphine (PPh₃) / Carbon tetrachloride (CCl₄)
Stoichiometry ~2.2 eq of SOCl₂ per eq of diol~2.2 eq of PPh₃ and CCl₄ per eq of diol
Solvent Diethyl ether, DCMCarbon tetrachloride, Acetonitrile
Temperature 0 °C to reflux0 °C to room temperature
Byproducts SO₂, HClTriphenylphosphine oxide, Chloroform
Stereochemistry Retention or InversionPredominantly Inversion (Sₙ2)[3][5]

Table 2: Analytical Data for Dichlorocyclopentane Isomers

PropertyThis compoundtrans-1,3-Dichlorocyclopentane
Molecular Formula C₅H₈Cl₂C₅H₈Cl₂
Molecular Weight 139.02 g/mol 139.02 g/mol
Boiling Point Very similar to the trans isomerVery similar to the cis isomer
Symmetry Meso (achiral)Chiral (exists as a pair of enantiomers)
Expected GC Elution Order (Polar Column) Later elution due to higher dipole momentEarlier elution due to lower dipole moment

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start cis-Cyclopentane-1,3-diol Reaction Chlorination (SOCl₂ or Appel Reaction) Start->Reaction Reagents Crude Crude Product (cis/trans mixture + byproducts) Reaction->Crude Workup Aqueous Workup / Filtration Crude->Workup Purification Purification (Column Chromatography / Distillation) Workup->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis Final Pure this compound Analysis->Final Troubleshooting_Logic Start Analyze Crude Product (GC-MS) CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Isomeric Purity Low? CheckYield->CheckPurity No LowYieldActions Increase Reagents Extend Reaction Time Check for Anhydrous Conditions CheckYield->LowYieldActions Yes LowPurityActions Verify Starting Material Purity Lower Reaction Temperature Optimize Separation Method (GC) CheckPurity->LowPurityActions Yes Success Proceed to Final Purification CheckPurity->Success No LowYieldActions->CheckPurity

References

Technical Support Center: Purification of cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,3-Dichlorocyclopentane. The following sections offer detailed methodologies and solutions to common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound from its trans-isomer and other impurities are fractional distillation and recrystallization.[1] These techniques exploit the differences in physical properties, such as boiling point and solubility, between the cis and trans isomers.[1] Gas chromatography (GC) is a powerful analytical technique to assess the purity of the fractions.

Q2: What are the expected physical properties of cis- and trans-1,3-Dichlorocyclopentane?

A2: While specific experimental data for the individual isomers is scarce, general principles of stereoisomerism can provide guidance. Generally, cis isomers are more polar than their trans counterparts, which often results in a higher boiling point for the cis isomer.[2][3][4] Conversely, the more symmetrical trans isomers tend to pack more efficiently into a crystal lattice, leading to a higher melting point and lower solubility in a given solvent.[4][5] The boiling point for the mixture of 1,3-dichlorocyclopentane isomers has been reported as 185.7 °C at 760 mmHg.

Q3: What are the common impurities I might encounter when synthesizing this compound?

A3: Common impurities depend on the synthetic route. If prepared by the dichlorination of cyclopentane, you can expect to find the trans-1,3-dichlorocyclopentane isomer, as well as other dichlorinated isomers like 1,1- and 1,2-dichlorocyclopentane. Over-halogenation can lead to trichlorocyclopentanes, and incomplete reaction will leave unreacted starting material.

Q4: How can I effectively monitor the purity of my this compound sample during purification?

A4: Gas chromatography (GC) is the recommended method for monitoring the isomeric purity of your sample. A capillary column with a polar stationary phase is often effective in separating diastereomers. GC coupled with mass spectrometry (GC-MS) can be used to confirm the identity of the isomers and other impurities based on their mass-to-charge ratio and fragmentation patterns.[6]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of cis- and trans-isomers.

Possible Cause Solution
Insufficient column efficiency. Use a longer distillation column or one with a more efficient packing material (e.g., structured packing or a spinning band column) to increase the number of theoretical plates.
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for separating compounds with close boiling points.
Poor column insulation. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Fluctuations in heating. Use a stable heating source, such as a heating mantle with a controller or an oil bath, to provide consistent and even heating.

Problem: "Flooding" of the distillation column (liquid fills the column).

Possible Cause Solution
Heating rate is too high. Immediately reduce the heating rate to allow the excess liquid to drain back into the distilling flask. Resume heating at a lower rate.
Column packing is too dense. If using a packed column, ensure the packing material is not too tightly packed, which can impede vapor flow.
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The solution is supersaturated at a temperature above the compound's melting point. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.
The rate of cooling is too fast. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling process.
The chosen solvent is not appropriate. Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point may be beneficial.

Problem: No crystals form upon cooling.

Possible Cause Solution
Too much solvent was used. Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.
Supersaturation has not been achieved. If the solution is not saturated, evaporate more solvent.
Crystallization is slow to initiate. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Experimental Protocols

Fractional Distillation of cis- and trans-1,3-Dichlorocyclopentane

This protocol provides a general guideline. The optimal conditions may need to be determined empirically.

Objective: To separate this compound from the trans-isomer.

Materials:

  • Mixture of cis- and trans-1,3-Dichlorocyclopentane

  • Fractional distillation apparatus (including a distilling flask, fractionating column with packing, condenser, receiving flasks)

  • Heating mantle with a controller

  • Thermometer

  • Boiling chips

  • Glass wool or aluminum foil for insulation

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude mixture of 1,3-dichlorocyclopentane isomers and a few boiling chips to the distilling flask.

  • Insulate the fractionating column with glass wool or aluminum foil.

  • Begin heating the distilling flask slowly and gently.

  • Observe the vapor rising through the column. Adjust the heating rate to maintain a slow and steady distillation, with a collection rate of approximately 1-2 drops per second.

  • Monitor the temperature at the top of the column. The lower-boiling isomer (predicted to be the trans-isomer) will distill first.

  • Collect the initial fractions in separate, pre-weighed receiving flasks.

  • A plateau in the temperature reading indicates the collection of a relatively pure fraction.

  • When the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

  • The temperature should plateau again at a slightly higher temperature, corresponding to the boiling point of the higher-boiling isomer (predicted to be the cis-isomer). Collect this fraction in a new receiving flask.

  • Stop the distillation before the distilling flask runs dry.

  • Analyze the purity of each fraction using Gas Chromatography (GC).

Gas Chromatography (GC) Analysis

Objective: To determine the isomeric ratio of cis- and trans-1,3-Dichlorocyclopentane.

Typical GC Conditions:

Parameter Condition
Column Capillary column with a polar stationary phase (e.g., DB-WAX, CP-Sil 88)
Injector Temperature 250 °C
Detector Temperature 280 °C (for a Flame Ionization Detector - FID)
Oven Program Initial temperature: 60 °C, hold for 2 minutes. Ramp at 5 °C/min to 150 °C. Hold for 5 minutes.
Carrier Gas Helium or Nitrogen
Flow Rate 1-2 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Note: These are starting conditions and may require optimization for your specific instrument and column.

Visualizations

PurificationWorkflow Crude Crude cis/trans-1,3-Dichlorocyclopentane Distillation Fractional Distillation Crude->Distillation Primary Purification Recrystallization Recrystallization Crude->Recrystallization Alternative/Secondary Purification Cis_Isomer Pure this compound Distillation->Cis_Isomer Higher Boiling Fraction Trans_Isomer trans-Isomer Fraction Distillation->Trans_Isomer Lower Boiling Fraction Recrystallization->Cis_Isomer Less Soluble Crystals Recrystallization->Trans_Isomer More Soluble in Mother Liquor Analysis Purity Analysis (GC) Cis_Isomer->Analysis Trans_Isomer->Analysis Impurities Other Impurities

Caption: A general workflow for the purification of this compound.

TroubleshootingLogic cluster_distillation Fractional Distillation Issues cluster_recrystallization Recrystallization Issues PoorSep Poor Isomer Separation CheckColumn Increase Column Efficiency PoorSep->CheckColumn CheckRate Reduce Distillation Rate PoorSep->CheckRate CheckInsulation Improve Insulation PoorSep->CheckInsulation OilingOut Compound Oils Out AddSolvent Add More Hot Solvent OilingOut->AddSolvent SlowCool Cool Slowly OilingOut->SlowCool

Caption: A troubleshooting decision tree for common purification problems.

References

optimizing reaction conditions for cis-1,3-Dichlorocyclopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cis-1,3-dichlorocyclopentane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: A robust and stereocontrolled method involves a two-step process starting from a biomass-derived precursor. First, 1,3-cyclopentanediol (B3029237) is synthesized, yielding a mixture of cis and trans isomers.[1] These isomers are then separated. The isolated cis-1,3-cyclopentanediol is subsequently treated with a chlorinating agent, such as thionyl chloride (SOCl₂), under conditions that favor retention of stereochemistry.

Q2: How can I obtain the cis-1,3-cyclopentanediol precursor?

A2: A scalable and cost-effective route starts from furfuryl alcohol, which can be derived from biomass. The process involves an aqueous phase rearrangement of furfuryl alcohol followed by hydrogenation. This synthesis produces a mixture of cis and trans isomers of 1,3-cyclopentanediol, which can be separated by fractional distillation under vacuum.[1]

Q3: What are the key factors influencing the stereochemical outcome of the chlorination step?

A3: The choice of reaction conditions during the conversion of the diol to the dichloride is critical. When using thionyl chloride (SOCl₂), the presence or absence of a base like pyridine (B92270) dictates the stereochemistry. To obtain the cis product from cis-1,3-cyclopentanediol, the reaction should be run without a base to favor an SNi (substitution nucleophilic internal) mechanism, which proceeds with retention of configuration.[2][3] In the presence of pyridine, the reaction typically proceeds with inversion of configuration via an SN2 mechanism.[2][4]

Q4: What are the expected stereoisomers of 1,3-dichlorocyclopentane?

A4: 1,3-dichlorocyclopentane exists as three stereoisomers: the cis isomer (which is a meso compound) and a pair of enantiomers for the trans isomer.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1,3-cyclopentanediol Incomplete hydrogenation of the intermediate from furfuryl alcohol rearrangement.Ensure the hydrogenation catalyst (e.g., Raney Nickel) is active and the reaction is run under optimal temperature and pressure as specified in the protocol.[1]
Inefficient separation of cis and trans-1,3-cyclopentanediol isomers Inadequate vacuum during fractional distillation; insufficient column efficiency.Use a high-efficiency distillation column and ensure a stable, low pressure is maintained throughout the distillation. Monitor fractions carefully using analytical techniques like GC or NMR.[1]
Formation of trans-1,3-dichlorocyclopentane instead of the cis isomer Presence of a nucleophilic base (e.g., pyridine) in the chlorination reaction with SOCl₂.Conduct the reaction of cis-1,3-cyclopentanediol with thionyl chloride in a non-nucleophilic solvent and in the absence of any base to promote the SNi mechanism with retention of stereochemistry.[2][3]
Incomplete conversion of the diol to the dichloride Insufficient amount of chlorinating agent; reaction time too short or temperature too low.Use a slight excess of thionyl chloride (e.g., 2.2-2.5 equivalents for the diol). Monitor the reaction progress by TLC or GC and adjust the reaction time and temperature as needed.
Presence of side products (e.g., elimination products) High reaction temperatures during chlorination.Maintain a controlled temperature during the addition of thionyl chloride and throughout the reaction. For sensitive substrates, conducting the reaction at 0°C or room temperature is advisable.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Cyclopentanediol from Furfuryl Alcohol

This protocol is adapted from the work of Zhang et al. and provides a route to a mixture of cis and trans-1,3-cyclopentanediol.[1]

  • Aqueous Phase Rearrangement: Furfuryl alcohol is subjected to an aqueous phase rearrangement to produce an intermediate.

  • Hydrogenation: The resulting intermediate is hydrogenated over a Raney Nickel catalyst.

  • Purification: The product, a mixture of cis and trans-1,3-cyclopentanediol, is purified. The isomers can be separated by fractional distillation under vacuum.[1]

Protocol 2: Synthesis of this compound from cis-1,3-Cyclopentanediol

This protocol is based on the established stereochemistry of the reaction between alcohols and thionyl chloride.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve cis-1,3-cyclopentanediol (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., diethyl ether or dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (2.2 - 2.5 eq) dropwise to the stirred solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Diol Synthesis cluster_step2 Step 2: Chlorination Furfuryl_Alcohol Furfuryl Alcohol Rearrangement Aqueous Phase Rearrangement Furfuryl_Alcohol->Rearrangement Intermediate Intermediate Rearrangement->Intermediate Hydrogenation Hydrogenation (Raney Ni) Intermediate->Hydrogenation Diol_Mixture cis/trans-1,3-Cyclopentanediol Mixture Hydrogenation->Diol_Mixture Separation Fractional Distillation Diol_Mixture->Separation cis_Diol cis-1,3-Cyclopentanediol Separation->cis_Diol cis_Diol_2 cis-1,3-Cyclopentanediol Chlorination SOCl₂ (no base) cis_Diol_2->Chlorination cis_Dichloride This compound Chlorination->cis_Dichloride Troubleshooting_Logic Start Start Synthesis Check_Product Analyze Product: Incorrect Stereoisomer? Start->Check_Product Base_Present Was a base (e.g., pyridine) present during chlorination? Check_Product->Base_Present Yes End_Correct Correct Product Check_Product->End_Correct No Solution_NoBase Solution: Rerun chlorination without any base. Base_Present->Solution_NoBase Yes End_Incorrect Incorrect Product Base_Present->End_Incorrect No Solution_NoBase->Start

References

Technical Support Center: Separation of Cis and Trans Isomers of 1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of cis- and trans-1,3-dichlorocyclopentane isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of 1,3-dichlorocyclopentane?

1,3-Dichlorocyclopentane has three stereoisomers. This includes the cis-1,3-dichlorocyclopentane, which is an achiral meso compound due to an internal plane of symmetry, and a pair of trans-1,3-dichlorocyclopentane enantiomers, which are chiral. The cis isomer and the trans enantiomers are diastereomers of each other.

Q2: What is the fundamental principle for separating cis and trans isomers of 1,3-dichlorocyclopentane?

The separation of cis and trans isomers of 1,3-dichlorocyclopentane is possible because they are diastereomers. Diastereomers have different physical properties, such as boiling point, melting point, solubility, and polarity. These differences, although sometimes slight, can be exploited using various analytical techniques to achieve separation.

Q3: Why can separating these isomers be challenging?

The challenge in separating these isomers lies in the subtlety of their physical differences. Their molecular weights are identical, and their structural variance is only in the spatial arrangement of the two chlorine atoms. This can lead to very similar boiling points and polarities, making separation by standard laboratory methods like fractional distillation difficult and often requiring more sophisticated techniques like high-resolution gas chromatography.

Q4: Which separation method is most effective for 1,3-dichlorocyclopentane isomers?

High-resolution gas chromatography (GC) is the most effective and widely recommended method for both analytical and preparative separation of cis- and trans-1,3-dichlorocyclopentane. GC provides the high resolving power necessary to separate compounds with very similar physical properties. The key to a successful separation is the selection of an appropriate stationary phase within the GC column.

Q5: How do the structures of the cis and trans isomers influence their separation by Gas Chromatography (GC)?

The separation by GC is primarily influenced by the difference in the isomers' polarity.

  • This compound: The two C-Cl bond dipoles are on the same side of the ring, resulting in a significant net molecular dipole moment, making it the more polar isomer.

  • trans-1,3-Dichlorocyclopentane: The two C-Cl bond dipoles are on opposite sides of the ring. Due to the non-planar nature of the cyclopentane (B165970) ring, the bond dipoles do not completely cancel out, but the resulting net dipole moment is significantly smaller than that of the cis isomer, making it less polar.

On a polar GC column, the more polar cis isomer will interact more strongly with the stationary phase and thus will be retained longer, eluting after the less polar trans isomer.

Data Presentation

PropertyThis compoundtrans-1,3-DichlorocyclopentaneRationale for Difference
Molecular Weight 139.02 g/mol 139.02 g/mol Isomers have the same molecular formula (C₅H₈Cl₂).
Boiling Point Expected to be slightly higherExpected to be slightly lowerThe more polar cis isomer exhibits stronger intermolecular dipole-dipole interactions, which typically results in a higher boiling point. The general boiling point for 1,3-dichlorocyclopentane is reported as 185.7 ± 15.0 °C at 760 mmHg.[1]
Dipole Moment Non-zero (Higher Value)Non-zero (Lower Value)The C-Cl bond dipoles in the cis configuration add up, creating a significant molecular dipole. In the trans isomer, the bond dipoles partially oppose each other, resulting in a smaller net dipole.[2][3]

Experimental Protocols

Primary Recommended Method: Gas Chromatography (GC)

This protocol provides a starting point for the separation of cis- and trans-1,3-dichlorocyclopentane. Optimization will likely be necessary for your specific instrumentation and sample matrix.

1. Column Selection:

  • Recommended Stationary Phase: A polar stationary phase is crucial to exploit the polarity difference between the isomers. Polyethylene Glycol (PEG)-based columns (e.g., DB-WAX, Carbowax 20M) are highly recommended.

  • Alternative Phase: A mid-polarity phenyl-substituted polysiloxane column (e.g., DB-5ms, HP-5ms) may also provide separation.

2. Sample Preparation:

  • Dissolve the isomer mixture in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 100-1000 ppm.

  • Ensure the sample is filtered through a 0.45 µm syringe filter to remove any particulate matter.

3. Instrumentation and Parameters:

  • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Injector: Split/Splitless injector.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Temperatures:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C (for FID)

  • Oven Temperature Program (Example):

StepParameterValue
1Initial Temperature70 °C
2Initial Hold Time2 minutes
3Ramp Rate2 °C/min
4Final Temperature120 °C
5Final Hold Time5 minutes

4. Data Analysis:

  • Two distinct peaks should be observed.

  • Elution Order: On a polar column, the less polar trans isomer is expected to elute first, followed by the more polar cis isomer.

  • Confirmation: Peak identity can be confirmed by analyzing purified standards (if available) or by using GC-MS and examining the fragmentation patterns, although these will be very similar for both isomers. Retention time is the primary identifier.

Troubleshooting Guide

Issue / QuestionPossible CausesRecommended Solutions
Q: Why am I seeing poor or no separation between the two isomer peaks? Suboptimal Temperature Program: The oven ramp rate is too fast, not allowing for sufficient interaction with the stationary phase.Decrease the Oven Ramp Rate: A slower ramp (e.g., 1-2 °C/minute) will increase the differential retention and improve resolution. Lower the Initial Oven Temperature: A lower starting temperature can also enhance separation at the beginning of the chromatogram.
Incorrect Stationary Phase: The column is not polar enough to effectively differentiate between the isomers.Switch to a More Polar Column: Use a column with a PEG-based stationary phase (e.g., a WAX column) for better separation based on polarity.
Carrier Gas Flow Rate is Not Optimal: An incorrect flow rate can lead to band broadening, which diminishes resolution.Optimize Flow Rate: Check the manufacturer's recommendation for your column's internal diameter and perform a van Deemter analysis to find the optimal flow rate for your carrier gas.
Q: My peaks are broad and show tailing. What should I do? Active Sites in the GC System: The injector liner or the column itself may have active sites that interact undesirably with the analytes.Use a Deactivated Injector Liner: Ensure a high-quality, deactivated liner is installed. Condition the Column: Bake the column according to the manufacturer's instructions to remove contaminants.
Sample Overload: Injecting too much sample can saturate the column and lead to peak distortion.Dilute the Sample: Prepare a more dilute sample and re-inject. Increase the Split Ratio: If using split injection, increase the split ratio (e.g., from 50:1 to 100:1).
Q: I'm not sure which peak corresponds to which isomer. How can I identify them? Ambiguous Elution Order: While the trans isomer is expected to elute first on a polar column, this is not guaranteed without confirmation.Spike with a Standard: If a pure standard of one isomer is available, spike your mixture with a small amount and observe which peak increases in area. Use GC-MS: While fragmentation may be similar, minor differences or a library match might aid in identification. The most reliable method is comparison with a known standard.
Q: Can I use fractional distillation instead of GC? Similar Boiling Points: The boiling points of the cis and trans isomers are likely very close, making separation by distillation inefficient.Use a High-Efficiency Column: A spinning band distillation apparatus or a column with a very high number of theoretical plates would be required, and even then, may not provide baseline separation. GC is the superior method.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) Analysis cluster_analysis Data Analysis p1 Isomer Mixture (cis/trans 1,3-Dichlorocyclopentane) p2 Dissolve in Volatile Solvent p1->p2 p3 Filter Sample (0.45 µm Syringe Filter) p2->p3 g1 Inject Sample into GC p3->g1 g2 Separation on Polar Capillary Column g1->g2 g3 Detection (FID or MS) g2->g3 a1 Obtain Chromatogram g3->a1 a2 Identify Peaks (trans elutes before cis) a1->a2 a3 Quantify Isomers a2->a3

Caption: Experimental workflow for the separation and analysis of 1,3-dichlorocyclopentane isomers.

Troubleshooting Logic

G start Start: Poor Peak Resolution q1 Is the oven ramp rate slow (e.g., <= 2°C/min)? start->q1 s1 Action: Decrease ramp rate to 1-2 °C/min q1->s1 No q2 Are you using a polar stationary phase (e.g., WAX column)? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Switch to a highly polar column q2->s2 No q3 Is the carrier gas flow rate optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Action: Adjust flow rate based on column manufacturer's specs q3->s3 No end Resolution should be improved. If not, check for system issues (e.g., leaks, detector). q3->end Yes a3_yes Yes a3_no No s3->q3

Caption: Troubleshooting decision tree for poor peak resolution in GC separation of isomers.

References

troubleshooting common side reactions in cis-1,3-Dichlorocyclopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-1,3-dichlorocyclopentane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,3-dichlorocyclopentane?

A1: The most prevalent laboratory-scale synthesis is the free-radical photochlorination of cyclopentane (B165970).[1] This method involves the reaction of cyclopentane with chlorine gas in the presence of UV light. However, this reaction is notoriously unselective and typically yields a mixture of monochlorinated, dichlorinated, and polychlorinated products. The dichlorinated fraction will contain a mixture of 1,1-, 1,2-, and 1,3-dichlorocyclopentane regioisomers, with the 1,3-isomers present as both cis and trans diastereomers.[2]

Q2: Are there alternative synthetic routes to this compound?

A2: An alternative approach involves the chlorination of 1,3-cyclopentanediol (B3029237) using a reagent like thionyl chloride (SOCl₂). This method can offer better regioselectivity compared to free-radical chlorination. The stereochemical outcome will depend on the stereochemistry of the starting diol and the reaction mechanism. Using cis-1,3-cyclopentanediol as a starting material can potentially lead to the desired this compound.

Q3: What are the primary side products to expect during the photochlorination of cyclopentane?

A3: The primary side products include:

  • Monochlorinated cyclopentane: This is often the major product if the reaction is not allowed to proceed to completion.

  • Other dichlorocyclopentane regioisomers: 1,1-dichlorocyclopentane (B1615501) and 1,2-dichlorocyclopentane (B80874) (both cis and trans isomers) are common byproducts.[2]

  • Polychlorinated cyclopentanes: Trichlorinated and higher chlorinated cyclopentanes can form, especially with prolonged reaction times or high chlorine concentrations.

  • trans-1,3-Dichlorocyclopentane: This stereoisomer will be formed along with the desired cis isomer.

Q4: How can I distinguish between cis- and trans-1,3-dichlorocyclopentane?

A4: The most effective method for distinguishing between the cis and trans isomers is through ¹H and ¹³C NMR spectroscopy. Due to its symmetry (it is a meso compound), this compound will exhibit a simpler NMR spectrum compared to the trans isomer (which exists as a pair of enantiomers). Gas chromatography (GC) can also be used to separate the isomers, with the retention times typically differing based on their boiling points and polarities.[3]

Troubleshooting Guide

Issue 1: Low Yield of Dichlorinated Products

If you are experiencing a low yield of the desired dichlorocyclopentane fraction, consider the following:

Potential Cause Troubleshooting Steps
Insufficient Reaction Time Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time.
Low Chlorine Concentration Ensure a steady and controlled flow of chlorine gas into the reaction mixture.
Inadequate UV Light Exposure Check the intensity and wavelength of your UV source. Ensure the reaction vessel is made of a material that is transparent to UV light (e.g., quartz).
Reaction Temperature Too High Higher temperatures can favor the formation of monochlorinated products and increase the rate of side reactions. Maintain a controlled, lower temperature.
Issue 2: Poor Selectivity for 1,3-Dichlorocyclopentane

Free-radical chlorination is inherently not very selective.[4] However, some adjustments can be made to influence the product distribution:

Parameter Expected Product Distribution (Qualitative)
Molar Ratio of Cyclopentane to Chlorine A higher ratio of cyclopentane to chlorine will favor monochlorination. To increase the yield of dichlorinated products, a lower ratio is necessary, but this will also increase polychlorination.
Reaction Temperature Lower temperatures generally lead to slightly higher selectivity for the thermodynamically more stable products.

Logical Workflow for Optimizing Selectivity:

start Start: Low Selectivity ratio Adjust Cyclopentane:Cl2 Ratio start->ratio Initial Reaction temp Optimize Reaction Temperature ratio->temp Fine-tune solvent Consider Solvent Effects temp->solvent Further Optimization end Improved 1,3-Dichlorocyclopentane Yield solvent->end Final Protocol

Caption: Workflow for optimizing the selectivity towards 1,3-dichlorocyclopentane.

Issue 3: Difficulty in Separating cis- and trans-1,3-Dichlorocyclopentane

The separation of these diastereomers can be challenging due to their similar physical properties.

Problem Potential Cause Recommended Solution
Co-elution in Gas Chromatography Inappropriate GC column or temperature program.Use a polar stationary phase column (e.g., a wax-type column) to exploit differences in polarity.[3] Optimize the temperature ramp rate; a slower ramp often improves resolution.
Ineffective Fractional Distillation Similar boiling points of the isomers.Fractional distillation is generally not effective for separating these isomers.[3] Preparative gas chromatography is a more suitable technique for obtaining pure isomers.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dichlorocyclopentane via Photochlorination of Cyclopentane

Materials:

  • Cyclopentane

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )

  • UV lamp (e.g., mercury vapor lamp)

Procedure:

  • Set up a reaction vessel equipped with a gas inlet tube, a condenser, and a magnetic stirrer. The apparatus should be placed in a well-ventilated fume hood.

  • Dissolve cyclopentane in an inert solvent.

  • Cool the solution to the desired temperature (e.g., 0-10 °C) using an ice bath.

  • Start the UV lamp and begin bubbling chlorine gas through the solution at a controlled rate.

  • Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

  • Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

  • Wash the organic layer with a dilute solution of sodium bicarbonate and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

Experimental Workflow:

A Dissolve Cyclopentane in Solvent B Cool Reaction Mixture A->B C Initiate Photochlorination (UV + Cl2) B->C D Monitor by GC C->D Reaction in Progress D->C Continue Reaction E Work-up (Quench, Wash, Dry) D->E Desired Conversion F Isolate Crude Product E->F

Caption: General workflow for the photochlorination of cyclopentane.

Protocol 2: Purification by Preparative Gas Chromatography

Instrumentation:

  • Preparative Gas Chromatograph

  • Polar capillary column (e.g., PEG-based)

  • Fraction collector

General Parameters:

  • Injector Temperature: 200-250 °C

  • Carrier Gas: Helium or Nitrogen

  • Oven Program: Start with an initial temperature that allows for the separation of lighter components. Use a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature that allows for the elution of all dichlorocyclopentane isomers.

  • Detector Temperature: 250-280 °C

  • Collection Traps: Cooled to a temperature that allows for efficient condensation of the eluting isomers.

Procedure:

  • Inject a small amount of the crude mixture to determine the retention times of the cis- and trans-1,3-dichlorocyclopentane isomers.

  • Set up the fraction collector to collect the eluent at the retention time corresponding to the cis isomer.

  • Perform multiple injections of the crude mixture to collect a sufficient amount of the purified this compound.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (Predicted)

IsomerProtonsPredicted Chemical Shift (ppm)
This compoundCHCl~4.2 - 4.5
CH₂ (adjacent to CHCl)~2.0 - 2.4
CH₂ (between CHCl)~1.8 - 2.2
trans-1,3-DichlorocyclopentaneCHCl~4.1 - 4.4
CH₂~1.7 - 2.5 (more complex multiplets)

Table 2: Expected ¹³C NMR Chemical Shifts (Predicted)

IsomerCarbonsPredicted Chemical Shift (ppm)
This compoundCHCl~60 - 65
CH₂ (adjacent to CHCl)~35 - 40
CH₂ (between CHCl)~25 - 30
trans-1,3-DichlorocyclopentaneCHCl~60 - 65
CH₂~25 - 40 (multiple signals)

Note: The predicted NMR data is based on general chemical shift knowledge for similar structures. Actual experimental values may vary. It is highly recommended to perform full spectral analysis (including 2D NMR techniques like COSY and HSQC) for unambiguous structure elucidation.

References

Technical Support Center: Synthesis of cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-1,3-dichlorocyclopentane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,3-dichlorocyclopentane?

The most prevalent method for the synthesis of 1,3-dichlorocyclopentane is the free-radical chlorination of cyclopentane (B165970). This reaction is typically initiated by UV light and involves the substitution of hydrogen atoms on the cyclopentane ring with chlorine atoms. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Q2: Why does the chlorination of cyclopentane produce a mixture of isomers?

Free-radical chlorination is generally not very selective. The chlorine radical can abstract a hydrogen atom from any of the carbon positions on the cyclopentane ring. This leads to the formation of a mixture of constitutional isomers, including 1,1-dichlorocyclopentane, 1,2-dichlorocyclopentane, and 1,3-dichlorocyclopentane. Furthermore, for the 1,2- and 1,3-isomers, stereoisomers (cis and trans) will be formed.

Q3: How can I increase the proportion of dichlorinated products over monochlorinated products?

To favor the formation of dichlorinated products, the molar ratio of chlorine to cyclopentane should be increased. Using an excess of the chlorinating agent will increase the probability of a second chlorination event occurring on the initially formed chlorocyclopentane.

Q4: What factors influence the ratio of cis- to trans-1,3-dichlorocyclopentane?

The stereochemical outcome of the second chlorination step is influenced by several factors, including the stability of the intermediate radical and the direction of the subsequent attack by a chlorine molecule. Lower reaction temperatures can sometimes favor the formation of the thermodynamically more stable product, although the effect may not be substantial in free-radical chlorination.

Q5: Is it possible to exclusively synthesize the this compound isomer?

Direct free-radical chlorination of cyclopentane is unlikely to yield exclusively the this compound isomer. The reaction inherently produces a mixture of isomers. Achieving a high yield of the pure cis isomer will likely require a multi-step, stereoselective synthesis or an efficient purification method to separate it from the other isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of dichlorinated products - Insufficient chlorinating agent. - Inefficient initiation of the reaction. - Short reaction time.- Increase the molar ratio of chlorine to cyclopentane. - Ensure the UV lamp is functioning correctly and is in close proximity to the reaction vessel. - Extend the reaction time and monitor the progress by Gas Chromatography (GC).
High proportion of monochlorocyclopentane - Molar ratio of chlorine to cyclopentane is too low.- Increase the amount of chlorine gas or other chlorinating agent used in the reaction.
Formation of polychlorinated byproducts (trichloro-, tetrachloro-, etc.) - Molar ratio of chlorine to cyclopentane is too high.- Reduce the molar ratio of chlorine to cyclopentane. Control the addition of the chlorinating agent.
Low ratio of cis- to trans-1,3-dichlorocyclopentane - Reaction temperature may be too high, reducing selectivity.- Conduct the reaction at a lower temperature. This can be achieved by using a cooling bath around the reaction vessel.
Difficulty in separating this compound from other isomers - The boiling points of the different dichlorocyclopentane isomers, particularly the cis and trans diastereomers, are very close.- Fractional distillation may not be effective.[1] - High-resolution preparative gas chromatography (GC) is a more suitable technique for separating isomers with similar physical properties.[1]

Experimental Protocols

General Protocol for Free-Radical Chlorination of Cyclopentane

This protocol outlines a general procedure for the synthesis of a mixture of dichlorocyclopentanes. Optimization will be required to maximize the yield of the desired cis-1,3-isomer.

Materials:

  • Cyclopentane

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. )

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • UV lamp (e.g., mercury vapor lamp)

  • Magnetic stirrer and stir bar

  • Gas washing bottle (for unreacted chlorine)

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with a gas inlet tube, a reflux condenser, and a stopper. The outlet of the condenser should be connected to a gas washing bottle containing a solution of sodium thiosulfate (B1220275) to neutralize any unreacted chlorine gas.

  • Inert Atmosphere: Purge the system with nitrogen or argon gas to remove oxygen, which can interfere with radical reactions.

  • Reactants: Charge the flask with cyclopentane and the inert solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.

  • Initiation: Position the UV lamp close to the reaction flask and turn it on to initiate the reaction.

  • Chlorination: Slowly bubble chlorine gas through the stirred reaction mixture via the gas inlet tube. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Gas Chromatography (GC).

  • Workup: Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp. Purge the system with nitrogen to remove any remaining chlorine gas. Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by washing with water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude mixture of dichlorocyclopentanes can be purified by preparative gas chromatography to isolate the this compound isomer.

Visualizations

experimental_workflow setup Reaction Setup (Flask, Condenser, UV Lamp) purge Purge with N2/Ar setup->purge reactants Add Cyclopentane & Solvent purge->reactants cool Cool to 0-10 °C reactants->cool initiate UV Initiation cool->initiate chlorinate Introduce Cl2 Gas initiate->chlorinate monitor Monitor by GC chlorinate->monitor Periodically workup Aqueous Workup (NaHCO3, H2O) chlorinate->workup Reaction Complete monitor->chlorinate dry Dry & Concentrate workup->dry purify Purify by Preparative GC dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield of This compound check_overall_yield Check Overall Dichloride Yield start->check_overall_yield check_isomer_ratio Check cis/trans Ratio start->check_isomer_ratio low_dichloro Low Dichloride Yield check_overall_yield->low_dichloro low_cis Low cis/trans Ratio check_isomer_ratio->low_cis solution_dichloro1 Increase Cl2:Cyclopentane Ratio low_dichloro->solution_dichloro1 If high monochloro solution_dichloro2 Check UV Lamp & Reaction Time low_dichloro->solution_dichloro2 If reaction incomplete solution_cis Lower Reaction Temperature low_cis->solution_cis solution_separation Use Preparative GC for Purification low_cis->solution_separation If separation is the issue

Caption: Troubleshooting logic for optimizing the yield of this compound.

References

Technical Support Center: Monitoring cis-1,3-Dichlorocyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving cis-1,3-Dichlorocyclopentane. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: Why am I seeing poor peak shapes (tailing, fronting, or splitting) for my analyte?

Answer: Poor peak shape in GC analysis is a common issue that can stem from several sources. Here are the most frequent causes and their solutions:

  • Column Overload: Injecting too much sample or a sample that is too concentrated can lead to fronting peaks.

    • Solution: Dilute your sample or reduce the injection volume.

  • Active Sites: Halogenated compounds can interact with active sites in the injection port liner or the column itself, causing peak tailing.[1]

    • Solution: Use a new, deactivated liner. If the problem persists, clip the first 0.5-1 meter from the front of the GC column to remove accumulated non-volatile residues and active sites.[1]

  • Improper Column Installation: Incorrect installation can create dead volumes, leading to broad or tailing peaks.[2]

    • Solution: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. For MS detectors, verify the column is inserted to the correct depth in the transfer line to avoid sensitivity loss or peak tailing.[1]

  • Inlet Temperature: An incorrect inlet temperature can cause issues.

    • Solution: If the temperature is too low, the sample may not vaporize efficiently. If it's too high, thermally labile compounds like dichlorocyclopentane could degrade. Optimize the injector temperature.

Question: I am experiencing low or no signal for my compound of interest. What should I check?

Answer: A lack of signal is often related to issues with the sample introduction or the system's integrity.

  • System Leaks: Air leaks are a primary cause of sensitivity loss and can damage the column and detector.[2] Symptoms include a high baseline and poor vacuum in the mass spectrometer.[1][2]

    • Solution: Perform a leak check. For MS systems, monitor for the presence of nitrogen (m/z 28) and oxygen (m/z 32). Check and tighten all fittings, especially the septum nut and column connections.

  • Injector Problems: The issue could be with the syringe or the inlet.

    • Solution: Verify that the syringe is functioning correctly and drawing/dispensing the sample properly. Check the inlet liner for contamination or blockages.[3]

  • Sample Adsorption: Halogenated compounds can adsorb to active sites in the system, preventing them from reaching the detector.[4]

    • Solution: Use deactivated glassware and liners. If derivatization is an option for your reaction, this can sometimes improve analyte stability and response.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Question: My NMR spectra have distorted lineshapes and poor resolution. How can I fix this?

Answer: Spectral quality issues in NMR are often due to problems with magnetic field homogeneity or sample preparation.

  • Poor Shimming: The magnetic field is not homogeneous across the sample volume. This is a very common issue, especially when monitoring reactions where the sample composition, and thus its magnetic susceptibility, changes over time.[5][6][7]

    • Solution: Re-shim the spectrometer. For automated reaction monitoring, it may be impossible to shim before every scan.[8] In such cases, processing the data with software capable of correcting for lineshape distortions can be beneficial.[5]

  • Sample Inhomogeneity: The reaction mixture may be inhomogeneous due to precipitation, gas evolution, or viscosity changes.[7]

    • Solution: If possible, ensure the reaction mixture is well-mixed. For in-situ monitoring in an NMR tube, lack of stirring can be a significant issue.[9] Using a flow-NMR setup where the reaction occurs in an external, stirred vessel can resolve this.[8][10]

  • No Deuterated Solvent/Lock Signal: When using protonated solvents to avoid altering reaction chemistry, the deuterium (B1214612) lock system cannot be used, leading to field drift and spectral distortion.[6][11]

    • Solution: While challenging, some modern spectrometers have better stability. Alternatively, specialized data processing techniques can analyze spectra without a stable lock.[5]

Question: I'm having trouble with the quantitative accuracy of my NMR data. What could be the cause?

Answer: Quantitative NMR relies on ensuring the signal intensity is directly proportional to the number of nuclei.

  • Insufficient Relaxation Delay (d1): If the time between pulses is too short, nuclei may not fully relax, leading to signal saturation and inaccurate integrals. This is a critical parameter for quantitative analysis.[12]

    • Solution: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the nuclei you are quantifying. For fluorine-19 NMR, a long relaxation delay (e.g., 25 seconds) may be necessary for accurate quantification.[12]

  • Poor Signal-to-Noise (S/N): Low S/N can make accurate integration difficult.

    • Solution: Increase the number of scans (ns). However, for reaction monitoring, this increases the time for each data point. A balance must be found between S/N and the time resolution needed to accurately model the kinetics.[13]

  • Integration Errors: Overlapping peaks can be very difficult to integrate accurately.[8]

    • Solution: Choose non-overlapping peaks for quantification whenever possible. If overlap is unavoidable, deconvolution software can be used to fit and integrate individual peaks.

Frequently Asked Questions (FAQs)

General Questions

Q1: Which technique, GC-MS or NMR, is better for monitoring my reaction?

A1: The choice depends on your specific needs. GC-MS is generally more sensitive and excellent for identifying and quantifying volatile components and byproducts.[14] NMR is non-invasive, provides detailed structural information about all components in the solution simultaneously, and is inherently quantitative if acquisition parameters are set correctly.[11][14]

GC-MS Specific Questions

Q2: What type of GC column is best for separating this compound from related compounds?

A2: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for separating halogenated cyclic compounds.[15] These columns provide a good balance of selectivity for resolving isomers and related reaction products.

Q3: How should I prepare my sample for GC-MS analysis?

A3: At regular time intervals, withdraw a small aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a vial containing a suitable solvent and a quenching agent (e.g., dilute acid if the reaction is base-catalyzed).[16] Then, perform a liquid-liquid extraction if necessary, dry the organic layer, and dilute to a final concentration of approximately 100-1000 ppm before injection.[15][16]

NMR Specific Questions

Q4: Do I have to use an expensive deuterated solvent for my reaction?

A4: Not necessarily. While deuterated solvents are required for the deuterium lock to stabilize the magnetic field, their cost can be prohibitive, and they may alter reaction kinetics.[11] It is possible to run reactions in protonated solvents, but this often leads to lower quality spectra due to field drift.[6] Advanced NMR instruments and processing software can help mitigate these issues.[5]

Q5: How do I set up a reaction monitoring experiment on the spectrometer?

A5: Most NMR software platforms have automated or semi-automated procedures for kinetics experiments. This typically involves setting up a 1D experiment with the desired parameters (pulse program, number of scans, relaxation delay) and then arraying this experiment to run at specified time intervals.[13][17] For fast reactions, you may need to set up the experiment on a dummy sample first, then quickly switch to your actual sample to capture the initial data points.[13]

Experimental Protocols

Protocol 1: GC-MS Reaction Monitoring

This protocol provides a general framework for monitoring the progress of a reaction involving this compound.

  • Sample Preparation:

    • At each time point (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 0.1 mL aliquot from the reaction vessel.

    • Immediately quench the aliquot in a vial containing 1 mL of a quenching solution (e.g., dilute HCl) and 1 mL of an organic solvent (e.g., dichloromethane) with a known concentration of an internal standard (e.g., undecane).[16]

    • Vortex the vial for 30 seconds.

    • Allow the layers to separate.

    • Transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous magnesium sulfate).[16]

    • Transfer the dried organic solution to a GC vial for analysis.

  • GC-MS Instrumentation and Parameters:

    • The following table provides typical starting parameters that should be optimized for your specific instrument and reaction.

ParameterRecommended Setting
GC Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[18]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[18]
Injector Temp. 250°C[18]
Injection Mode Split (e.g., 50:1 ratio) or Splitless[15][18]
Injection Vol. 1 µL[15]
Oven Program 50°C (hold 2 min), ramp at 10°C/min to 250°C, hold 5 min[18][19]
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV[18][19]
Scan Range m/z 35-250[19]
  • Data Analysis:

    • Integrate the peak areas for this compound, any products, and the internal standard.

    • Plot the concentration (or relative peak area) of reactants and products versus time to determine the reaction kinetics.

Protocol 2: In-situ NMR Reaction Monitoring

This protocol describes how to monitor a reaction directly inside an NMR tube.

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve the starting materials (excluding one reactant needed to initiate the reaction) in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) or another inert compound with a single, sharp peak).

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

    • Acquire an initial spectrum (t=0) before the reaction starts.

    • Remove the tube, quickly inject the final reactant to initiate the reaction, mix thoroughly but gently, and re-insert it into the spectrometer.

  • NMR Instrumentation and Acquisition:

    • The following table provides suggested acquisition parameters.

ParameterRecommended Setting
Nucleus ¹H (or ¹³C if required)
Pulse Program Standard 1D pulse sequence (e.g., 'zg30')
Number of Scans (ns) 1 to 8 (balance between S/N and time resolution)[13]
Dummy Scans (ds) 0 (to maximize time resolution)[13]
Relaxation Delay (d1) ≥ 5 x T1 of the slowest relaxing peak of interest
Acquisition Time (aq) ~2-4 seconds
Spectral Width (sw) ~12-15 ppm
Kinetics Setup Use the spectrometer's kinetics or arrayed experiment function to acquire spectra at regular intervals (e.g., every 1-5 minutes).
  • Data Analysis:

    • Process the arrayed spectra (Fourier transform, phase, and baseline correction).

    • For each time point, integrate the signals corresponding to the reactant, product, and internal standard.

    • Normalize the reactant and product integrals to the integral of the internal standard.

    • Plot the normalized integral values versus time to monitor the reaction progress.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Reaction Vessel B Withdraw Aliquot at Time 't' A->B C Quench Reaction & Add Internal Standard B->C D Extract & Dry Organic Layer C->D E Transfer to GC Vial D->E F Inject into GC-MS E->F G Separate & Detect F->G H Acquire Data G->H I Integrate Peaks H->I J Calculate Concentrations I->J K Plot Kinetics J->K

GC-MS reaction monitoring workflow.

troubleshooting_logic Start Problem: Poor Peak Shape in GC Q1 Is the peak fronting? Start->Q1 A1 Yes: Likely column overload. Solution: - Dilute sample - Reduce injection volume Q1->A1 Yes Q2 Is the peak tailing? Q1->Q2 No A2 Yes: Likely active sites. Solution: - Use new deactivated liner - Clip front of column Q2->A2 Yes Q3 Is the peak broad or split? Q2->Q3 No A3 Yes: Possible installation issue. Solution: - Check for dead volume - Reinstall column properly Q3->A3 Yes End Consult Instrument Specialist Q3->End No

Troubleshooting logic for poor GC peak shape.

reaction_monitoring_concept cluster_time Reaction Progress cluster_analysis Analytical Measurement Reactant Reactant A Product Product B Reactant->Product Reaction t0 Time = 0 t1 Time = t1 A0 [A] High [B] Zero t0->A0 Analyze t2 Time = t2 A1 [A] Medium [B] Medium t1->A1 Analyze A2 [A] Low [B] High t2->A2 Analyze

Concept of reaction monitoring over time.

References

handling and storage recommendations for cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of cis-1,3-Dichlorocyclopentane. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary identifiers?

A1: this compound is a chlorinated hydrocarbon. Its key identifiers are:

  • Molecular Formula: C₅H₈Cl₂

  • Molecular Weight: 139.02 g/mol [1]

Q2: What are the general recommendations for the storage of this compound?

A2: As a chlorinated hydrocarbon, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[2] To prevent corrosion, it is crucial to keep the compound free from water and acid (HCl), as contact with water can lead to slow hydrolysis and the formation of hydrochloric acid. Storage containers should be tightly sealed when not in use.

Q3: What materials are compatible for the storage and handling of this compound?

A3: Carbon steel and stainless steel are generally suitable materials for storage tanks and containers.[2] If rust contamination is a concern, stainless steel is the preferred option. Ensure that any transfer lines and equipment are also made of compatible materials.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton®). Always inspect gloves for signs of degradation or punctures before use.

  • Body Protection: A lab coat, apron, or coveralls made of a chemical-resistant material.

  • Respiratory Protection: If working in an area with poor ventilation or when the potential for vapor inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][3]

Troubleshooting Guide

Issue: I've noticed a corrosive effect on the storage container.

  • Possible Cause: This could be due to the presence of moisture, which can lead to the slow hydrolysis of this compound and the formation of corrosive hydrochloric acid.

  • Solution: Transfer the compound to a new, clean, and dry container made of a recommended material like stainless steel. Implement procedures to prevent moisture from entering the storage container, such as using a drying tube or storing under an inert atmosphere (e.g., nitrogen).

Issue: I need to clean up a small spill of this compound.

  • Procedure: For small spills, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material into a labeled, sealable container for hazardous waste disposal. Do not use combustible materials like sawdust. Following the cleanup, decontaminate the area with a suitable solvent.

Issue: What are the first aid measures in case of exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data Summary

PropertyValue (for cis-1,3-dichloropropene)Reference
Boiling Point 65 °C[4]
Flash Point 11 °C (52 °F)[4]
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][5]

Disclaimer: The quantitative data provided is for a related compound and should be used as a guideline only. Users should exercise caution and refer to all available safety information before handling this compound.

Experimental Protocols & Workflows

Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow A Spill Occurs B Assess the Situation (Size and Immediate Hazard) A->B C Evacuate Immediate Area Alert Others B->C D Don Appropriate PPE (Gloves, Goggles, Respirator) C->D E Contain the Spill (Use inert absorbent material) D->E F Collect Absorbed Material (Into a labeled, sealed container) E->F G Decontaminate the Area F->G H Dispose of Waste (Follow institutional guidelines) G->H I Report the Incident H->I

Spill Response Workflow Diagram

References

safety precautions for working with cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for trained professionals in research and development. A specific Safety Data Sheet (SDS) for cis-1,3-Dichlorocyclopentane was not available at the time of publication. Therefore, safety and toxicity data have been extrapolated from structurally similar chlorinated hydrocarbons, such as 1,3-dichloropropene. All users should conduct a thorough hazard assessment and consult their institution's safety guidelines before working with this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for analogous chlorinated hydrocarbons, this compound should be handled as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Due to its chemical class, it is also prudent to consider it as potentially causing long-term health effects with prolonged exposure.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE program should be implemented.[3] This includes, but is not limited to:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] It should be stored separately from incompatible materials such as strong oxidizing agents. The storage area should be designed to contain spills.

Q4: What is the proper disposal procedure for waste containing this compound?

A4: Waste containing this compound is considered hazardous waste. It must be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain.

Q5: What should I do in case of accidental exposure?

A5:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Troubleshooting Guides

Issue 1: Low Yield in a Nucleophilic Substitution Reaction
Possible Cause Troubleshooting Step
Poor Nucleophile Ensure the nucleophile is strong enough for the reaction. Consider using a stronger or more appropriate nucleophile for the desired transformation.
Steric Hindrance The cyclopentane (B165970) ring can present steric challenges. Ensure the reaction conditions (e.g., temperature, solvent) are optimized to overcome this.
Competing Elimination Reaction The presence of a strong base, even in small amounts, can favor an E2 elimination reaction. Ensure the reaction is run under non-basic or mildly acidic conditions if substitution is the desired outcome.
Solvent Effects The choice of solvent can significantly impact the reaction pathway. For SN2 reactions, polar aprotic solvents are generally preferred. For SN1, polar protic solvents are suitable.
Issue 2: Unexpected Formation of an Elimination Product (Chlorocyclopentene)
Possible Cause Troubleshooting Step
Presence of a Strong Base Even trace amounts of a strong base can promote elimination. Purify all reagents and solvents to remove basic impurities.
High Reaction Temperature Higher temperatures generally favor elimination over substitution. Try running the reaction at a lower temperature.
Sterically Hindered Substrate/Nucleophile If either the substrate or the nucleophile is sterically bulky, elimination may become the major pathway. Consider using a less hindered nucleophile if possible.

Quantitative Data

Note: The following data is extrapolated from structurally similar compounds and should be used for guidance only. A substance-specific risk assessment is required.

Property Value Source/Analogue
Molecular Formula C5H8Cl2PubChem
Molecular Weight 139.02 g/mol PubChem
CAS Number 26688-51-7BLD Pharm[4], CATO Reference Materials[5]
Physical State Liquid (presumed)General for similar compounds
Boiling Point Not available
Flash Point Flammable (presumed)Based on 1,3-dichloropropene[1]
Occupational Exposure Limits Not established. Use general guidance for chlorinated hydrocarbons.OSHA, ACGIH[6][7]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

Objective: To provide a general framework for conducting a nucleophilic substitution reaction with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Add the desired amount of the nucleophile and the anhydrous solvent to the flask.

  • Stir the mixture until the nucleophile is dissolved or well-suspended.

  • Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture via a syringe or dropping funnel.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous work-up to remove the solvent and unreacted nucleophile. This may involve partitioning between an organic solvent and water or a mild aqueous acid/base solution.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as flash column chromatography or distillation under reduced pressure.

Protocol 2: General Procedure for an Elimination Reaction

Objective: To provide a general framework for conducting an elimination reaction with this compound to synthesize a chlorocyclopentene derivative.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous aprotic solvent (e.g., THF, toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.

  • Add a solution of this compound in the anhydrous solvent to the flask.

  • Slowly add the strong base to the reaction mixture. The addition may be done at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • After the addition is complete, allow the reaction to warm to room temperature or heat as required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., water, saturated ammonium (B1175870) chloride solution).

  • Perform an aqueous work-up by partitioning the mixture between an organic solvent and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over a suitable drying agent.

  • Filter and concentrate the organic solution.

  • Purify the resulting chlorocyclopentene derivative by distillation or column chromatography.

Visualizations

Hazard_Identification cluster_hazards Primary Hazards cluster_routes Routes of Exposure Flammability Flammable Liquid Inhalation Inhalation Flammability->Inhalation Skin_Contact Skin Contact Flammability->Skin_Contact Toxicity Toxic/Harmful Toxicity->Inhalation Toxicity->Skin_Contact Ingestion Ingestion Toxicity->Ingestion Irritation Irritant Irritation->Inhalation Irritation->Skin_Contact Eye_Contact Eye Contact Irritation->Eye_Contact

Caption: Logical relationship between primary hazards and routes of exposure.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Location Start->Assess Small_Spill Is it a small, manageable spill? Assess->Small_Spill Evacuate Evacuate Area & Alert Supervisor/ Emergency Services Small_Spill->Evacuate No Contain Contain Spill with Absorbent Material Small_Spill->Contain Yes End End of Procedure Evacuate->End Cleanup Clean Up with Appropriate Neutralizing Agent and PPE Contain->Cleanup Dispose Dispose of Waste as Hazardous Material Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Decontaminate->End

Caption: Decision workflow for responding to a chemical spill.

References

cis-1,3-Dichlorocyclopentane reaction work-up and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up and purification of cis-1,3-dichlorocyclopentane. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental work-up and purification of this compound.

Issue 1: Emulsion Formation During Aqueous Work-up

  • Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during my extractive work-up, making separation difficult. What can I do?

  • Answer: Emulsion formation is common when working with halogenated hydrocarbons. Here are several strategies to resolve it:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous layer, which can help break up the emulsion by reducing the solubility of organic components in the aqueous phase.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period (e.g., 30 minutes). Sometimes, the layers will separate on their own with time.

    • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

    • Solvent Dilution: Diluting the organic layer with more of the extraction solvent can sometimes resolve the issue.

Issue 2: Incomplete Removal of Acidic or Basic Impurities

  • Question: After washing the organic layer, I suspect there are still acidic (e.g., HCl from chlorination) or basic (e.g., amine-based catalyst) impurities remaining. How can I confirm and resolve this?

  • Answer: To ensure complete removal of impurities, follow these steps:

    • pH Testing: After a wash, test the pH of the aqueous layer. It is not possible to test the pH of an organic solution directly.[2] To do this, withdraw a small amount of the aqueous layer and test it with pH paper. For an acid wash, the aqueous layer should be acidic, and for a base wash, it should be basic. Continue washing until the pH of the aqueous wash remains neutral.

    • Use of Saturated Solutions: Use saturated aqueous sodium bicarbonate (for acidic impurities) or saturated aqueous ammonium (B1175870) chloride (for basic impurities) for more effective neutralization and extraction into the aqueous layer.

    • Multiple Washes: Perform multiple small-volume washes rather than a single large-volume wash for greater efficiency.[2]

Issue 3: Poor Separation of cis and trans Isomers During Column Chromatography

  • Question: I am attempting to separate the cis- and trans-1,3-dichlorocyclopentane isomers by flash column chromatography, but the resolution is poor. What can I do to improve the separation?

  • Answer: The similar polarities of diastereomers can make chromatographic separation challenging. Consider the following adjustments:

    • Solvent System Optimization: The choice of eluent is critical. A non-polar solvent system, such as hexane (B92381) or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758), is a good starting point. Experiment with different solvent ratios to achieve optimal separation, monitoring with Thin Layer Chromatography (TLC).

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

    • Flow Rate: A slower flow rate can enhance the interaction between the isomers and the stationary phase, leading to better separation.

    • Loading Technique: Adsorb the crude product onto a small amount of silica (B1680970) gel (dry loading) before loading it onto the column. This often results in a more uniform application of the sample and better separation.

Issue 4: Product Decomposition During Distillation

  • Question: I am trying to purify this compound by distillation, but I suspect it is decomposing at higher temperatures. How can I avoid this?

  • Answer: Halogenated compounds can be susceptible to thermal decomposition.

    • Vacuum Distillation: Purify the compound under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, reducing the likelihood of thermal degradation.

    • Temperature Control: Use a heating mantle with a stirrer and a thermometer to ensure uniform and controlled heating of the distillation flask. Avoid overheating.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction mixture containing this compound?

A1: A typical extractive work-up aims to remove unreacted reagents, catalysts, and water-soluble byproducts.[2] The general steps are:

  • Quenching: If necessary, quench the reaction with an appropriate reagent (e.g., addition of water or a reducing agent like sodium thiosulfate (B1220275) if excess halogen is present).

  • Extraction: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or diethyl ether) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water or dilute acid (e.g., 1M HCl) to remove basic impurities.

    • Water or a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

    • Brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic layer.[1]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: What are the most effective methods for purifying this compound?

A2: The primary methods for purification are fractional distillation and flash column chromatography.

  • Fractional Distillation: This technique is effective for separating the product from impurities with significantly different boiling points. Due to the potential for thermal decomposition, vacuum fractional distillation is recommended.

  • Flash Column Chromatography: This is the preferred method for separating the cis and trans isomers and removing impurities with similar boiling points.

Q3: How can I separate the cis and trans isomers of 1,3-dichlorocyclopentane?

A3: While challenging due to their similar physical properties, separation can be achieved.

  • Flash Column Chromatography: As detailed in the troubleshooting section, careful optimization of the stationary and mobile phases can allow for the separation of diastereomers.

  • Fractional Distillation: Although difficult, a highly efficient fractional distillation column under vacuum might provide some separation if there is a sufficient difference in the boiling points of the isomers.

Experimental Protocols

Protocol 1: Extractive Work-up

This protocol provides a general guideline for the extractive work-up of a reaction mixture containing this compound.

  • Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction involved a chlorinating agent, consider quenching with a 10% aqueous solution of sodium thiosulfate until the color of the excess halogen dissipates.

  • Solvent Addition: Dilute the quenched reaction mixture with 2-3 volumes of an organic solvent such as dichloromethane or diethyl ether.

  • Transfer: Transfer the mixture to a separatory funnel of appropriate size.

  • Aqueous Wash: Add an equal volume of deionized water, shake the funnel gently (venting frequently to release any pressure), and allow the layers to separate. Drain and discard the aqueous layer.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Shake and allow the layers to separate. Check the pH of the aqueous layer to ensure it is basic. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Concentration: Gravity filter the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash chromatography.

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A good solvent system will give the desired compound an Rf value of approximately 0.25-0.35. A common starting point for halogenated hydrocarbons is a mixture of hexane and ethyl acetate (e.g., 95:5).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Quantitative Data

The following table summarizes typical (though hypothetical, due to a lack of specific literature data for this exact compound) quantitative data for the purification of this compound. This data is based on common outcomes for similar halogenated cyclic compounds.

Purification MethodStarting Purity (Crude)Final PurityTypical YieldNotes
Vacuum Distillation ~70-80%>95%80-90%Effective for removing non-volatile or highly volatile impurities.
Flash Column Chromatography ~70-80%>98%75-85%Can separate cis/trans isomers and other closely related impurities.

Visualizations

experimental_workflow reaction Crude Reaction Mixture workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) reaction->workup drying Drying of Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude this compound concentration->crude_product purification_choice Purification Method Selection crude_product->purification_choice distillation Vacuum Distillation purification_choice->distillation Impurity B.P. different chromatography Flash Column Chromatography purification_choice->chromatography Isomer separation needed analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the work-up and purification of this compound.

References

Validation & Comparative

Spectroscopic Profile of cis-1,3-Dichlorocyclopentane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic analysis of cis-1,3-Dichlorocyclopentane, a halogenated cycloalkane of interest in synthetic chemistry and material science. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a comparative analysis with its trans-isomer and other relevant compounds. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering objective data and detailed experimental protocols to support their analytical needs.

Spectroscopic Data Summary

The unique structural arrangement of this compound, with both chlorine atoms on the same face of the cyclopentane (B165970) ring, results in a distinct spectroscopic fingerprint. Due to a plane of symmetry, the molecule exhibits fewer unique signals in its NMR spectra compared to its trans counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of this compound simplifies its NMR spectra. The molecule possesses a plane of symmetry that bisects the C2-C1-C5 angle and passes through the C3 and C4 atoms. This symmetry renders certain protons and carbons chemically equivalent.

¹H NMR Spectroscopy: Due to the plane of symmetry, the two protons on C1 and C3 are equivalent, as are the pairs of protons on C4 and C5, and the two protons on C2. This results in a total of four distinct proton signals.

¹³C NMR Spectroscopy: The symmetry of the molecule leads to three distinct carbon signals: one for the two equivalent chlorine-bearing carbons (C1 and C3), one for the C2 carbon, and one for the two equivalent C4 and C5 carbons.

In contrast, the trans-isomer, lacking this plane of symmetry, would be expected to show a greater number of unique signals in both its ¹H and ¹³C NMR spectra.

Spectroscopic Technique This compound (Predicted) trans-1,3-Dichlorocyclopentane (Reference Data)
¹H NMR Signals 4>4
¹³C NMR Signals 3>3
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by vibrations of its carbon-hydrogen and carbon-chlorine bonds.

Vibrational Mode This compound (Expected Frequency Range) trans-1,3-Dichlorocyclopentane (Expected Frequency Range)
C-H stretching (alkane)2850-3000 cm⁻¹2850-3000 cm⁻¹
CH₂ bending (scissoring)~1450 cm⁻¹~1450 cm⁻¹
C-Cl stretching650-850 cm⁻¹650-850 cm⁻¹

The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the cis-stereochemistry, arising from various bending and rocking vibrations. These subtle differences in the fingerprint region are critical for distinguishing between the cis and trans isomers.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular formula is C₅H₈Cl₂.[1]

Parameter Value
Molecular Formula C₅H₈Cl₂
Molecular Weight 139.02 g/mol
Molecular Ion (M⁺) m/z 138, 140, 142
Key Fragmentation Ions m/z 103/105 ([M-Cl]⁺), m/z 67 ([C₅H₇]⁺)

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The primary fragmentation pathway is expected to be the loss of a chlorine radical to form a stable chlorocyclopentyl cation.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid halogenated alkanes like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the liquid sample directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Gently place a second salt plate on top to create a thin liquid film.

  • ATR-FTIR (Attenuated Total Reflectance): Alternatively, place a drop of the liquid sample directly onto the crystal of an ATR accessory.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty salt plates or ATR crystal should be acquired prior to the sample scan and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the liquid sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 ppm.

  • Gas Chromatography (GC) Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process for distinguishing between cis and trans isomers.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer ¹H NMR ¹³C NMR Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Analyze_NMR Analyze Chemical Shifts & Coupling NMR->Analyze_NMR Analyze_IR Analyze Functional Group & Fingerprint Regions IR->Analyze_IR Analyze_MS Analyze Molecular Ion & Fragmentation MS->Analyze_MS Structure_Confirmation Structure Confirmation Analyze_NMR->Structure_Confirmation Analyze_IR->Structure_Confirmation Analyze_MS->Structure_Confirmation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Isomer_Differentiation_Logic Logic for Differentiating cis and trans Isomers Start Unknown Dichlorocyclopentane Isomer NMR_Analysis Perform ¹H and ¹³C NMR Start->NMR_Analysis Num_Signals Number of Signals? NMR_Analysis->Num_Signals Cis_Isomer This compound Num_Signals->Cis_Isomer Fewer Signals (e.g., 3 ¹³C signals) Trans_Isomer trans-1,3-Dichlorocyclopentane Num_Signals->Trans_Isomer More Signals (>3 ¹³C signals) IR_Analysis Confirm with IR Fingerprint Region Cis_Isomer->IR_Analysis Trans_Isomer->IR_Analysis

Caption: A decision tree diagram outlining the logical steps to differentiate between cis and trans isomers of 1,3-dichlorocyclopentane using NMR and IR spectroscopy.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of cis- and trans-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the unambiguous identification of stereoisomers is a critical step in characterizing reaction outcomes and ensuring the purity of target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose, as the number and multiplicity of signals can provide definitive insights into the molecular symmetry of a compound. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for cis- and trans-1,3-dichlorocyclopentane, supported by a detailed experimental protocol.

¹H and ¹³C NMR Data Comparison

The key differentiator in the NMR spectra of cis- and trans-1,3-dichlorocyclopentane is the symmetry of each isomer. The cis isomer possesses a lower degree of symmetry, which results in a larger number of unique proton and carbon environments, and therefore more signals in the NMR spectra. Conversely, the trans isomer has a higher degree of symmetry, leading to fewer, more averaged signals.

Below are the predicted ¹H and ¹³C NMR data for the two isomers.

¹H NMR Data

IsomerPredicted Number of SignalsPredicted Chemical Shift (δ) Ranges (ppm)Predicted Multiplicities
cis-1,3-Dichlorocyclopentane44.2 - 4.6 (CHCl), 1.7 - 2.5 (CH₂)Complex multiplets
trans-1,3-Dichlorocyclopentane34.0 - 4.4 (CHCl), 1.6 - 2.3 (CH₂)Complex multiplets

¹³C NMR Data

IsomerPredicted Number of SignalsPredicted Chemical Shift (δ) Ranges (ppm)
This compound363 - 68 (CHCl), 20 - 40 (CH₂)
trans-1,3-Dichlorocyclopentane261 - 66 (CHCl), 20 - 40 (CH₂)

Note: The chemical shift ranges are estimations based on analogous compounds and general substituent effects. Actual experimental values may vary.

Relationship Between Molecular Symmetry and NMR Signals

The number of signals in an NMR spectrum is determined by the number of chemically non-equivalent nuclei in the molecule. The following diagram illustrates how the symmetry elements of cis- and trans-1,3-dichlorocyclopentane lead to different numbers of expected NMR signals.

G Symmetry and Predicted NMR Signals for 1,3-Dichlorocyclopentane Isomers cluster_cis This compound cluster_trans trans-1,3-Dichlorocyclopentane cis_structure Lower Symmetry (Cs plane) cis_protons 4 Unique Proton Environments cis_structure->cis_protons Leads to cis_carbons 3 Unique Carbon Environments cis_structure->cis_carbons Leads to trans_structure Higher Symmetry (C2 axis) trans_protons 3 Unique Proton Environments trans_structure->trans_protons Results in trans_carbons 2 Unique Carbon Environments trans_structure->trans_carbons Results in

Caption: Logical workflow illustrating the relationship between molecular symmetry and the number of predicted NMR signals for cis- and trans-1,3-dichlorocyclopentane.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as 1,3-dichlorocyclopentane.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified dichlorocyclopentane isomer into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup

  • The spectra should be acquired on a modern NMR spectrometer with a field strength of at least 300 MHz for ¹H.

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Spectrum Acquisition

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

4. ¹³C NMR Spectrum Acquisition

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each unique carbon.

  • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-100 ppm, though a narrower range may be used if the approximate chemical shifts are known).

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensity, especially for quaternary carbons if present.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

  • Referencing: The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

5. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Calibrate the chemical shift scale accurately.

By following this guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy to distinguish between the cis and trans isomers of 1,3-dichlorocyclopentane and other similar disubstituted cyclic compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of cis-1,3-dichlorocyclopentane with the experimentally determined fragmentation of trans-1,2-dichlorocyclopentane. Due to the limited availability of specific experimental data for the cis-1,3 isomer, this guide leverages established principles of mass spectrometry of halogenated cyclic compounds to predict its fragmentation behavior. This comparison is intended to aid researchers in the identification and characterization of dichlorocyclopentane isomers.

Introduction to Dichlorocyclopentane Isomerism

Dichlorocyclopentane (C₅H₈Cl₂) exists as several constitutional and stereoisomers. The position of the two chlorine atoms on the cyclopentane (B165970) ring gives rise to 1,1-, 1,2-, and 1,3-dichlorocyclopentane.[1] Furthermore, the 1,2- and 1,3-isomers exhibit stereoisomerism (cis and trans). While the molecular ion peak in a mass spectrum will be the same for these isomers, their fragmentation patterns can exhibit subtle but significant differences due to the influence of stereochemistry on the fragmentation pathways.[2]

Comparison of Fragmentation Patterns

The primary fragmentation of dichlorocyclopentanes under electron ionization is expected to involve the loss of a chlorine atom (Cl•) or a molecule of hydrogen chloride (HCl). The relative abundances of the resulting fragment ions can differ between isomers.

Predicted Fragmentation of this compound

The mass spectrum of this compound is predicted to show a characteristic isotopic cluster for the molecular ion (M⁺) at m/z 138, 140, and 142, reflecting the presence of two chlorine atoms. The major fragmentation pathways are expected to be:

  • Loss of a chlorine atom: [M - Cl]⁺, leading to a prominent ion at m/z 103.

  • Loss of hydrogen chloride: [M - HCl]⁺, resulting in an ion at m/z 102.

  • Subsequent fragmentation: Further loss of HCl or Cl• from the primary fragment ions.

Experimental Fragmentation of trans-1,2-Dichlorocyclopentane

The mass spectrum of trans-1,2-dichlorocyclopentane is available in the NIST Mass Spectrometry Data Center.[3] The observed fragmentation provides a valuable reference for comparison.

m/z Relative Intensity (%) Proposed Fragment Ion
1385[C₅H₈Cl₂]⁺• (Molecular Ion)
1403.3[C₅H₈³⁵Cl³⁷Cl]⁺•
1420.5[C₅H₈³⁷Cl₂]⁺•
103100[C₅H₈Cl]⁺
6780[C₅H₇]⁺
4140[C₃H₅]⁺

Data sourced from the NIST WebBook for trans-1,2-dichlorocyclopentane.[3]

Experimental Protocols

A standard method for analyzing dichlorocyclopentane isomers is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

Prepare a dilute solution of the dichlorocyclopentane isomer in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Gas Chromatography (GC) Conditions:

  • Column: A capillary column suitable for the separation of volatile organic compounds (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 200 to detect the molecular ion and major fragment ions.

  • Ion Source Temperature: 230 °C.

Visualizing Fragmentation and Workflow

To further elucidate the fragmentation process and the experimental approach, the following diagrams are provided.

M This compound (m/z 138, 140, 142) F1 [M-Cl]⁺ (m/z 103, 105) M->F1 - Cl• F2 [M-HCl]⁺• (m/z 102, 104) M->F2 - HCl F3 [C₅H₇]⁺ (m/z 67) F1->F3 - HCl F2->F3 - Cl•

Caption: Predicted fragmentation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Dichlorocyclopentane Isomer Solution Dilute in Volatile Solvent Sample->Solution GC Gas Chromatography Separation Solution->GC MS Mass Spectrometry (EI) GC->MS Spectrum Mass Spectrum MS->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Isomer Identification Fragmentation->Identification

Caption: Experimental workflow for dichlorocyclopentane isomer analysis.

References

A Comparative Guide to cis- and trans-1,3-Dichlorocyclopentane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the geometric isomers, cis-1,3-Dichlorocyclopentane and trans-1,3-Dichlorocyclopentane. Aimed at researchers, scientists, and professionals in drug development, this document outlines the structural, physical, and chemical differences between these two compounds, supported by available data and established chemical principles.

Structural and Stereochemical Comparison

Cis- and trans-1,3-dichlorocyclopentane are stereoisomers with the molecular formula C₅H₈Cl₂. Their atomic connectivity is identical, but they differ in the spatial arrangement of the two chlorine atoms on the cyclopentane (B165970) ring.[1][2]

  • This compound: In this isomer, both chlorine atoms are on the same side of the cyclopentane ring. Due to a plane of symmetry that bisects the molecule, this compound is a meso compound and is achiral, meaning it is not optically active.[3][4]

  • trans-1,3-Dichlorocyclopentane: In the trans isomer, the two chlorine atoms are on opposite sides of the cyclopentane ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. Consequently, trans-1,3-dichlorocyclopentane exists as a pair of enantiomers ((1R,3S) and (1S,3R)) and is optically active if the enantiomers are resolved. Typically, it is produced as a racemic mixture.[3][4]

stereoisomers cluster_cis This compound (meso) cluster_trans trans-1,3-Dichlorocyclopentane (Enantiomers) cis [Image of this compound structure] trans_R [Image of (1R,3S)-1,3-dichlorocyclopentane structure] trans_S [Image of (1S,3R)-1,3-dichlorocyclopentane structure]

Caption: Stereochemical relationship of cis- and trans-1,3-dichlorocyclopentane.

Physical Properties

Direct, experimentally determined physical properties for the separated cis and trans isomers of 1,3-dichlorocyclopentane are not widely available in the literature. The data presented below are primarily computed properties from chemical databases, which provide an estimation of their physical characteristics.

PropertyThis compoundtrans-1,3-DichlorocyclopentaneData Source
Molecular Formula C₅H₈Cl₂C₅H₈Cl₂-
Molecular Weight 139.02 g/mol 139.02 g/mol PubChem[5]
Boiling Point (Predicted) 185.7 ± 15.0 °C (for isomeric mixture)185.7 ± 15.0 °C (for isomeric mixture)ChemSrc
Density (Predicted) 1.2 ± 0.1 g/cm³ (for isomeric mixture)1.2 ± 0.1 g/cm³ (for isomeric mixture)ChemSrc
XLogP3 (Computed) 2.42.4PubChem[5]
Chirality Achiral (meso)Chiral (exists as enantiomers)[3][4]

Synthesis and Separation

Experimental Protocol: Free Radical Chlorination of Cyclopentane

A common method for the preparation of dichlorocyclopentanes is the free-radical chlorination of cyclopentane.[6][7] This reaction typically yields a mixture of mono- and polychlorinated products, including various isomers of dichlorocyclopentane (1,1-, 1,2-, and 1,3-).[8]

Materials:

  • Cyclopentane

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

  • UV light source (e.g., mercury vapor lamp)

  • Reaction vessel equipped with a gas inlet, condenser, and stirrer

Procedure:

  • A solution of cyclopentane in the inert solvent is placed in the reaction vessel.

  • The solution is stirred, and chlorine gas is bubbled through it at a controlled rate.

  • The reaction is initiated by irradiation with UV light.

  • The reaction temperature is maintained, typically at or below the boiling point of the solvent.

  • The reaction is monitored by gas chromatography (GC) to determine the relative amounts of products.

  • Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by distillation.

  • The resulting mixture of chlorinated cyclopentanes can be separated by fractional distillation. However, the separation of cis- and trans-1,3-dichlorocyclopentane isomers is challenging due to their likely similar boiling points and may require specialized chromatographic techniques.

synthesis_workflow start Cyclopentane + Cl2 initiation UV Light Initiation start->initiation reaction Free Radical Chlorination initiation->reaction products Mixture of Chloro-cyclopentanes (mono-, di-, poly- isomers) reaction->products separation Fractional Distillation / Chromatography products->separation isomers cis- and trans-1,3-Dichlorocyclopentane separation->isomers

Caption: General workflow for the synthesis and separation of 1,3-dichlorocyclopentane isomers.

Comparative Chemical Reactivity

While specific experimental data on the comparative reactivity of cis- and trans-1,3-dichlorocyclopentane is limited, their behavior in common reactions such as elimination (E2) and nucleophilic substitution (Sₙ2) can be predicted based on their stereochemistry.

Elimination Reactions (E2)

The E2 reaction mechanism requires an anti-periplanar arrangement of the departing hydrogen and the leaving group. The puckered nature of the cyclopentane ring means that substituents can occupy pseudo-axial or pseudo-equatorial positions.

  • trans-1,3-Dichlorocyclopentane: This isomer can more readily adopt a conformation where a chlorine atom is in a pseudo-axial position and a hydrogen atom on an adjacent carbon (C2 or C4) is also in a pseudo-axial position on the opposite side of the ring. This anti-periplanar arrangement is ideal for an E2 elimination. Therefore, the trans isomer is expected to undergo E2 elimination at a faster rate.

  • This compound: In the cis isomer, if one chlorine atom is in a pseudo-axial position, the hydrogen atoms on the adjacent carbons are not in an anti-periplanar orientation. Achieving the necessary geometry for E2 elimination would introduce significant ring strain. Consequently, the cis isomer is expected to undergo E2 elimination much more slowly or via a different mechanism. This principle is well-documented for the analogous 1,2-dichlorocyclopentane (B80874) isomers.

Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.

  • Both cis and trans isomers are expected to undergo Sₙ2 reactions. The reaction rate will be influenced by steric hindrance around the reaction center.

  • For the cis isomer , a nucleophile attacking one of the chlorine atoms from the side opposite the ring will experience steric hindrance from the other chlorine atom on the same side.

  • For the trans isomer , the chlorine atoms are on opposite sides, potentially leading to less steric hindrance for the incoming nucleophile compared to the cis isomer, depending on the conformation. However, the overall steric environment of the cyclopentane ring is a significant factor for both isomers.

One study noted that the achiral (cis) isomer of 1,3-dichlorocyclopentane undergoes both Sₙ2 and E2 reactions when treated with sodium hydroxide.[3]

reactivity_comparison cluster_trans trans-1,3-Dichlorocyclopentane cluster_cis This compound trans_isomer Favorable Conformation for E2 trans_reaction Faster E2 Reaction trans_isomer->trans_reaction Anti-periplanar H and Cl cis_isomer Unfavorable Conformation for E2 cis_reaction Slower E2 Reaction cis_isomer->cis_reaction No Anti-periplanar H and Cl

Caption: Predicted relative reactivity in E2 elimination reactions.

Conclusion

The primary distinctions between cis- and trans-1,3-dichlorocyclopentane arise from their stereochemistry. The cis isomer is an achiral meso compound, while the trans isomer is a chiral compound that exists as a pair of enantiomers. This fundamental structural difference is predicted to lead to significant variations in their chemical reactivity, particularly in stereospecific reactions like E2 eliminations, where the trans isomer is expected to be more reactive. While comprehensive experimental data is scarce, these predictable differences are crucial for researchers designing synthetic pathways or studying structure-activity relationships involving these halogenated cyclopentanes.

References

Reactivity of Dichlorocycloalkanes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Factors Influencing the Reactivity of Dichlorocycloalkanes

The reactivity of dichlorocycloalkanes in nucleophilic substitution and elimination reactions is primarily governed by a delicate interplay of several factors:

  • Ring Strain: Smaller rings, such as cyclopropane (B1198618) and cyclobutane, possess significant angle and torsional strain. Reactions that lead to a change in hybridization of a ring carbon from sp³ to sp² (as in the formation of a carbocation intermediate in Sₙ1/E1 pathways) can be influenced by the change in ring strain.

  • Carbocation Stability: For reactions proceeding through an Sₙ1 or E1 mechanism, the stability of the intermediate carbocation is paramount. The stability of this intermediate is influenced by the ring size and the potential for orbital overlap.

  • Steric Hindrance: The accessibility of the carbon-chlorine bond to an incoming nucleophile is a key determinant for Sₙ2 reactions. Steric hindrance around the reaction center can significantly slow down or prevent bimolecular substitution.

  • Conformational Effects: In larger rings like cyclohexane (B81311), the axial or equatorial orientation of the chlorine atoms plays a significant role in determining the feasibility of certain reaction pathways, particularly E2 elimination, which requires an anti-periplanar arrangement of the leaving group and a proton.

Qualitative Reactivity Comparison

Based on these principles, we can predict the relative reactivity of dichlorocycloalkanes as a function of ring size. The comparison is divided into geminal (1,1-) and vicinal (1,2-) dichlorides.

Geminal Dichlorocycloalkanes (1,1-Dichlorocycloalkanes)

For geminal dichlorides, solvolysis reactions would proceed through a secondary α-chloro carbocation. The reactivity trend is expected to be influenced by the relief of ring strain in the transition state leading to the carbocation.

DichlorocycloalkaneExpected Relative Reactivity (Sₙ1)Rationale
1,1-DichlorocyclopropaneVery LowHigh ring strain in the ground state, but the formation of an sp²-hybridized carbocation would further increase strain, making it highly unfavorable. Sₙ2 reactions are also disfavored due to steric hindrance.
1,1-DichlorocyclobutaneLow to ModerateSignificant ring strain is present. The transition to an sp² center is less unfavorable than in cyclopropane.
1,1-DichlorocyclopentaneModerate to HighLower ring strain compared to smaller rings. The cyclopentyl cation is relatively stable.
1,1-DichlorocyclohexaneHighThe cyclohexane ring is strain-free in its chair conformation. Formation of a carbocation can be readily accommodated.
Vicinal Dichlorocycloalkanes (1,2-Dichlorocycloalkanes)

The reactivity of vicinal dichlorides is more complex due to the possibility of neighboring group participation by the second chlorine atom and the stereochemical requirements for elimination reactions.

DichlorocycloalkaneIsomerExpected Relative ReactivityRationale
1,2-Dichlorocyclopropanecis/transVery LowSimilar to the geminal case, high ring strain makes carbocation formation highly unfavorable. E2 elimination is also difficult due to the rigid structure.
1,2-Dichlorocyclobutanecis/transLow to ModerateRing strain is a significant factor. The puckered nature of the ring can influence the dihedral angles for E2 elimination.
1,2-Dichlorocyclopentanecis/transModerate to HighThe ring is flexible, allowing for conformations suitable for both substitution and elimination reactions.
1,2-Dichlorocyclohexanetrans-diaxialHigh (E2)The trans-diaxial arrangement of the two chlorine atoms is ideal for a rapid E2 elimination reaction.
1,2-DichlorocyclohexanecisModerate (Sₙ1/E1/Sₙ2)The cis isomer is more strained than the trans. One chlorine is axial and the other equatorial, making a concerted E2 reaction with a ring proton less favorable than for the trans-diaxial conformer. It is generally more reactive in substitution and elimination reactions compared to the more stable trans isomer.[1]

Experimental Protocols

While specific kinetic data for the solvolysis of a comprehensive series of dichlorocycloalkanes is scarce, a general experimental protocol for monitoring the solvolysis of haloalkanes can be adapted. This method typically involves monitoring the rate of formation of the halide ion in a polar protic solvent.

General Protocol for Solvolysis Rate Measurement:

  • Preparation of the Reaction Mixture: A solution of the dichlorocycloalkane of known concentration is prepared in a suitable solvent (e.g., aqueous ethanol, aqueous acetone).

  • Initiation of the Reaction: The reaction is initiated by placing the solution in a constant temperature bath.

  • Monitoring Halide Ion Formation: Aliquots of the reaction mixture are withdrawn at regular time intervals. The concentration of the produced chloride ions can be determined by titration with a standardized silver nitrate (B79036) solution, often using a potentiometric endpoint detection method or a visual indicator like potassium chromate.

  • Data Analysis: The rate constants are then calculated from the rate of appearance of the chloride ion. For a first-order reaction, a plot of ln([R-Cl]t) versus time will yield a straight line with a slope of -k.

Logical Relationship Diagram

The following diagram illustrates the relationship between the ring size of the cycloalkane, the associated ring strain, and the favored reaction mechanism for the solvolysis of dichlorocycloalkanes.

Caption: Ring size and strain influence on dichlorocycloalkane reactivity pathways.

References

A Researcher's Guide to the Validation of Computational Models for Dichlorinated Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Performance Against Experimental Data

The accurate computational modeling of halogenated hydrocarbons is crucial for predicting their physicochemical properties, reactivity, and potential interactions in biological systems. This guide provides a framework for the validation of computational models by comparing their performance in predicting the conformational properties of dichlorinated cyclopentanes against high-resolution experimental data. Due to the limited availability of precise experimental data for cis-1,3-dichlorocyclopentane, this guide will utilize the comprehensive experimental data available for trans-1,2-dichlorocyclopentane as a benchmark. This serves as a practical example of the validation workflow that can be applied to other halogenated cyclopentanes as more experimental data becomes available.

Conformational Equilibrium of Dichlorinated Cyclopentanes

trans-1,2-Dichlorocyclopentane exists in a dynamic equilibrium between two primary conformers, which can be described by the pseudorotation of the cyclopentane (B165970) ring. The two most stable conformations are typically the diequatorial (e,e) and the diaxial (a,a) forms. The relative energies of these conformers and the vicinal proton-proton coupling constants are sensitive indicators of the conformational preferences and can be precisely measured experimentally and predicted computationally.

G cluster_equilibrium Conformational Equilibrium cluster_validation Validation Workflow Diequatorial Diequatorial Diaxial Diaxial Diequatorial->Diaxial Ring Flip Experimental_Data Experimental Data (NMR Spectroscopy) Diequatorial->Experimental_Data Diaxial->Experimental_Data Comparison Comparison & Validation Experimental_Data->Comparison Computational_Models Computational Models (DFT, Ab Initio) Computational_Models->Comparison

Caption: Workflow for the validation of computational models against experimental data for dichlorinated cyclopentane conformers.

Data Presentation: A Comparative Analysis

The following table summarizes the experimentally determined vicinal proton-proton coupling constants (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

3JHH^3J{HH}3JHH​
) for trans-1,2-dichlorocyclopentane and compares them with hypothetical calculated values from common computational models. This comparison highlights the performance of different levels of theory in reproducing experimental observations.

Coupling ConstantExperimental Value (Hz)[1]Calculated (B3LYP/6-31G*) (Hz)Calculated (MP2/aug-cc-pVDZ) (Hz)
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
3J1,2^3J{1,2}3J1,2​
3.53.83.6
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
3J2,3cis^3J{2,3-cis}3J2,3−cis​
8.27.98.1
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
3J2,3trans^3J{2,3-trans}3J2,3−trans​
4.14.54.2
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
3J3,4cis^3J{3,4-cis}3J3,4−cis​
9.59.19.4
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
3J3,4trans^3J{3,4-trans}3J3,4−trans​
5.86.25.9

Note: The calculated values are representative and intended for illustrative purposes to demonstrate the validation process. Actual calculated values may vary depending on the specific software and computational setup.

Experimental and Computational Protocols

A critical component of any validation study is the clear and detailed documentation of both the experimental and computational methodologies.

Experimental Protocol: High-Resolution NMR Spectroscopy

The experimental values cited in this guide were obtained through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Sample Preparation : Samples of trans-1,2-dichlorocyclopentane were prepared as 2M solutions in various deuterated solvents (e.g., CDCl

    3_33​
    , CCl
    4_44​
    , CD
    3_33​
    CN). The samples were degassed and sealed in 5mm NMR tubes to ensure high resolution.[1]

  • Data Acquisition :

    1^11
    H-NMR spectra were acquired on a high-field spectrometer (e.g., Varian VXR-400) at a constant temperature (303 K).[1] A long acquisition time (10 to 30 seconds) was used to achieve high digital resolution (typically 0.05 Hz/point) without the use of resolution enhancement windowing functions.[1]

  • Spectral Analysis : The complex, strongly coupled spin systems were analyzed using a total lineshape fitting algorithm (e.g., VALISA). This iterative process allows for the extraction of high-precision spin-spin coupling constants from the experimental spectra.[1]

Computational Protocol: DFT and Ab Initio Calculations

The following outlines a typical workflow for the computational prediction of NMR coupling constants and conformational energies.

G Start Start: Initial Conformer Generation Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G) Start->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minima) Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy Calculation (e.g., MP2/aug-cc-pVDZ) Freq_Calc->Energy_Calc NMR_Calc NMR Coupling Constant Calculation (e.g., B3LYP/6-31G with specialized basis set) Freq_Calc->NMR_Calc Analysis Analysis & Comparison with Experimental Data Energy_Calc->Analysis NMR_Calc->Analysis

Caption: A typical workflow for the computational analysis of dichlorinated cyclopentane conformers.

  • Conformer Search : A thorough conformational search is performed to identify all low-energy conformers. This can be achieved through molecular mechanics or semi-empirical methods.

  • Geometry Optimization : The geometries of the identified conformers are optimized using a selected level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

  • Frequency Analysis : Vibrational frequency calculations are performed at the same level of theory as the optimization to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

  • Energy Refinement : For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVDZ).

  • NMR Parameter Calculation : Spin-spin coupling constants are calculated on the optimized geometries. DFT methods, such as B3LYP, with a basis set specifically designed for NMR calculations, are commonly employed for this purpose.

Conclusion

The validation of computational models against robust experimental data is a cornerstone of modern chemical research. This guide illustrates the process using trans-1,2-dichlorocyclopentane as a case study. While direct experimental data for every molecule of interest may not always be available, the principles of comparative analysis using closely related and well-characterized systems provide a reliable pathway for assessing the accuracy and predictive power of computational methods. For researchers in drug development and materials science, such validated models are invaluable tools for in silico design and screening, ultimately accelerating the pace of discovery.

References

Navigating the Analytical Landscape for cis-1,3-Dichlorocyclopentane: A Comparative Guide to Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cis-1,3-Dichlorocyclopentane is paramount for ensuring the purity, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of available analytical standards, outlines a detailed experimental protocol for its analysis, and offers a logical framework for standard selection to support rigorous analytical method development and validation.

The selection of an appropriate analytical standard is a critical first step in any quantitative analysis. For this compound, a halogenated cyclic hydrocarbon that can arise as a process-related impurity in drug synthesis, the availability of well-characterized standards is essential. This guide compares the currently available options and provides a pathway for researchers to make informed decisions.

Comparison of Analytical Standards

While a certified reference material (CRM) specifically for this compound is not widely available, a research-grade standard can be procured. For quantitative applications requiring a certified standard, structurally similar compounds may serve as temporary surrogates or internal standards, provided that a thorough validation is performed. Below is a comparison of available options:

FeatureThis compoundcis-1,3-Dichloropropene (CRM)trans-1,2-Dichlorocyclopentane
Supplier Example BLD Pharm[1]AccuStandard[2], Sigma-Aldrich[3](Custom synthesis may be required)
Purity/Grade Research Use Only[1]Certified Reference Material[2]Varies by supplier
Certification Certificate of Analysis (CoA) may be available upon requestISO 17034 Certified[2]Typically none
Format Neat100 µg/mL in Methanol[2]Varies
Application Primary identification and semi-quantitative analysisQuantitative analysis, internal standard, system suitabilityQualitative identification, retention time marker
CAS Number 26688-51-7[1]10061-01-5[2]14376-81-9 (trans isomer)
Molecular Formula C5H8Cl2[1]C3H4Cl2[3]C5H8Cl2
Molecular Weight 139.02 g/mol 110.97 g/mol [3]139.02 g/mol

Note: The use of a surrogate standard requires careful consideration of differences in physicochemical properties and detector response.

Experimental Protocol: A Starting Point for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile halogenated compounds like this compound. The following protocol is a recommended starting point for method development, based on established methods for similar analytes.[4][5]

1. Sample Preparation:

  • Accurately weigh a sample containing the analyte of interest.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • If using an internal standard (e.g., a certified standard of a related compound), spike the solution with a known concentration.

  • Perform serial dilutions to create calibration standards and quality control samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Mass Spectrometer: Mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column is recommended for good separation of halogenated hydrocarbons. For example, a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-VRX column.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-200) for qualitative analysis and method development. For quantitative analysis, select ion monitoring (SIM) of characteristic ions for this compound (parent ion and major fragments) to enhance sensitivity and selectivity.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

  • Perform method validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

To aid in the understanding of the analytical workflow and decision-making process, the following diagrams have been generated.

analytical_standard_selection start Define Analytical Need quant Quantitative Analysis? start->quant qual Qualitative ID / Semi-Quant quant->qual No crm_avail CRM for Analyte Available? quant->crm_avail Yes research_grade Use Research-Grade Standard qual->research_grade use_crm Use Certified Reference Material crm_avail->use_crm Yes surrogate Consider Structurally Similar CRM as Surrogate/IS crm_avail->surrogate No end Proceed with Analysis use_crm->end research_grade->end validate Thorough Method Validation Required surrogate->validate validate->end experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve spike Spike with Internal Standard (Optional) dissolve->spike dilute Prepare Calibration & QC Samples spike->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

References

A Comparative Guide to the Purity Determination of cis-1,3-Dichlorocyclopentane: qNMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical entities is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of two prominent analytical techniques for assessing the purity of cis-1,3-dichlorocyclopentane: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance.

Principles of Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a nuclear magnetic resonance signal and the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from this compound to that of a certified internal standard with a known concentration, a highly accurate and precise purity value can be determined.[2][3]

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile and semi-volatile compounds.[4] In the context of purity determination, GC separates the components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The separated components are then detected, often by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table summarizes representative quantitative data from the analysis of a batch of this compound using both qNMR and GC-FID methodologies. This data is illustrative and serves to highlight the comparative performance of the two techniques.

ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[4]
Purity Assay (%) 99.7599.68
Relative Standard Deviation (RSD, n=3) 0.08%0.25%
Reference Standard Requires a certified internal standard of a different, stable compound (e.g., maleic acid).Typically uses area percent normalization; for absolute quantification, a certified reference standard of this compound is required.
Key Advantages - Absolute quantification without an analyte-specific standard- Provides structural information for impurity identification- Non-destructive[1]- High sensitivity for detecting trace volatile impurities- Robust and widely available instrumentation- Cost-effective for routine analysis
Limitations - Lower sensitivity compared to GC for certain impurities- Higher initial instrument cost- Requires a reference standard of the analyte for accurate quantification- Potential for thermal degradation of labile impurities

Potential Impurities

A thorough purity analysis requires consideration of potential impurities that may arise during the synthesis of this compound. Common synthetic routes, such as the dichlorination of cyclopentane (B165970) or cyclopentene, can lead to the formation of various side products.[5] Potential impurities include:

  • Isomeric Impurities: trans-1,3-dichlorocyclopentane, cis- and trans-1,2-dichlorocyclopentane, and 1,1-dichlorocyclopentane.[5]

  • Over-chlorinated Products: Trichlorocyclopentanes and other polychlorinated species.

  • Residual Solvents and Reagents: Unreacted starting materials and solvents used in the synthesis and purification process.

Experimental Protocols

Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard must have a known purity and its ¹H NMR signals should not overlap with the analyte's signals.
  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Parameters:
  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
  • Number of Scans (ns): 8 to 16.
  • Spectral Width (sw): 20 ppm.
  • Acquisition Time (aq): at least 3 seconds.
  • Ensure the sample is at a constant and known temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
  • Calculate the purity using the following formula:

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes the determination of the purity of this compound by assessing the relative peak areas.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).
  • Column: A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for good separation of isomers.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
  • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase to 180 °C at a rate of 10 °C/min.
  • Hold: Hold at 180 °C for 5 minutes.
  • Detector: FID at 280 °C.
  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time (confirmation can be done by GC-MS if necessary).
  • Integrate the areas of all observed peaks in the chromatogram.
  • Calculate the purity using the area percent normalization method:

Visualization of Experimental Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum transfer->nmr_acq processing Phase and baseline correction nmr_acq->processing integration Integrate analyte and standard signals processing->integration calculation Calculate purity integration->calculation report Final Purity Value calculation->report

Caption: Experimental workflow for purity determination by qNMR.

GC_Workflow cluster_prep_gc Sample Preparation cluster_acq_gc Data Acquisition cluster_proc_gc Data Analysis prep_stock Prepare stock solution of This compound gc_injection Inject sample into GC-FID prep_stock->gc_injection separation Chromatographic separation gc_injection->separation detection Detection by FID separation->detection peak_integration Integrate all peaks detection->peak_integration purity_calc Calculate purity by area percent peak_integration->purity_calc gc_report Final Purity Value purity_calc->gc_report

Caption: Experimental workflow for purity determination by GC-FID.

Conclusion

Both qNMR and GC-FID are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

  • qNMR stands out as a primary method for absolute purity determination, especially when a certified reference standard of the analyte is not available. Its ability to provide structural information is invaluable for identifying unknown impurities.

  • GC-FID is a highly sensitive and robust method, particularly well-suited for routine quality control and for the detection of volatile impurities at trace levels. It is a more cost-effective technique for high-throughput analysis.

For a comprehensive and orthogonal approach to purity assessment, especially during method development or for the characterization of a reference standard, the use of both techniques is recommended. qNMR can provide a highly accurate absolute purity value, while GC-FID can offer a detailed profile of volatile impurities. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of the research or drug development process.

References

A Comparative Analysis of the Biological Activities of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have profound implications for its biological activity. Cis-trans isomerism, a form of stereoisomerism arising from restricted rotation around a double bond or in a cyclic structure, is a critical consideration in pharmacology and drug development. The differential orientation of functional groups in cis and trans isomers can lead to significant variations in their interaction with biological targets, resulting in distinct therapeutic effects and toxicities. This guide provides a comparative study of two notable examples: the anti-cancer agent cisplatin (B142131) and its inactive isomer transplatin, and the naturally occurring polyphenol resveratrol (B1683913) and its cis-isomer.

Cisplatin vs. Transplatin: A Tale of Two Geometries in Cancer Therapy

Cisplatin is a cornerstone of chemotherapy for various solid tumors, while its geometric isomer, transplatin, is clinically ineffective.[1][2] This stark difference in anti-cancer activity is a direct consequence of their distinct stereochemistry, which dictates how they interact with their primary biological target: DNA.

Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily creating 1,2-intrastrand crosslinks between adjacent guanine (B1146940) bases.[3] This lesion severely distorts the DNA double helix, inhibiting replication and transcription, and ultimately triggering the DNA damage response (DDR) pathway, leading to apoptosis (programmed cell death).[1][3][4][5] The geometry of cisplatin, with its two chloride ligands on the same side of the platinum core, is crucial for the formation of this specific type of adduct.

In contrast, the trans-geometry of transplatin, with its chloride ligands on opposite sides, prevents the formation of these therapeutically effective 1,2-intrastrand crosslinks.[3] While transplatin can also bind to DNA, it forms different types of adducts that are more easily repaired by cellular mechanisms, rendering it significantly less cytotoxic to cancer cells.[3]

Quantitative Comparison of Cytotoxicity

The differential activity of cisplatin and transplatin is evident in their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. A lower IC50 value indicates greater potency.

IsomerCancer Cell LineAssayIC50 (µM)Reference
CisplatinA2780 (Ovarian)MTT Assay~1-10[6]
TransplatinA2780 (Ovarian)MTT Assay>100 (estimated)[3]
CisplatinHeLa (Cervical)MTT AssayVaries widely[7]
TransplatinHeLa (Cervical)Not widely reported due to inactivity-
CisplatinEndometrial Adenocarcinoma Cell LinesClonogenic Assay0.022 - 0.56 µg/ml[8]
TransplatinEndometrial Adenocarcinoma Cell LinesNot widely reported due to inactivity-

Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions.[7] Transplatin is often used as a negative control and its IC50 is generally much higher, indicating its lack of significant cytotoxic activity.

Cis-Resveratrol (B22520) vs. Trans-Resveratrol: Subtle Differences with Significant Consequences

Resveratrol, a naturally occurring polyphenol found in grapes and other plants, has garnered considerable interest for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[4][9] It exists as two geometric isomers: trans-resveratrol and cis-resveratrol. Trans-resveratrol is the more stable and abundant isomer and has been the focus of most research.[10] However, emerging evidence suggests that cis-resveratrol also possesses distinct biological activities.

While trans-resveratrol is generally considered to be the more potent isomer in many biological assays, some studies have shown that cis-resveratrol can exhibit equal or even greater activity in specific contexts.[11] For instance, in certain cancer cell lines, cis-resveratrol has demonstrated significant antiproliferative effects.[12][11] The two isomers can also modulate different signaling pathways. For example, trans-resveratrol is a well-known activator of sirtuins and the Nrf2 antioxidant response pathway.[2][13]

Quantitative Comparison of Antiproliferative and Antioxidant Activity
IsomerBiological ActivityAssayIC50 or EffectReference
Trans-ResveratrolAntiproliferative (PC-3 Prostate Cancer Cells)MTT AssayMore potent than cis-isomer[11][14]
Cis-ResveratrolAntiproliferative (PC-3 Prostate Cancer Cells)MTT AssayLess potent than trans-isomer[11][14]
Trans-ResveratrolAntioxidant (DPPH radical scavenging)DPPH AssayHigher activity than cis-isomer[15][16]
Cis-ResveratrolAntioxidant (DPPH radical scavenging)DPPH AssayLower activity than trans-isomer[15]
Trans-ResveratrolAntioxidant (ABTS radical scavenging)ABTS AssayIC50 = 2.86 µg/mL[15]
Cis-ResveratrolAntioxidant (ABTS radical scavenging)Not explicitly compared in the same study-
Trans-ResveratrolAntiproliferative (Hepatoma & Colon Carcinoma Cells)CTB AssayMore potent than cis-isomer[12]
Cis-ResveratrolAntiproliferative (Hepatoma & Colon Carcinoma Cells)CTB AssayLess potent than trans-isomer[12]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the IC50 values of cis- and trans-isomers in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A2780, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Cis- and trans-isomers (e.g., cisplatin, transplatin, cis-resveratrol, trans-resveratrol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cis- and trans-isomers in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[17][18]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[19]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

DNA Crosslinking Assessment using Alkaline Comet Assay

This protocol is used to detect DNA crosslinks induced by agents like cisplatin.

Materials:

  • Cells treated with cis- or trans-platin

  • Phosphate-buffered saline (PBS)

  • Low-melting-point agarose (B213101)

  • Normal-melting-point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Preparation: After treatment with the platinum compounds, harvest the cells and resuspend them in ice-cold PBS.

  • Slide Preparation: Coat microscope slides with normal-melting-point agarose and allow it to solidify.

  • Cell Embedding: Mix a small volume of the cell suspension with low-melting-point agarose and pipette the mixture onto the pre-coated slides. Cover with a coverslip and allow the agarose to solidify on ice.

  • Cell Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a specific period (e.g., 20-40 minutes).

  • Electrophoresis: Apply a voltage to the electrophoresis tank to separate the DNA fragments. Fragmented DNA will migrate out of the nucleus, forming a "comet tail." DNA with crosslinks will migrate slower.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head. A reduction in tail length in treated cells compared to cells treated with a DNA-damaging agent alone can indicate the presence of crosslinks.[20][21]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cisplatin_dna_damage_response cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin Cisplatin Activated_Cisplatin Aquated Cisplatin Cisplatin->Activated_Cisplatin Uptake & Aquation DNA DNA Activated_Cisplatin->DNA Enters Nucleus DNA_Adducts 1,2-Intrastrand Crosslinks DNA->DNA_Adducts Forms Adducts p53_ATM p53, ATM Activation DNA_Adducts->p53_ATM Damage Recognition NER Nucleotide Excision Repair (NER) NER->DNA_Adducts Repair Attempt Apoptosis Apoptosis NER->Apoptosis If repair fails HR Homologous Recombination (HR) HR->DNA_Adducts Repair Attempt HR->Apoptosis If repair fails Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Apoptosis If damage is irreparable p53_ATM->NER p53_ATM->HR p53_ATM->Cell_Cycle_Arrest

Caption: Cisplatin-induced DNA damage response pathway.

isomer_comparison_workflow Start Start: Obtain Cis & Trans Isomers Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Serial Dilutions of Isomers Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate % Viability MTT_Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 Comparison Compare IC50 Values IC50->Comparison Conclusion Conclusion: Relative Potency Comparison->Conclusion

Caption: Experimental workflow for comparing isomer cytotoxicity.

References

Safety Operating Guide

Navigating the Disposal of cis-1,3-Dichlorocyclopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cis-1,3-Dichlorocyclopentane, a chlorinated hydrocarbon, is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The procedures outlined below are based on safety data for structurally similar chemicals and established best practices for hazardous waste management.

Immediate Safety and Handling Precautions

This compound should be handled with care due to its likely flammable and toxic properties.[1][2][3] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] Personnel must wear appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.Prevents skin contact, which may cause irritation or toxicity.[1][2][3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with organic vapor cartridges is necessary.Protects against inhalation of harmful vapors, which can cause respiratory irritation or other toxic effects.[1][3]
Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[1]

  • Control Ignition Sources: this compound is expected to be a flammable liquid.[1][2] Extinguish all nearby open flames and turn off any spark-producing equipment.[1][3][4]

  • Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Seek Medical Attention: If there is any personal contact with the substance, wash the affected area immediately and seek medical attention as needed.[2][4]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. This substance should be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container. The container must be made of a material compatible with chlorinated hydrocarbons.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources and incompatible materials, such as strong oxidizing agents.[1][4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or a comprehensive chemical profile.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with regulatory requirements.

Logical Workflow for Disposal

Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Segregate Waste in Dedicated Container B->C Generate Waste D Label Container as Hazardous Waste C->D E Seal Container Tightly D->E F Store in Cool, Ventilated Secondary Containment E->F G Contact Licensed Waste Disposal Company F->G H Maintain Disposal Records G->H

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling cis-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for cis-1,3-Dichlorocyclopentane (CAS No. 26688-51-7) is not publicly available. The following guidance is based on the general hazards associated with chlorinated hydrocarbons and data from structurally similar compounds. This information should be used as a preliminary guide only. Researchers, scientists, and drug development professionals must obtain the official SDS from their supplier and conduct a thorough, site-specific risk assessment before handling this chemical.

Immediate Safety and Hazard Information

  • Flammability: May be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: May be toxic to aquatic life with long-lasting effects. Avoid release into the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended for splash protection; change immediately upon contamination). A lab coat or chemical-resistant apron should be worn.Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes inhalation of potentially harmful vapors.

Operational Plan for Handling

A step-by-step procedure ensures the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with the liquid and inhalation of vapors.

    • Keep the container tightly closed when not in use.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • Place the contaminated absorbent material into a sealed, labeled container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other required hazard information.

  • Storage and Disposal:

    • Store the waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Data on a Structurally Similar Compound

Since quantitative data for this compound is unavailable, the following table presents information for a related compound, 1,3-Dichloropropene, to provide a general understanding of potential properties. This data is not directly applicable to this compound and should be used with extreme caution. [1][2]

Property Value for 1,3-Dichloropropene (cis + trans mixture)
Flammability Flammable liquid and vapor (Category 3)[1][2]
Acute Toxicity (Oral) Toxic if swallowed (Category 3)[1][2]
Acute Toxicity (Dermal) Toxic in contact with skin (Category 3)[1][2]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[1][2]
Eye Damage/Irritation Causes serious eye irritation (Category 2)[1][2]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep_sds Review SDS & Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_chem Handle Chemical in Fume Hood prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill emergency_exposure Exposure Response (Eyewash, Shower) handle_exp->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.